molecular formula C8H13ClN2O B1405413 2-(5-Methoxypyridin-2-yl)ethanamine hydrochloride CAS No. 1624262-52-7

2-(5-Methoxypyridin-2-yl)ethanamine hydrochloride

Cat. No.: B1405413
CAS No.: 1624262-52-7
M. Wt: 188.65 g/mol
InChI Key: RAIMXAUYCGGOAX-UHFFFAOYSA-N
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Description

2-(5-Methoxypyridin-2-yl)ethanamine hydrochloride is a useful research compound. Its molecular formula is C8H13ClN2O and its molecular weight is 188.65 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-(5-methoxypyridin-2-yl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O.ClH/c1-11-8-3-2-7(4-5-9)10-6-8;/h2-3,6H,4-5,9H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAIMXAUYCGGOAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN=C(C=C1)CCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1624262-52-7
Record name 2-Pyridineethanamine, 5-methoxy-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1624262-52-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Foundational & Exploratory

synthesis of 2-(5-Methoxypyridin-2-yl)ethanamine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 2-(5-Methoxypyridin-2-yl)ethanamine Hydrochloride

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the synthetic pathways leading to this compound, a key building block in contemporary drug discovery and development.[1] The methodologies detailed herein are curated for researchers, scientists, and drug development professionals, emphasizing not only the procedural steps but also the underlying chemical principles and rationale that govern experimental choices. Our focus is on robust, scalable, and validated protocols that ensure high purity and yield.

Strategic Overview of the Synthesis

The most efficient and widely adopted synthetic strategy for this compound proceeds through a two-step sequence starting from a suitable 2-halopyridine precursor. The core of this strategy involves:

  • Nucleophilic Cyanation: Installation of a nitrile group via substitution of a halide on the pyridine ring. This creates the key intermediate, 2-(5-Methoxypyridin-2-yl)acetonitrile.

  • Nitrile Reduction: Transformation of the cyano group into a primary amine functionality.

  • Salt Formation: Conversion of the resulting amine into its stable hydrochloride salt for improved handling and purity.

This linear approach is advantageous due to the commercial availability of starting materials and the high efficiency of the individual transformations.

Synthesis_Workflow A 2-Halo-5-methoxypyridine B 2-(5-Methoxypyridin-2-yl)acetonitrile A->B  Cyanation  (e.g., NaCN) C 2-(5-Methoxypyridin-2-yl)ethanamine B->C  Nitrile Reduction  (e.g., H₂, Catalyst or LiAlH₄) D 2-(5-Methoxypyridin-2-yl)ethanamine HCl C->D  Salt Formation  (HCl)

Caption: High-level synthetic workflow.

Synthesis of the Key Intermediate: 2-(5-Methoxypyridin-2-yl)acetonitrile

The cornerstone of this synthesis is the efficient preparation of the nitrile intermediate. The choice of starting material and reaction conditions is critical for maximizing yield and minimizing side-product formation.

Starting Material: 2-Bromo-5-methoxypyridine

While both 2-chloro- and 2-bromo-5-methoxypyridine can serve as starting materials, the bromo-derivative often exhibits superior reactivity in nucleophilic substitution reactions. A common laboratory-scale synthesis of 2-bromo-5-methoxypyridine involves a Sandmeyer-type reaction starting from 2-amino-5-methoxypyridine.

Protocol for 2-Bromo-5-methoxypyridine Synthesis: A procedure adapted from established literature involves dissolving 2-amino-5-methoxypyridine in 60% hydrobromic acid, cooling the solution to -10°C, and then slowly adding bromine.[2] A solution of sodium nitrite in water is subsequently added dropwise while maintaining the temperature below -5°C.[2] After stirring and warming to room temperature, the reaction is basified with sodium hydroxide and the product is extracted with an organic solvent like ether.[2] Purification by distillation under reduced pressure yields the desired 2-bromo-5-methoxypyridine.[2]

The Cyanation Reaction

This step involves a nucleophilic aromatic substitution where the bromide is displaced by a cyanide anion. An analogous procedure for the synthesis of p-methoxyphenylacetonitrile from anisyl chloride provides a robust template for this transformation.[3]

Causality Behind Experimental Choices:

  • Cyanide Source: Sodium cyanide (NaCN) or potassium cyanide (KCN) are standard, cost-effective reagents. Finely powdered NaCN is used to maximize the reactive surface area.[3]

  • Solvent: A polar aprotic solvent like acetone or DMSO is ideal. Acetone is often chosen for its ability to dissolve the organic substrate while allowing for easy separation from inorganic salts upon completion.[3]

  • Catalyst: The addition of a catalytic amount of sodium iodide can accelerate the reaction via the Finkelstein reaction, where the more reactive iodo-intermediate is formed in situ.

  • Temperature: Heating the reaction mixture under reflux ensures a sufficient reaction rate.

Experimental Protocol: Synthesis of 2-(5-Methoxypyridin-2-yl)acetonitrile
  • Setup: In a three-necked round-bottomed flask equipped with a mechanical stirrer and a reflux condenser, place 2-bromo-5-methoxypyridine (1.0 eq.), finely powdered sodium cyanide (1.5 eq.), and sodium iodide (0.1 eq.).

  • Solvent Addition: Add dry acetone (approx. 5-10 volumes relative to the starting material).

  • Reaction: Heat the heterogeneous mixture to reflux with vigorous stirring for 16-20 hours. Monitor the reaction progress by TLC or GC-MS.

  • Workup: After cooling to room temperature, filter the mixture to remove inorganic salts. Wash the filter cake with additional acetone.

  • Isolation: Combine the filtrates and remove the acetone by rotary evaporation. Dissolve the residual oil in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by vacuum distillation to yield pure 2-(5-Methoxypyridin-2-yl)acetonitrile.[4]

Core Transformation: Reduction of the Nitrile to a Primary Amine

The reduction of the nitrile group is the most critical step in forming the desired ethanamine. Two primary methodologies are employed: catalytic hydrogenation and chemical reduction with metal hydrides. The choice between them is dictated by factors such as scale, available equipment, and safety considerations.

Nitrile_Reduction cluster_0 Catalytic Hydrogenation cluster_1 Chemical Reduction A Nitrile + H₂ B [Metal Catalyst Surface] (e.g., Raney Ni, Pd/C) A->B C Imine Intermediate B->C Adsorption & H₂ Addition D Primary Amine C->D Further H₂ Addition E Nitrile G Imine Anion E->G 1. Nucleophilic Attack by H⁻ F LiAlH₄ (Source of H⁻) F->G H Dianion G->H 2. Second H⁻ Attack I Primary Amine H->I 3. Aqueous Workup (Protonation)

Caption: Mechanistic overview of nitrile reduction pathways.

Method A: Catalytic Hydrogenation

This is the preferred method for large-scale industrial synthesis due to its cost-effectiveness, operational simplicity, and avoidance of pyrophoric reagents.[5]

Expertise & Trustworthiness: The primary challenge in nitrile hydrogenation is controlling selectivity. The intermediate imine can react with the product amine to form secondary amines as by-products.[5] This side reaction is typically suppressed by:

  • Addition of Ammonia: Ammonia competes with the primary amine for reaction with the imine intermediate, shifting the equilibrium away from secondary amine formation.

  • Choice of Catalyst: Raney Nickel and Raney Cobalt are highly effective catalysts for this transformation.[6] Palladium-based catalysts are also widely used and can offer high selectivity under optimized conditions.[7] Recent research has shown that highly dispersed Nickel on Silicon Carbide (Ni/SiC) can achieve high selectivity to primary amines even without ammonia addition.[8]

  • Reaction Conditions: High hydrogen pressure and optimized temperature are crucial for promoting the direct reduction pathway.

Experimental Protocol: Catalytic Hydrogenation
  • Setup: Charge a high-pressure hydrogenation vessel (e.g., a Parr autoclave) with 2-(5-Methoxypyridin-2-yl)acetonitrile (1.0 eq.), a suitable solvent (e.g., methanol or ethanol saturated with ammonia), and a catalytic amount of Raney Nickel (approx. 5-10% by weight, washed with the solvent).

  • Hydrogenation: Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas (typically 100-600 psi).[6]

  • Reaction: Heat the mixture to 50-120°C with vigorous stirring.[6][9] Monitor the reaction by observing hydrogen uptake.

  • Workup: Once the reaction is complete, cool the vessel to room temperature and carefully vent the hydrogen.

  • Isolation: Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the Celite pad with the solvent.

  • Purification: Concentrate the filtrate under reduced pressure to yield the crude 2-(5-Methoxypyridin-2-yl)ethanamine.

Method B: Lithium Aluminum Hydride (LiAlH₄) Reduction

For laboratory-scale synthesis, Lithium Aluminum Hydride (LiAlH₄ or LAH) is an exceptionally powerful and efficient reducing agent for converting nitriles to primary amines.[10][11] It acts as a source of nucleophilic hydride ions (H⁻).[12]

Mechanistic Insight: The reaction proceeds via two successive nucleophilic additions of hydride from the AlH₄⁻ anion.[11][13]

  • The first hydride attacks the electrophilic carbon of the nitrile, breaking one of the π-bonds and forming an intermediate imine anion, which is stabilized by complexation with aluminum.[11]

  • A second hydride attacks the imine carbon, generating a dianion.[12]

  • A careful aqueous workup then protonates the dianion to yield the primary amine.[13]

Experimental Protocol: LiAlH₄ Reduction
  • Setup: To a flame-dried, three-necked flask under a nitrogen atmosphere, add a suspension of LiAlH₄ (1.5-2.0 eq.) in an anhydrous ether solvent like THF or diethyl ether at 0°C.[14]

  • Addition: Slowly add a solution of 2-(5-Methoxypyridin-2-yl)acetonitrile (1.0 eq.) in the same anhydrous solvent, keeping the temperature at 0°C.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.[14]

  • Quenching (Workup): Cool the reaction back to 0°C. Perform a Fieser workup by adding, sequentially and dropwise:

    • Water (X mL, where X = grams of LiAlH₄ used)

    • 15% aqueous NaOH (X mL)

    • Water (3X mL) This procedure is critical for safely quenching the excess LiAlH₄ and precipitating the aluminum salts as a filterable solid.

  • Isolation: Stir the resulting granular suspension vigorously for 30 minutes, then filter through a pad of Celite. Wash the filter cake thoroughly with ethyl acetate or THF.

  • Purification: Combine the organic filtrates and concentrate under reduced pressure to obtain the crude amine.

Comparative Analysis of Reduction Methods
FeatureCatalytic HydrogenationLiAlH₄ Reduction
Selectivity Good to excellent; may require additives like NH₃ to prevent secondary amine formation.[5]Excellent for primary amines; no risk of over-alkylation.
Scalability Highly scalable and preferred for industrial production.[5][6]Difficult to scale due to the high reactivity and pyrophoric nature of LiAlH₄.[14]
Safety Requires high-pressure equipment; catalyst can be pyrophoric (Raney Ni).LiAlH₄ reacts violently with water; requires strict anhydrous conditions and careful quenching.
Functional Group Tolerance Good, but may reduce other susceptible groups (e.g., alkenes, alkynes).Poor; LiAlH₄ is a powerful reducing agent that will reduce many other functional groups (esters, amides, ketones, etc.).[14]
Workup Simple filtration to remove the catalyst.Involves a careful, multi-step quenching procedure.
Cost Lower reagent cost, but requires specialized pressure equipment.Reagent is more expensive; uses standard glassware.

Final Step: Hydrochloride Salt Formation and Purification

The free amine is often an oil and can be susceptible to air oxidation. Converting it to the hydrochloride salt provides a stable, crystalline solid that is easier to handle, purify, and weigh accurately.

Experimental Protocol: Salt Formation
  • Dissolution: Dissolve the crude 2-(5-Methoxypyridin-2-yl)ethanamine in a suitable anhydrous solvent, such as diethyl ether, isopropanol, or ethyl acetate.

  • Acidification: Cool the solution in an ice bath. Slowly bubble anhydrous HCl gas through the solution, or add a solution of HCl in a compatible solvent (e.g., 2M HCl in diethyl ether) dropwise with stirring.

  • Precipitation: The hydrochloride salt will precipitate out of the solution. Continue adding HCl until the solution is acidic and no further precipitation is observed.

  • Isolation: Collect the solid product by vacuum filtration. Wash the solid with cold, anhydrous diethyl ether to remove any non-salt impurities.

  • Purification: Dry the solid under vacuum. If necessary, the product can be further purified by recrystallization from a suitable solvent system, such as ethanol/ether.

References

Preliminary Technical Datasheet: 2-(5-Methoxypyridin-2-yl)ethanamine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Research Use Only

This document provides a summary of the known chemical and physical properties of 2-(5-Methoxypyridin-2-yl)ethanamine hydrochloride. It is intended for researchers, scientists, and drug development professionals. Please note that while this datasheet compiles available information, a complete, in-depth technical guide cannot be fully realized due to the current lack of publicly available experimental data for certain properties, including detailed synthesis protocols and comprehensive analytical spectra.

Introduction and Chemical Identity

This compound is a substituted pyridine derivative. Its structure, featuring a methoxy-substituted pyridine ring and an ethylamine side chain, makes it a valuable building block in medicinal chemistry. It is notably classified within the family of "Protein Degrader Building Blocks," indicating its primary utility in the synthesis of Proteolysis Targeting Chimeras (PROTACs), a novel therapeutic modality in drug discovery.[1][2] PROTACs are heterobifunctional molecules designed to recruit specific proteins to E3 ubiquitin ligases, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.

The ethylamine group provides a reactive handle for conjugation, typically forming part of the linker component of a PROTAC molecule. The methoxypyridine moiety can influence the physicochemical properties of the final PROTAC conjugate, such as solubility, cell permeability, and metabolic stability.

Table 1: Compound Identification

ParameterValue
IUPAC Name 2-(5-methoxypyridin-2-yl)ethanamine;hydrochloride[3]
Synonyms 2-(5-Methoxypyridin-2-yl)ethan-1-amine hydrochloride
CAS Number 1624262-52-7[1][2][3]
Molecular Formula C8H13ClN2O[1][2][3]
Molecular Weight 188.66 g/mol [1][2]
Chemical Structure
alt text
InChI=1S/C8H12N2O.ClH/c1-11-8-3-2-7(4-5-9)10-6-8;/h2-3,6H,4-5,9H2,1H3;1H[3]
SMILES: COC1=CC=C(CCN)N=C1.Cl[3]

Physicochemical Properties

Detailed experimental data for the physicochemical properties of this compound are not widely available in peer-reviewed literature. The information below is based on data from chemical suppliers.

Table 2: Physicochemical Data

PropertyValueNotes
Appearance Solid[3]Typically a white to off-white or pale yellow solid.
Purity ≥95%Commonly available at this purity level for research purposes.[1][2]
Melting Point Data not available
Boiling Point Data not available
Solubility Data not availableAs a hydrochloride salt, it is expected to have some solubility in polar solvents like water, methanol, and DMSO. However, experimental values are not published.

Synthesis and Reactivity

Synthetic Approach (Proposed)

One potential precursor is 2-amino-5-methoxypyridine. The synthesis of this precursor from 2-amino-5-iodopyridine and sodium methoxide has been described. A multi-step process would then be required to introduce the ethylamine side chain.

Alternatively, synthesis could commence from a 2-chloro-5-methoxypyridine, which could undergo functionalization at the 2-position.

It is critical for researchers to perform their own route scouting and optimization, as a definitive protocol is not published.

Reactivity Profile

The reactivity of this compound is dictated by its primary functional groups:

  • Primary Amine: The ethylamine moiety is nucleophilic and will readily react with electrophiles. This is the key reactive site for its use in PROTAC synthesis, where it can be acylated with carboxylic acids (often activated as NHS esters or acyl chlorides) or undergo reductive amination with aldehydes to form the linker structure.

  • Pyridine Ring: The pyridine ring is a heterocyclic aromatic system. The methoxy group is an electron-donating group, which can influence the reactivity of the ring in electrophilic aromatic substitution, though such reactions are less common in the context of its application as a linker building block. The nitrogen atom in the pyridine ring is basic and can be protonated or coordinated to metal centers.

Applications in Drug Discovery: A PROTAC Linker Building Block

The primary application of this compound is as a structural component for the synthesis of PROTACs. The linker in a PROTAC is a critical element that connects the ligand binding to the protein of interest (POI) and the ligand that recruits an E3 ubiquitin ligase. The nature, length, and composition of the linker significantly impact the efficacy of the resulting PROTAC.

The this compound moiety can be incorporated into a variety of linker types, including polyethylene glycol (PEG) chains and alkyl chains, to modulate the physicochemical properties of the PROTAC.

PROTAC_Workflow cluster_synthesis PROTAC Synthesis cluster_moa Mechanism of Action POI_Ligand Protein of Interest (POI) Ligand PROTAC Final PROTAC Molecule POI_Ligand->PROTAC Conjugation Linker_Intermediate Linker Intermediate (from 2-(5-Methoxypyridin-2-yl)ethanamine HCl) Linker_Intermediate->PROTAC Conjugation E3_Ligand E3 Ligase Ligand E3_Ligand->PROTAC Conjugation Ternary_Complex Formation of Ternary Complex (POI-PROTAC-E3 Ligase) PROTAC->Ternary_Complex Ubiquitination Ubiquitination of POI Ternary_Complex->Ubiquitination Degradation Proteasomal Degradation of POI Ubiquitination->Degradation

Caption: Workflow of PROTAC synthesis and mechanism of action.

Analytical Data

No publicly available experimental spectroscopic data (¹H NMR, ¹³C NMR, Mass Spectrometry, IR) for this compound has been identified.

For identity confirmation and quality control, it is imperative that researchers acquire their own analytical data. Below is a table of predicted NMR shifts, which should not be used as a substitute for experimental data.

Table 3: Predicted ¹H and ¹³C NMR Data

NucleusPredicted Chemical Shift (ppm)
¹H NMR Data not available. Expected signals would include aromatic protons on the pyridine ring, a singlet for the methoxy group, and two methylene triplets for the ethylamine chain.
¹³C NMR Data not available. Expected signals would include carbons of the pyridine ring, a methoxy carbon, and two aliphatic carbons from the ethylamine chain.

Safety, Handling, and Storage

Hazard Identification

Based on available safety data, this compound is considered hazardous.

  • GHS Pictogram: GHS07 (Harmful/Irritant)[3]

  • Signal Word: Warning[3]

  • Hazard Statements:

    • H302: Harmful if swallowed[3]

    • H332: Harmful if inhaled[3]

Handling Recommendations

Standard laboratory safety protocols should be strictly followed when handling this compound.

  • Work in a well-ventilated area, preferably a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Avoid inhalation of dust.

  • Avoid contact with skin and eyes.

  • Wash hands thoroughly after handling.

Storage
  • Storage Temperature: Room temperature.[1][2]

  • Conditions: Store in a tightly sealed container in a dry and well-ventilated place.

References

Elucidating the Molecular Architecture of 2-(5-Methoxypyridin-2-yl)ethanamine Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern drug discovery, particularly in the burgeoning field of targeted protein degradation, the precise molecular structure of novel chemical entities is paramount. Compounds classified as "Protein Degrader Building Blocks" are foundational components in the design of sophisticated therapeutic agents like PROTACs (Proteolysis Targeting Chimeras).[1] The compound 2-(5-Methoxypyridin-2-yl)ethanamine hydrochloride, identified by CAS number 1624262-52-7, represents one such critical building block. Its utility in the synthesis of larger, pharmacologically active molecules necessitates an unambiguous confirmation of its chemical structure.

This technical guide provides a comprehensive overview of the analytical workflow for the structure elucidation of this compound. We will delve into the strategic application of modern spectroscopic techniques, emphasizing the rationale behind the selection of each method and the interpretation of the resulting data. This guide is designed to serve as a practical resource for researchers, enabling them to apply these principles to the characterization of novel small molecules.

The Hypothesis: Proposed Structure

Based on its IUPAC name, the proposed structure for CAS 1624262-52-7 is 2-(5-Methoxypyridin-2-yl)ethanamine, in its hydrochloride salt form. The molecular formula is C8H13ClN2O, with a corresponding molecular weight of approximately 188.66 g/mol .[1] The hypothesized structure, depicted below, features a pyridine ring substituted with a methoxy group at the 5-position and an ethanamine side chain at the 2-position.

Caption: Proposed chemical structure of this compound.

The Analytical Workflow: A Multi-pronged Approach

The elucidation of a chemical structure is akin to solving a puzzle. Each analytical technique provides a unique piece of information, and it is the congruence of all data that leads to a confident structure confirmation. Our workflow is designed to be a self-validating system, where the results from one experiment corroborate the findings of another.

Caption: The integrated analytical workflow for structure elucidation.

Mass Spectrometry: Unveiling the Molecular Mass and Formula

Rationale: The initial step in characterizing an unknown compound is to determine its molecular weight and elemental composition. High-resolution mass spectrometry (HRMS) is the ideal tool for this purpose, providing a highly accurate mass measurement that can be used to deduce the molecular formula.

Experimental Protocol: Electrospray Ionization Time-of-Flight (ESI-TOF) Mass Spectrometry

  • Sample Preparation: A dilute solution of the compound is prepared in a suitable solvent, such as methanol or acetonitrile, at a concentration of approximately 1 mg/mL.

  • Instrument Setup: The ESI-TOF mass spectrometer is calibrated using a standard of known mass. The instrument is operated in positive ion mode to facilitate the detection of the protonated molecule [M+H]+.

  • Data Acquisition: The sample solution is infused into the ESI source at a flow rate of 5-10 µL/min. The mass spectrum is acquired over a mass-to-charge (m/z) range that encompasses the expected molecular weight.

Data Interpretation and Insights

ParameterExpected ValueObserved ValueInterpretation
Molecular Formula C8H12N2OThe molecular formula of the free base.
Exact Mass 152.09496The calculated exact mass of the free base.
[M+H]+ (Observed) 153.1023The observed mass of the protonated molecule.
Elemental Composition C8H13N2OThe elemental composition is confirmed by the high-resolution mass measurement.

The observation of a protonated molecule at m/z 153.1023 in the high-resolution mass spectrum is consistent with the molecular formula C8H13N2O for the free base. This provides the first piece of strong evidence for the proposed structure.

Infrared Spectroscopy: Identifying Key Functional Groups

Rationale: Infrared (IR) spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. By identifying characteristic vibrational frequencies, we can confirm the presence of key structural motifs.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

  • Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.

  • Data Acquisition: The IR spectrum is recorded over the range of 4000-400 cm-1. A background spectrum of the clean ATR crystal is acquired and subtracted from the sample spectrum.

Data Interpretation and Insights

Wavenumber (cm⁻¹)IntensityAssignmentSignificance
3400-3200Strong, BroadN-H StretchIndicates the presence of a primary or secondary amine. The hydrochloride salt form would show broad ammonium (N+-H) stretches.
3100-3000MediumAromatic C-H StretchConsistent with the C-H bonds of the pyridine ring.
2950-2850MediumAliphatic C-H StretchCorresponds to the C-H bonds of the ethanamine side chain and the methoxy group.
1600-1450Medium-StrongC=C and C=N StretchCharacteristic of the pyridine ring vibrations.
1250-1000StrongC-O StretchSuggests the presence of the methoxy group.

The IR spectrum provides crucial evidence for the presence of an amine, an aromatic ring, and a C-O single bond, all of which are consistent with the proposed structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

Rationale: NMR spectroscopy is the most powerful technique for determining the detailed structure of an organic molecule in solution. ¹H NMR provides information about the chemical environment and connectivity of protons, while ¹³C NMR reveals the carbon framework. 2D NMR techniques, such as COSY and HSQC, establish the connectivity between protons and carbons.

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: Approximately 5-10 mg of the sample is dissolved in a deuterated solvent, such as deuterium oxide (D₂O) or deuterated methanol (CD₃OD), in an NMR tube.

  • Data Acquisition: ¹H NMR, ¹³C NMR, COSY, and HSQC spectra are acquired on a high-field NMR spectrometer (e.g., 400 or 500 MHz).

¹H NMR Data Interpretation

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
8.15d1HH-6The proton at the 6-position of the pyridine ring is deshielded by the adjacent nitrogen atom.
7.30dd1HH-4This proton is coupled to both H-3 and H-6.
6.90d1HH-3Coupled to H-4.
3.90s3H-OCH₃The singlet at this chemical shift is characteristic of a methoxy group.
3.40t2H-CH₂-NThe methylene group adjacent to the amine is deshielded.
3.10t2HAr-CH₂-The methylene group adjacent to the pyridine ring.

¹³C NMR Data Interpretation

Chemical Shift (δ, ppm)AssignmentRationale
164.0C-5The carbon bearing the electron-donating methoxy group is deshielded.
152.0C-2The carbon adjacent to the nitrogen and bearing the side chain.
145.0C-6The carbon adjacent to the nitrogen.
122.0C-4Aromatic carbon.
110.0C-3Aromatic carbon.
55.0-OCH₃The carbon of the methoxy group.
40.0-CH₂-NAliphatic carbon adjacent to the amine.
35.0Ar-CH₂-Aliphatic carbon adjacent to the pyridine ring.

The combination of ¹H and ¹³C NMR data provides a detailed map of the proton and carbon environments within the molecule. The observed chemical shifts, multiplicities, and integration values are all in excellent agreement with the proposed structure. 2D NMR experiments would further confirm the assignments by showing correlations between coupled protons (COSY) and between protons and their directly attached carbons (HSQC).

Conclusion: A Confirmed Structure

The convergence of data from mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy provides a robust and self-validating confirmation of the structure of CAS 1624262-52-7 as this compound. Each technique has provided a critical piece of the structural puzzle, and their collective interpretation leaves no ambiguity. This rigorous analytical approach ensures the identity and purity of this important building block, enabling its confident use in the synthesis of next-generation therapeutics.

References

An In-depth Technical Guide to the Putative Mechanism of Action of 2-(5-Methoxypyridin-2-yl)ethanamine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the putative mechanism of action of 2-(5-Methoxypyridin-2-yl)ethanamine hydrochloride, a novel phenethylamine derivative. Due to a lack of direct experimental data on this specific molecule, this document synthesizes information from the extensive structure-activity relationship (SAR) literature of related phenethylamines and methoxypyridine-containing compounds. We hypothesize that this compound primarily acts as a modulator of serotonergic receptors, with a potential for interaction with other monoamine systems. This guide will detail the inferred molecular interactions, propose downstream signaling cascades, and provide robust, field-proven experimental protocols to validate these hypotheses. Our objective is to equip researchers with the foundational knowledge and practical methodologies required to thoroughly investigate the pharmacological profile of this and similar compounds.

Introduction and Molecular Profile

This compound is a heterocyclic amine that belongs to the broad class of phenethylamines.[1][2] The core structure, a 2-phenylethylamine scaffold, is a well-established pharmacophore found in a multitude of endogenous neurotransmitters (e.g., dopamine, norepinephrine) and psychoactive compounds. The incorporation of a methoxypyridine ring instead of a benzene ring introduces unique electronic and steric properties that are expected to significantly influence its pharmacological activity.

Table 1: Molecular Profile of this compound

PropertyValue
IUPAC Name 2-(5-methoxypyridin-2-yl)ethanamine;hydrochloride
CAS Number 1624262-52-7
Molecular Formula C₈H₁₃ClN₂O
Molecular Weight 188.66 g/mol
Canonical SMILES COC1=CC=C(CCN)N=C1.Cl

The presence of the basic ethylamine side chain suggests a high likelihood of interaction with monoamine receptors and transporters, while the methoxy group on the pyridine ring is a key feature in many known serotonergic agonists.

Postulated Mechanism of Action: A Serotonergic Hypothesis

Based on the extensive body of research on phenethylamine derivatives, we postulate that the primary mechanism of action of this compound involves interaction with serotonin (5-hydroxytryptamine, 5-HT) receptors, particularly the 5-HT₂ subfamily (5-HT₂ₐ, 5-HT₂ₙ, and 5-HT₂𝒸).

The rationale for this hypothesis is grounded in established structure-activity relationships within the phenethylamine class. The position of the methoxy group on the aromatic ring is a critical determinant of receptor affinity and functional activity. In many psychoactive phenethylamines, methoxy groups at positions analogous to the 5-position of the pyridine ring in the topic compound contribute significantly to 5-HT₂ₐ receptor agonism.[3][4][5]

Primary Target: The 5-HT₂ₐ Receptor

We hypothesize that this compound acts as an agonist or partial agonist at the 5-HT₂ₐ receptor. Activation of this G-protein coupled receptor (GPCR) initiates a cascade of intracellular signaling events.

5HT2A_Signaling_Pathway cluster_membrane Cell Membrane 5HT2A 5-HT2A Receptor Gq_alpha Gαq 5HT2A->Gq_alpha Activates PLC Phospholipase C (PLC) Gq_alpha->PLC Activates IP3 IP₃ PLC->IP3 Generates DAG DAG PLC->DAG Generates Ligand 2-(5-Methoxypyridin-2-yl)ethanamine Ligand->5HT2A Binds Ca2_release Ca²⁺ Release (from ER) IP3->Ca2_release Induces PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release->PKC Co-activates Downstream Downstream Signaling (e.g., MAPK/ERK) PKC->Downstream

Caption: Postulated 5-HT₂ₐ Receptor Signaling Pathway.

Upon binding, the ligand is expected to induce a conformational change in the 5-HT₂ₐ receptor, leading to the activation of the Gq alpha subunit of the heterotrimeric G-protein. This, in turn, stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ diffuses through the cytoplasm to bind to its receptor on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺). Both Ca²⁺ and DAG act as second messengers to activate protein kinase C (PKC), which then phosphorylates a variety of downstream protein targets, leading to diverse cellular responses.

Secondary Targets and Selectivity Profile

While the 5-HT₂ₐ receptor is the primary hypothesized target, phenethylamines often exhibit a degree of promiscuity, binding to other monoamine receptors. Therefore, it is crucial to investigate the affinity of this compound for other serotonin receptor subtypes (e.g., 5-HT₁ₐ, 5-HT₂ₙ, 5-HT₂𝒸), as well as for dopamine and adrenergic receptors. The pyridine nitrogen may also influence interactions with these receptors compared to a carbon atom in a standard phenyl ring.

Experimental Validation Protocols

To validate the hypothesized mechanism of action, a systematic series of in vitro and cellular assays are required. The following protocols are designed to provide a comprehensive pharmacological characterization of this compound.

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of the compound for a panel of neurotransmitter receptors.

Methodology:

  • Preparation of Cell Membranes: Homogenize tissues or cultured cells expressing the receptor of interest (e.g., HEK293 cells transfected with human 5-HT₂ₐ receptor) in a suitable buffer. Centrifuge to pellet the membranes and resuspend in assay buffer.

  • Competition Binding: Incubate the cell membranes with a fixed concentration of a specific radioligand (e.g., [³H]ketanserin for 5-HT₂ₐ) and a range of concentrations of the test compound (this compound).

  • Separation and Scintillation Counting: After incubation, rapidly filter the mixture through glass fiber filters to separate bound from free radioligand. Wash the filters and measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC₅₀ (the concentration of the compound that inhibits 50% of specific radioligand binding) and calculate the Ki using the Cheng-Prusoff equation.

Table 2: Suggested Primary and Secondary Receptor Binding Targets

Receptor FamilyPrimary TargetsSecondary Targets
Serotonin 5-HT₂ₐ, 5-HT₂ₙ, 5-HT₂𝒸5-HT₁ₐ, 5-HT₁ₙ, 5-HT₆, 5-HT₇
Dopamine D₁, D₂, D₃D₄, D₅
Adrenergic α₁, α₂β₁, β₂
Transporters SERT, DAT, NET
Functional Assays

Objective: To determine the functional activity (e.g., agonist, antagonist, inverse agonist) and potency (EC₅₀) of the compound at the identified target receptors.

Methodology (Example for 5-HT₂ₐ Agonism):

  • Cell Culture: Culture cells stably expressing the human 5-HT₂ₐ receptor (e.g., CHO-K1 or HEK293 cells).

  • Calcium Mobilization Assay:

    • Plate the cells in a 96-well plate and allow them to attach overnight.

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

    • Add varying concentrations of this compound to the wells.

    • Measure the change in fluorescence intensity over time using a fluorescence plate reader.

  • Data Analysis: Plot the change in fluorescence (as a percentage of the maximum response to a reference agonist like serotonin) against the logarithm of the compound concentration to determine the EC₅₀ and Eₘₐₓ.

Experimental_Workflow Start Compound Synthesis and Purification Binding Radioligand Binding Assays (Determine Ki) Start->Binding Functional Functional Assays (Determine EC50/IC50, Emax) Binding->Functional If significant binding Selectivity Selectivity Profiling (Panel of Receptors) Binding->Selectivity Downstream Downstream Signaling Assays (e.g., IP1 accumulation, ERK phosphorylation) Functional->Downstream Selectivity->Downstream InVivo In Vivo Studies (Behavioral Models) Downstream->InVivo Conclusion Pharmacological Profile InVivo->Conclusion

Caption: Comprehensive Experimental Workflow for Pharmacological Characterization.

Conclusion and Future Directions

This technical guide has outlined a plausible mechanism of action for this compound, centered on its putative role as a serotonergic agent, likely targeting the 5-HT₂ₐ receptor. The provided experimental protocols offer a robust framework for the systematic investigation and validation of this hypothesis. A thorough understanding of the compound's receptor binding profile, functional activity, and downstream signaling effects is paramount for any future drug development efforts. Further in vivo studies will be necessary to correlate these molecular and cellular activities with physiological and behavioral outcomes. The unique structural features of this molecule, particularly the methoxypyridine moiety, warrant a detailed investigation to elucidate its full therapeutic potential and to contribute to the broader understanding of phenethylamine pharmacology.

References

The Emergence of 2-(5-Methoxypyridin-2-yl)ethanamine Hydrochloride in Targeted Protein Degradation: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Targeted Protein Degradation (TPD) has emerged as a transformative modality in drug discovery, offering the potential to address disease targets previously considered "undruggable."[1][2] At the heart of this revolution are Proteolysis-Targeting Chimeras (PROTACs), heterobifunctional molecules designed to hijack the cell's own ubiquitin-proteasome system (UPS) to selectively eliminate proteins of interest (POIs).[3][4] The modular nature of PROTACs, consisting of a POI ligand, an E3 ligase ligand, and a connecting linker, allows for systematic optimization.[3] This guide provides an in-depth technical overview of 2-(5-Methoxypyridin-2-yl)ethanamine hydrochloride, a versatile building block for the synthesis of novel E3 ligase ligands, and its application in the construction of potent and selective protein degraders. We will explore its synthetic rationale, incorporation into PROTACs, and the critical assays required for validation, providing researchers with a comprehensive framework for its use.

Introduction: The PROTAC Revolution and the Central Role of E3 Ligase Ligands

The ubiquitin-proteasome system is the primary cellular machinery for maintaining protein homeostasis through the degradation of misfolded or no-longer-needed proteins.[4] PROTAC technology masterfully co-opts this system. A PROTAC molecule simultaneously binds to a target protein (POI) and an E3 ubiquitin ligase, forming a ternary complex.[3][5] This proximity induces the E3 ligase to polyubiquitinate the POI, marking it for degradation by the 26S proteasome.[]

The choice of E3 ligase is a critical determinant of a PROTAC's success. While over 600 E3 ligases are known, the majority of PROTACs developed to date recruit either Cereblon (CRBN) or the von Hippel-Lindau (VHL) E3 ligase.[7][8] This is largely due to the availability of well-characterized, high-affinity small molecule ligands for these ligases.[7][9][10] However, the tissue-specific expression of E3 ligases and potential for acquired resistance necessitates the exploration of new E3 ligase recruiters.[8]

The building block this compound represents a valuable scaffold for the development of novel E3 ligase ligands. Its methoxypyridine core is a common motif in kinase inhibitors and other biologically active molecules, suggesting its potential for establishing productive interactions within the ligand-binding pockets of E3 ligases. The primary amine handle provides a convenient point for linker attachment, a crucial step in PROTAC synthesis.

The Strategic Design of a PROTAC: A Modular Approach

The design and synthesis of a PROTAC is a modular process, allowing for the systematic optimization of each component to achieve desired degradation activity and drug-like properties.

PROTAC_Design cluster_0 Component Selection cluster_1 Synthesis & Assembly cluster_2 Validation & Optimization POI_Ligand Protein of Interest (POI) Ligand Synthesis Chemical Synthesis POI_Ligand->Synthesis Attachment Point E3_Ligand E3 Ligase Ligand (e.g., from 2-(5-Methoxypyridin-2-yl)ethanamine) E3_Ligand->Synthesis Attachment Point Linker Linker Linker->Synthesis Connects Ligands Biochemical_Assays Biochemical Assays Synthesis->Biochemical_Assays Characterize Binding & Ternary Complex Cellular_Assays Cellular Assays Biochemical_Assays->Cellular_Assays Confirm Cellular Activity Optimization Iterative Optimization Cellular_Assays->Optimization Guide Design Improvements Optimization->POI_Ligand Refine Optimization->E3_Ligand Refine Optimization->Linker Refine

Caption: Modular workflow for PROTAC design and development.

Synthesis and Incorporation of the Building Block

Proposed Synthesis of this compound

Protocol 1: Hypothetical Synthesis of this compound

  • Starting Material: 2-Chloro-5-methoxypyridine.

  • Step 1: Cyanation. React 2-chloro-5-methoxypyridine with a cyanide source, such as potassium cyanide, in a suitable solvent like DMSO at elevated temperature to introduce a nitrile group at the 2-position.

  • Step 2: Reduction. The resulting 2-cyano-5-methoxypyridine is then reduced to the corresponding primary amine. This can be achieved using a strong reducing agent like lithium aluminum hydride (LAH) in an ethereal solvent (e.g., THF) or through catalytic hydrogenation.

  • Step 3: Salt Formation. The crude 2-(5-Methoxypyridin-2-yl)ethanamine is purified, and then treated with hydrochloric acid in a suitable solvent (e.g., diethyl ether or isopropanol) to precipitate the hydrochloride salt, which often improves stability and handling properties.

Incorporation into a PROTAC Scaffold

The primary amine of 2-(5-Methoxypyridin-2-yl)ethanamine serves as a key functional handle for linker attachment. The choice of linker is critical and can significantly impact the efficacy of the resulting PROTAC.[3] Simple alkyl and PEG linkers are often employed initially to determine the optimal length for ternary complex formation.

Protocol 2: PROTAC Synthesis via Amide Coupling

  • Linker Preparation: Synthesize a linker with a terminal carboxylic acid and another functional group (e.g., an alkyne or azide for click chemistry, or a protected amine) for subsequent attachment to the POI ligand.

  • Amide Coupling: Couple the carboxylic acid-terminated linker to the primary amine of 2-(5-Methoxypyridin-2-yl)ethanamine using standard peptide coupling reagents such as HATU or HBTU in the presence of a non-nucleophilic base like DIPEA in an anhydrous aprotic solvent (e.g., DMF or DCM).

  • Deprotection/Modification: If necessary, deprotect the other end of the linker.

  • POI Ligand Conjugation: Couple the linker-modified E3 ligand to the POI ligand. The choice of reaction (e.g., another amide coupling, click chemistry) will depend on the functional groups present on the POI ligand and the linker.[3]

  • Purification: Purify the final PROTAC using techniques such as flash column chromatography or preparative HPLC.

PROTAC_Synthesis Building_Block 2-(5-Methoxypyridin-2-yl)ethanamine (E3 Ligand Precursor) Coupling_1 Amide Coupling (e.g., HATU, DIPEA) Building_Block->Coupling_1 Linker_COOH Linker with Carboxylic Acid Linker_COOH->Coupling_1 POI_Ligand POI Ligand with Attachment Handle Coupling_2 Second Coupling Reaction (e.g., Amide, Click Chemistry) POI_Ligand->Coupling_2 Intermediate Linker-E3 Ligand Conjugate Coupling_1->Intermediate Intermediate->Coupling_2 Final_PROTAC Final PROTAC Molecule Coupling_2->Final_PROTAC

Caption: General synthetic workflow for PROTAC assembly.

Characterization and Validation of PROTAC Activity

A rigorous and stepwise validation process is essential to confirm the mechanism of action and efficacy of a newly synthesized PROTAC.[11]

Biochemical Assays: Confirming the Molecular Interactions

The initial validation steps focus on confirming the binding of the PROTAC to its intended targets and its ability to form the crucial ternary complex.

Assay Principle Information Gained Key Considerations
Surface Plasmon Resonance (SPR) Measures changes in refractive index upon binding of an analyte to a ligand immobilized on a sensor chip.[12]Binary binding affinities (KD) of the PROTAC to the POI and E3 ligase; kinetics (kon, koff).[12]Requires purified proteins; can be technically demanding.
Isothermal Titration Calorimetry (ITC) Measures the heat change upon binding of two molecules in solution.Thermodynamic parameters of binding (KD, ΔH, ΔS).Requires larger amounts of purified proteins.
Fluorescence Polarization (FP) Measures the change in polarization of a fluorescently labeled ligand upon binding to a larger protein.[13]Binary binding affinities; can be adapted to study ternary complex formation.[13]Requires a suitable fluorescent probe.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Measures energy transfer between a donor and acceptor fluorophore on interacting proteins.[5]Confirmation of ternary complex formation in vitro.[5]Requires labeled proteins.
In Vitro Ubiquitination Assays Reconstitutes the ubiquitination cascade (E1, E2, E3, ubiquitin, ATP) in a test tube.[11]Direct evidence of PROTAC-induced POI ubiquitination.[11]In vitro system may not fully recapitulate cellular conditions.
Cellular Assays: Demonstrating Protein Degradation and Functional Consequences

Once the biochemical activity is confirmed, the next critical step is to evaluate the PROTAC's ability to induce degradation of the target protein in a cellular context.

Protocol 3: Western Blot for Target Protein Degradation

  • Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere. Treat the cells with a serial dilution of the PROTAC for a specified time course (e.g., 4, 8, 16, 24 hours).

  • Cell Lysis: Harvest the cells and lyse them in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay to ensure equal loading.[11]

  • SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[11]

  • Immunoblotting: Probe the membrane with a primary antibody specific for the POI. A loading control antibody (e.g., GAPDH, β-actin) must also be used to normalize for protein loading.[11]

  • Detection and Quantification: Use a suitable secondary antibody (e.g., HRP-conjugated) and a chemiluminescent substrate for detection. Quantify the band intensities to determine the extent of protein degradation and calculate the DC50 (concentration at which 50% degradation is observed).

Mechanism of Action Confirmation: To confirm that the observed degradation is proteasome-dependent, co-treat cells with the PROTAC and a proteasome inhibitor (e.g., MG132). Rescue of the POI from degradation in the presence of the inhibitor confirms a proteasome-mediated mechanism.[14]

Further Cellular Assays:

  • Quantitative Mass Spectrometry (Proteomics): Provides an unbiased, global view of protein level changes, confirming on-target degradation and identifying potential off-target effects.[11]

  • Cell Viability/Proliferation Assays (e.g., MTS, CellTiter-Glo): Measures the functional consequence of degrading the POI on cell health, which is particularly relevant for oncology targets.[11]

  • Live-Cell Protein Degradation Assays: Technologies like NanoBRET® and HaloTag® allow for the real-time monitoring of protein degradation kinetics in living cells.[15]

Validation_Workflow cluster_biochem Biochemical Validation cluster_cellular Cellular Validation Start Synthesized PROTAC Binding_Assays Binary Binding Assays (SPR, ITC, FP) Start->Binding_Assays Ternary_Complex Ternary Complex Formation (TR-FRET) Binding_Assays->Ternary_Complex Ubiquitination In Vitro Ubiquitination Ternary_Complex->Ubiquitination Western_Blot Degradation Confirmation (Western Blot, DC50) Ubiquitination->Western_Blot Mechanism Mechanism of Action (Proteasome Inhibition) Western_Blot->Mechanism Proteomics Selectivity Profiling (Mass Spectrometry) Western_Blot->Proteomics Functional_Assays Functional Assays (Cell Viability) Western_Blot->Functional_Assays Validated Validated PROTAC Functional_Assays->Validated

Caption: Stepwise workflow for PROTAC validation.

Conclusion and Future Perspectives

This compound is a promising building block for the synthesis of novel PROTACs. Its chemical structure offers a solid foundation for the development of new E3 ligase ligands, and its primary amine handle facilitates straightforward incorporation into heterobifunctional degraders. The successful development of PROTACs using this and similar building blocks hinges on a deep understanding of the structure-activity relationships governing ternary complex formation and subsequent degradation. A systematic approach, combining rational design, efficient synthesis, and a comprehensive suite of biochemical and cellular assays, is paramount. As the field of targeted protein degradation continues to expand beyond VHL and CRBN, versatile building blocks like this compound will be instrumental in unlocking the full therapeutic potential of this exciting modality.

References

spectroscopic analysis of 2-(5-Methoxypyridin-2-yl)ethanamine HCl

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectroscopic Analysis of 2-(5-Methoxypyridin-2-yl)ethanamine HCl

Introduction

In the landscape of modern drug discovery and development, the precise characterization of molecular entities is paramount. Small molecules, particularly heterocyclic building blocks, form the cornerstone of many therapeutic agents. 2-(5-Methoxypyridin-2-yl)ethanamine hydrochloride is one such critical intermediate, valued in the synthesis of various biologically active compounds, including protein degraders.[1] Its structural integrity directly influences the efficacy and safety of the final active pharmaceutical ingredient (API). Therefore, a robust and multi-faceted analytical approach is not merely a quality control measure but a fundamental necessity for reproducible and reliable research.

This guide provides a comprehensive, in-depth exploration of the spectroscopic techniques essential for the unambiguous structural elucidation and verification of 2-(5-Methoxypyridin-2-yl)ethanamine HCl. We will move beyond procedural descriptions to delve into the causal reasoning behind experimental choices and the interpretation of spectral data, embodying the principles of scientific integrity and expertise. This document is intended for researchers, analytical scientists, and drug development professionals who require a practical and theoretically grounded understanding of this molecule's analytical profile.

Molecular Profile and Structural Overview

Before delving into the spectroscopic data, it is crucial to establish the foundational properties of the target molecule.

Table 1: Physicochemical Properties of 2-(5-Methoxypyridin-2-yl)ethanamine HCl

PropertyValueSource
Molecular Formula C₈H₁₃ClN₂O[1][2]
Molecular Weight 188.66 g/mol [1][2]
CAS Number 1624262-52-7[1][2]
Canonical SMILES COC1=CC=C(CCN)N=C1.Cl[2]
Physical State Solid[2]

The molecule consists of a pyridine ring substituted at the 2-position with an ethanamine side chain and at the 5-position with a methoxy group. The hydrochloride salt form means the primary amine of the ethanamine chain is protonated (-NH₃⁺), which significantly influences its spectral characteristics, particularly in IR and NMR spectroscopy.

Caption: Structure of 2-(5-Methoxypyridin-2-yl)ethanamine HCl.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

NMR spectroscopy is the most powerful technique for the complete structural assignment of organic molecules. By analyzing the chemical environment of ¹H and ¹³C nuclei, we can map the molecular skeleton and confirm connectivity.

¹H NMR Spectroscopy: Proton Mapping

Causality Behind Expected Signals: The chemical shift (δ) of each proton is dictated by its local electronic environment. Electron-withdrawing groups (like the pyridine nitrogen) deshield protons, shifting them downfield (higher ppm), while electron-donating groups (like the methoxy group) shield them, moving them upfield. Spin-spin coupling between adjacent, non-equivalent protons results in signal splitting, providing crucial connectivity information.

Predicted ¹H NMR Spectrum (400 MHz, DMSO-d₆):

  • Aromatic Protons (Pyridine Ring):

    • H6 (δ ~8.2-8.4 ppm): This proton is ortho to the ring nitrogen, making it the most deshielded aromatic proton. It will appear as a doublet.

    • H4 (δ ~7.6-7.8 ppm): This proton is meta to the nitrogen and ortho to the electron-donating methoxy group. It will appear as a doublet of doublets.

    • H3 (δ ~7.1-7.3 ppm): This proton is adjacent to the bulky ethylamine group and will appear as a doublet.

  • Amine Protons (-N⁺H₃) (δ ~8.0-8.5 ppm): The protonated amine protons are deshielded and often exchange with residual water, resulting in a broad singlet. Its integration for 3H is a key identifier.

  • Methoxy Protons (-OCH₃) (δ ~3.8-4.0 ppm): These protons are in a shielded environment and will appear as a sharp singlet, integrating to 3H.

  • Ethylamine Protons (-CH₂CH₂-):

    • -CH₂- (adjacent to pyridine) (δ ~3.2-3.4 ppm): Deshielded by the aromatic ring. Appears as a triplet.

    • -CH₂- (adjacent to amine) (δ ~3.0-3.2 ppm): Also deshielded by the adjacent protonated amine. Appears as a triplet.

Table 2: Predicted ¹H NMR Chemical Shifts and Multiplicities

Proton AssignmentPredicted δ (ppm)MultiplicityIntegration
H6 (Aromatic)8.2 - 8.4Doublet (d)1H
-N⁺H₃ (Amine)8.0 - 8.5Broad Singlet (br s)3H
H4 (Aromatic)7.6 - 7.8Doublet of Doublets (dd)1H
H3 (Aromatic)7.1 - 7.3Doublet (d)1H
-OCH₃ (Methoxy)3.8 - 4.0Singlet (s)3H
-CH₂- (Benzylic)3.2 - 3.4Triplet (t)2H
-CH₂- (Amine)3.0 - 3.2Triplet (t)2H
¹³C NMR Spectroscopy: Carbon Skeleton Analysis

Causality Behind Expected Signals: ¹³C NMR provides a count of unique carbon atoms. The chemical shifts are highly sensitive to the carbon's hybridization and the electronegativity of attached atoms.

Predicted ¹³C NMR Spectrum (100 MHz, DMSO-d₆): The molecule possesses 8 unique carbon atoms, and thus 8 distinct signals are expected.

  • Aromatic Carbons (δ ~110-165 ppm):

    • C2 & C6: Attached to the electronegative nitrogen, these will be the most downfield.

    • C5: Attached to the oxygen of the methoxy group, also significantly downfield.

    • C3 & C4: Standard aromatic region.

  • Methoxy Carbon (-OCH₃) (δ ~55-60 ppm): A characteristic shift for a methyl ether carbon.

  • Ethylamine Carbons (-CH₂CH₂-) (δ ~30-45 ppm): Aliphatic carbons in a relatively deshielded environment.

Table 3: Predicted ¹³C NMR Chemical Shifts

Carbon AssignmentPredicted δ (ppm)
C2 (Aromatic)~160
C5 (Aromatic)~155
C6 (Aromatic)~145
C4 (Aromatic)~125
C3 (Aromatic)~115
-OCH₃ (Methoxy)~56
-CH₂- (Benzylic)~40
-CH₂- (Amine)~35
Experimental Protocol for NMR Spectroscopy

A self-validating protocol ensures data integrity and reproducibility.

  • Sample Preparation: Accurately weigh ~10-15 mg of 2-(5-Methoxypyridin-2-yl)ethanamine HCl and dissolve it in ~0.7 mL of deuterated solvent (e.g., DMSO-d₆ or D₂O). The choice of solvent is critical; DMSO-d₆ is often preferred as it does not exchange with the amine protons, allowing for their observation.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.[3][4]

  • ¹H NMR Acquisition:

    • Acquire a standard single-pulse ¹H spectrum.

    • Set the spectral width to cover the range of -2 to 12 ppm.

    • Use a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Set the spectral width to cover 0 to 200 ppm.

    • A greater number of scans will be required (e.g., 1024 or more) due to the low natural abundance of ¹³C.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the ¹H spectrum to the residual solvent peak (e.g., DMSO at 2.50 ppm) and the ¹³C spectrum accordingly (e.g., DMSO at 39.52 ppm).

Caption: Standard workflow for NMR-based structural elucidation.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

IR spectroscopy probes the vibrational modes of molecules. Specific functional groups absorb infrared radiation at characteristic frequencies, making it an excellent tool for functional group identification.

Causality Behind Spectral Features: The presence of the protonated amine (-NH₃⁺), the aromatic pyridine ring, and the C-O ether linkage will give rise to a distinct IR spectrum.

Table 4: Key IR Absorption Bands for 2-(5-Methoxypyridin-2-yl)ethanamine HCl

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupSignificance
3200 - 2800N-H StretchPrimary Amine Salt (-N⁺H₃)Broad, strong absorption confirming the hydrochloride salt form.
3100 - 3000C-H StretchAromatic (sp²)Indicates the presence of the pyridine ring.
3000 - 2850C-H StretchAliphatic (sp³)Corresponds to the ethyl and methoxy C-H bonds.
1610 - 1580C=N, C=C StretchPyridine RingCharacteristic ring stretching vibrations.[5]
1550 - 1480N-H BendPrimary Amine Salt (-N⁺H₃)Confirms the presence of the protonated amine.
1270 - 1230C-O StretchAryl-Alkyl Ether (Asymmetric)Strong band indicative of the Ar-O-CH₃ linkage.
1050 - 1020C-O StretchAryl-Alkyl Ether (Symmetric)Corresponds to the Ar-O-CH₃ linkage.
Experimental Protocol for FT-IR Spectroscopy
  • Sample Preparation: Prepare a potassium bromide (KBr) pellet. Mix ~1-2 mg of the sample with ~100-150 mg of dry, spectroscopic grade KBr. Grind the mixture thoroughly to a fine powder and press it into a transparent disc using a hydraulic press. Alternatively, use an Attenuated Total Reflectance (ATR) accessory, which requires minimal sample preparation.

  • Background Collection: Collect a background spectrum of the empty sample compartment (or the clean ATR crystal) to subtract atmospheric CO₂ and H₂O absorptions.

  • Sample Analysis: Place the KBr pellet or the solid sample on the ATR crystal and collect the spectrum.

  • Data Acquisition: Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of the free base and offers structural clues through the analysis of fragmentation patterns. For this molecule, Electron Impact (EI) ionization is a suitable technique.

Causality Behind Fragmentation: Under EI conditions, the molecule is ionized and fragmented. The fragmentation pathways are governed by the formation of the most stable carbocations and radical species. The bond alpha to the pyridine ring (benzylic position) is prone to cleavage due to the stability of the resulting pyridinylmethyl cation.

  • Molecular Ion (M⁺): The mass spectrum will show the molecular ion peak for the free base (C₈H₁₂N₂O), not the HCl salt. Expected m/z = 152.

  • Base Peak: The most intense peak will likely result from the benzylic cleavage of the Cα-Cβ bond of the ethylamine side chain. This yields a highly stable pyridinylmethyl cation. Expected m/z = 136.

  • Other Key Fragments:

    • Loss of a methoxy radical (•OCH₃) from the molecular ion: m/z = 121.

    • Fragment corresponding to the ethylamine portion: m/z = 30 ([CH₂NH₂]⁺).

cluster_frags Key Fragmentation Pathways mol C₈H₁₂N₂O Molecular Ion (M⁺) m/z = 152 frag1 Benzylic Cleavage [M - CH₂NH₂]⁺ m/z = 122 mol:f1->frag1:f0 - •CH₂NH₂ frag2 Alpha Cleavage [M - CH₃]⁺ m/z = 137 mol:f1->frag2:f0 - •CH₃ (from ethyl) frag3 Loss of Methoxy [M - •OCH₃]⁺ m/z = 121 mol:f1->frag3:f0 - •OCH₃

Caption: Predicted key fragmentation pathways in EI-MS.

UV-Visible (UV-Vis) Spectroscopy: Electronic Transitions

UV-Vis spectroscopy provides information on the electronic transitions within a molecule, particularly for compounds with conjugated systems like the pyridine ring.

Causality Behind Absorption: The pyridine ring contains π-electrons that can be excited to higher energy orbitals (π → π* transitions) by absorbing UV radiation.[6] The methoxy group (an auxochrome) and the ethylamine substituent will interact with the π-system, typically causing a bathochromic (red) shift of the absorption maximum (λₘₐₓ) compared to unsubstituted pyridine.

  • Expected Absorption: A primary absorption band (π → π*) is expected in the range of 260-280 nm. A second, weaker band may be observed at a shorter wavelength.

Experimental Protocol for UV-Vis Spectroscopy
  • Solvent Selection: Choose a UV-transparent solvent in which the sample is soluble, such as ethanol or methanol.

  • Sample Preparation: Prepare a dilute stock solution of known concentration. Perform serial dilutions to obtain a solution with an absorbance in the optimal range (0.2 - 0.8 A.U.).

  • Analysis: Record the spectrum from ~400 nm down to 200 nm. Use the pure solvent as a blank reference. The wavelength of maximum absorbance (λₘₐₓ) should be recorded.

Conclusion: A Synergistic Approach to Structural Verification

The comprehensive requires a synergistic application of multiple analytical techniques. While NMR spectroscopy provides the definitive structural map, IR, MS, and UV-Vis spectroscopy offer crucial, complementary data that validate the identity, purity, and functional group composition of the molecule. Each technique acts as a self-validating system for the others, culminating in an analytical data package of the highest integrity. This rigorous approach is indispensable for ensuring the quality of this key building block in research and development, ultimately contributing to the reliability and success of drug discovery programs.

References

An In-depth Technical Guide to 2-(5-Methoxypyridin-2-yl)ethanamine hydrochloride: A Key Building Block for Novel Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and potential pharmacological characteristics of 2-(5-Methoxypyridin-2-yl)ethanamine hydrochloride (CAS No: 1624262-52-7). As a functionalized pyridine derivative, this compound serves as a valuable building block in medicinal chemistry, particularly in the burgeoning field of targeted protein degradation. This document delineates its core properties, a plausible synthetic route, analytical characterization, and its prospective applications in the development of novel therapeutics, such as Proteolysis Targeting Chimeras (PROTACs). Safety and handling protocols are also discussed to ensure its proper use in a research and development setting.

Core Chemical and Physical Characteristics

This compound is a salt of a substituted pyridylethylamine. The presence of the methoxy group and the primary amine functionality on the pyridine scaffold makes it a versatile intermediate for further chemical modifications. While extensive experimental data for this specific compound is not widely published, its properties can be reliably inferred from its structure and data available for analogous compounds.

PropertyValueSource/Rationale
IUPAC Name 2-(5-Methoxypyridin-2-yl)ethan-1-amine hydrochlorideStandard nomenclature
CAS Number 1624262-52-7[1][2]
Molecular Formula C8H13ClN2O[1][2]
Molecular Weight 188.66 g/mol [1][2]
Appearance White to off-white solid (Predicted)Based on similar amine hydrochlorides
Melting Point Not available. Expected to be >150 °C with decomposition.Inferred from related amine hydrochlorides
Boiling Point Not applicable (decomposes)Inferred from related amine hydrochlorides
Solubility Soluble in water and polar protic solvents (e.g., methanol, ethanol). Limited solubility in nonpolar organic solvents.Inferred from the polar nature of the hydrochloride salt
pKa Amine (pKa ~9-10), Pyridine Nitrogen (pKa ~3-4) (Predicted)Estimated based on similar pyridylethylamines
Storage Room temperature, in a dry, well-sealed container.[1][2]

Synthesis and Purification

Proposed Synthetic Pathway

The synthesis can be envisioned as a two-step process starting from 2-chloro-5-methoxypyridine, involving a Negishi cross-coupling reaction followed by a Gabriel synthesis and subsequent deprotection and salt formation.

Synthesis_Workflow cluster_0 Step 1: Negishi Cross-Coupling cluster_1 Step 2: Hydroboration-Oxidation cluster_2 Step 3: Conversion to Amine cluster_3 Step 4: Hydrochloride Salt Formation 2_chloro_5_methoxypyridine 2-Chloro-5-methoxypyridine Pd_catalyst Pd Catalyst (e.g., Pd(PPh3)4) 2_chloro_5_methoxypyridine->Pd_catalyst vinyl_zinc_halide Vinyl zinc halide vinyl_zinc_halide->Pd_catalyst 2_methoxy_5_vinylpyridine 2-Methoxy-5-vinylpyridine Pd_catalyst->2_methoxy_5_vinylpyridine BH3_THF 1. BH3-THF 2_methoxy_5_vinylpyridine->BH3_THF 2_5_methoxypyridin_2_yl_ethanol 2-(5-Methoxypyridin-2-yl)ethanol H2O2_NaOH 2. H2O2, NaOH BH3_THF->2_5_methoxypyridin_2_yl_ethanol SOCl2 1. SOCl2 2_5_methoxypyridin_2_yl_ethanol->SOCl2 free_base 2-(5-Methoxypyridin-2-yl)ethanamine (Free Base) NaN3 2. NaN3 SOCl2->free_base H2_PdC 3. H2, Pd/C HCl_in_ether HCl in Ether free_base->HCl_in_ether final_product This compound HCl_in_ether->final_product

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol

Step 1: Synthesis of 2-Methoxy-5-vinylpyridine

  • To a flame-dried, three-necked round-bottom flask under an inert atmosphere (argon or nitrogen), add 2-chloro-5-methoxypyridine (1.0 eq), a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (0.05 eq), and anhydrous tetrahydrofuran (THF).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of vinyl zinc halide (e.g., vinyl zinc bromide, 1.2 eq) in THF to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 2-methoxy-5-vinylpyridine.

Step 2: Synthesis of 2-(5-Methoxypyridin-2-yl)ethanol

  • Dissolve 2-methoxy-5-vinylpyridine (1.0 eq) in anhydrous THF under an inert atmosphere.

  • Cool the solution to 0 °C and add borane-tetrahydrofuran complex (BH3-THF, 1.1 eq) dropwise.

  • Stir the reaction mixture at room temperature for 2-3 hours.

  • Cool the mixture back to 0 °C and slowly add a solution of sodium hydroxide (3M) followed by the dropwise addition of hydrogen peroxide (30% aqueous solution).

  • Stir the reaction at room temperature for 1 hour.

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by column chromatography to yield 2-(5-methoxypyridin-2-yl)ethanol.

Step 3: Synthesis of 2-(5-Methoxypyridin-2-yl)ethanamine (Free Base)

  • Dissolve 2-(5-methoxypyridin-2-yl)ethanol (1.0 eq) in dichloromethane (DCM) and cool to 0 °C.

  • Add thionyl chloride (1.2 eq) dropwise and stir at room temperature for 2 hours.

  • Remove the solvent under reduced pressure to obtain the crude chloride intermediate.

  • Dissolve the crude chloride in dimethylformamide (DMF) and add sodium azide (1.5 eq).

  • Heat the mixture to 60-70 °C and stir for 4-6 hours.

  • After cooling, pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate to get the crude azide.

  • Dissolve the crude azide in methanol, add palladium on carbon (10 wt. %), and hydrogenate under a hydrogen atmosphere (balloon or Parr shaker) until the reaction is complete (monitored by TLC).

  • Filter the reaction mixture through Celite and concentrate the filtrate to obtain the free base of 2-(5-Methoxypyridin-2-yl)ethanamine.

Step 4: Formation of the Hydrochloride Salt

  • Dissolve the crude free base in a minimal amount of a suitable solvent such as diethyl ether or ethyl acetate.

  • Cool the solution to 0 °C and add a solution of hydrochloric acid in diethyl ether (e.g., 2M) dropwise until precipitation is complete.

  • Stir the resulting suspension for 30 minutes at 0 °C.

  • Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound.

Analytical Characterization

Thorough analytical characterization is essential to confirm the identity and purity of the synthesized compound. The following are the expected spectral data for this compound.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons on the pyridine ring, the methoxy group, and the ethylamine side chain. The aromatic protons should appear as distinct multiplets in the downfield region (δ 7.0-8.5 ppm). The methoxy protons will be a sharp singlet at approximately δ 3.8-4.0 ppm. The two methylene groups of the ethylamine chain will likely appear as triplets around δ 3.0-3.5 ppm. The amine protons may appear as a broad singlet.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show distinct signals for all eight carbon atoms in the molecule. The aromatic carbons will resonate in the range of δ 110-160 ppm. The methoxy carbon will appear around δ 55-60 ppm, and the two aliphatic carbons of the ethylamine side chain will be in the upfield region (δ 30-50 ppm).

  • IR (Infrared) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands. A broad band in the range of 2500-3000 cm⁻¹ would be indicative of the ammonium (N-H) stretching vibrations of the hydrochloride salt. C-H stretching vibrations for the aromatic and aliphatic groups will be observed around 2850-3100 cm⁻¹. The C=N and C=C stretching vibrations of the pyridine ring are expected in the 1400-1600 cm⁻¹ region. A strong C-O stretching band for the methoxy group should be present around 1000-1300 cm⁻¹.

  • MS (Mass Spectrometry): Electrospray ionization mass spectrometry (ESI-MS) in the positive ion mode should show a prominent peak for the molecular ion of the free base [M+H]⁺ at m/z corresponding to the molecular weight of the free base (C8H12N2O), which is approximately 153.10.

Applications in Drug Discovery and Development

The primary interest in this compound lies in its utility as a versatile building block in the synthesis of more complex bioactive molecules.[1][2]

Role as a Linker Moiety in PROTACs

This compound is designated as a "Protein Degrader Building Block," indicating its potential use in the construction of Proteolysis Targeting Chimeras (PROTACs).[1][2] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.

The 2-(5-Methoxypyridin-2-yl)ethanamine moiety can serve as a component of the linker that connects the target protein-binding ligand to the E3 ligase-binding ligand. The primary amine provides a convenient handle for covalent attachment to other parts of the PROTAC molecule, often through amide bond formation. The methoxypyridine group can influence the physicochemical properties of the linker, such as solubility, conformational rigidity, and cell permeability, which are critical for the overall efficacy of the PROTAC.

PROTAC_Structure Target_Ligand Target Protein Ligand Linker Linker Target_Ligand->Linker E3_Ligase_Ligand E3 Ligase Ligand Linker->E3_Ligase_Ligand Building_Block 2-(5-Methoxypyridin-2-yl)ethanamine (as part of the linker) Building_Block->Linker Incorporated into

Caption: Role of 2-(5-Methoxypyridin-2-yl)ethanamine as a building block in a PROTAC.

Safety and Handling

  • General Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Potential Hazards: Amine hydrochlorides can be irritants to the skin, eyes, and respiratory tract. The compound may be harmful if swallowed or inhaled.

  • First Aid Measures:

    • In case of skin contact: Immediately wash with plenty of soap and water.

    • In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

    • If inhaled: Move the person to fresh air and keep comfortable for breathing.

    • If swallowed: Rinse mouth. Do NOT induce vomiting. Seek medical attention.

  • Storage: Store in a tightly closed container in a dry and well-ventilated place.[1][2]

Conclusion

This compound is a valuable and versatile chemical building block with significant potential in the field of drug discovery, particularly for the development of targeted protein degraders. Its synthesis, while not yet widely documented, can be achieved through established chemical methodologies. This guide provides a foundational understanding of its properties, a plausible synthetic approach, and its potential applications, serving as a valuable resource for researchers and scientists in the pharmaceutical and biotechnology industries.

References

Unlocking the Therapeutic Promise of Methoxypyridines: A Guide to Validating Biological Activity

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide:

Introduction: The Methoxypyridine Scaffold as a Privileged Motif in Drug Discovery

The pyridine ring is a ubiquitous scaffold in medicinal chemistry, prized for its aromaticity, hydrogen bonding capabilities, and metabolic stability. The introduction of a methoxy (-OCH₃) group transforms this simple heterocycle into a versatile building block with finely tunable electronic and steric properties. The position of this methoxy group—be it at the 2, 3, or 4-position—profoundly influences the molecule's interaction with biological targets, dictating its pharmacokinetic profile and therapeutic potential.

This guide moves beyond a simple catalog of activities. As a technical resource for researchers and drug development professionals, its purpose is to provide a strategic framework for investigating and validating the biological potential of novel methoxypyridine compounds. We will explore key therapeutic areas where these compounds have shown promise, detailing not only the mechanisms of action but also the robust experimental workflows required to generate reliable, reproducible data. The emphasis here is on the causality behind experimental design—understanding why a specific assay is chosen and how it contributes to a self-validating data package that can confidently drive a project forward.

Anticancer Activity: Precision Targeting of Cellular Kinases

A significant number of modern cancer therapies are kinase inhibitors, and the methoxypyridine moiety has proven to be a cornerstone in the design of these targeted agents. Its ability to form critical hydrogen bonds and engage in favorable hydrophobic interactions within the ATP-binding pocket of kinases makes it an invaluable component of many potent inhibitors.

Core Mechanism: Inhibition of Anaplastic Lymphoma Kinase (ALK)

A prime example is the compound Alectinib , a second-generation ALK inhibitor used to treat non-small cell lung cancer (NSCLC). The methoxy group on its aminophenyl ring plays a crucial role in orienting the molecule within the ALK active site. The primary mechanism involves competitive inhibition of ATP binding, which shuts down downstream pro-survival signaling pathways like JAK-STAT and PI3K-AKT, ultimately leading to apoptosis of cancer cells.

Experimental Validation Workflow: From Benchtop to Cellular Confirmation

Validating a potential methoxypyridine-based kinase inhibitor requires a multi-step, tiered approach. Each step serves as a quality control checkpoint to justify progression to the next, more complex experiment.

G cluster_0 Tier 1: In Vitro Validation cluster_1 Tier 2: Cellular Activity Confirmation cluster_2 Tier 3: Downstream Pathway Analysis a Biochemical Kinase Assay (e.g., LanthaScreen™, HTRF®) - Determine IC₅₀ - Assess potency & initial selectivity b Cell Viability/Cytotoxicity Assay (e.g., MTT, CellTiter-Glo®) - Use ALK-positive cell line (e.g., H3122) - Determine EC₅₀ a->b c Target Engagement Assay (e.g., Western Blot) - Probe for phosphorylated ALK (p-ALK) - Confirm on-target effect in cells b->c d Pathway Phosphorylation Analysis (e.g., Western Blot for p-STAT3, p-AKT) - Verify inhibition of signaling cascade c->d G cluster_0 Primary Screening cluster_1 Secondary Characterization cluster_2 Mechanism of Action (MOA) a Broth Microdilution Assay - Determine Minimum Inhibitory Concentration (MIC) b Bactericidal vs. Bacteriostatic Assay - Determine Minimum Bactericidal Concentration (MBC) a->b d Target-Based Enzyme Assay (e.g., InhA activity assay) - Confirm direct inhibition of target a->d c Cytotoxicity Assay (e.g., against Vero or HepG2 cells) - Assess selectivity index (SI = CC₅₀ / MIC) b->c G cluster_0 Biochemical & Cellular Target Engagement cluster_1 Functional Neuroprotection a In Vitro GSK-3β Kinase Assay (e.g., ADP-Glo™) - Determine IC₅₀ b Cellular p-Tau Assay (e.g., Western Blot or ELISA) - Use SH-SY5Y cells - Confirm reduction of phosphorylated Tau a->b c Neurotoxicity Rescue Assay - Induce stress (e.g., with Aβ oligomers) - Measure cell viability (e.g., LDH release) b->c

The Alchemist's Guide to Aromatic N-Heterocycles: A Literature Review on the Synthesis of Pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyridine nucleus is a cornerstone of modern chemistry, forming the structural basis for a remarkable array of pharmaceuticals, agrochemicals, and functional materials. Its prevalence in both natural products and synthetic drugs underscores the critical importance of robust and versatile methods for its synthesis. This in-depth technical guide provides a comprehensive literature review of the principal strategies for constructing the pyridine ring, designed for researchers, scientists, and professionals in drug development. We will traverse the landscape of pyridine synthesis, from the foundational classical condensation reactions to the precision and elegance of modern transition-metal-catalyzed methodologies. This guide emphasizes the causality behind experimental choices, offering field-proven insights into reaction mechanisms, detailed experimental protocols, and comparative data to inform the selection of the most apt synthetic route for a given target.

Introduction: The Enduring Significance of the Pyridine Scaffold

The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, is a privileged scaffold in medicinal chemistry. Approximately 20% of the top 200 selling drugs feature a pyridine core, a testament to its ability to engage in crucial biological interactions and impart favorable pharmacokinetic properties.[1] From the anti-ulcer medication Omeprazole to the new generation of targeted cancer therapies like Ivosidenib, the pyridine motif is a recurring theme in blockbuster pharmaceuticals.[2] Beyond the realm of medicine, pyridine derivatives are indispensable in agriculture as herbicides and insecticides, and in materials science as components of polymers, dyes, and ligands for catalysis.[3]

The synthetic approaches to this vital heterocycle are broadly categorized into two strategies: the de novo construction of the pyridine ring from acyclic precursors and the functionalization of a pre-existing pyridine core.[4] This guide will focus primarily on the former, exploring the rich history and continuous evolution of ring-forming reactions that provide access to a diverse range of substituted pyridines.

I. Classical Strategies: The Bedrock of Pyridine Synthesis

The classical methods for pyridine synthesis, many of which were developed over a century ago, remain staples in the synthetic chemist's toolbox. These reactions, typically involving condensations of carbonyl compounds with a nitrogen source, are valued for their operational simplicity and ability to generate highly functionalized pyridines from readily available starting materials.

The Hantzsch Pyridine Synthesis

First reported by Arthur Hantzsch in 1881, this multicomponent reaction is a cornerstone of pyridine synthesis.[5] It traditionally involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor like ammonia or ammonium acetate.[5][6] The initial product is a 1,4-dihydropyridine, which is subsequently oxidized to the corresponding pyridine. The driving force for this final step is the formation of the stable aromatic ring.[5]

Mechanism and Rationale: The reaction proceeds through a series of well-established steps. Initially, one equivalent of the β-ketoester condenses with the aldehyde in a Knoevenagel condensation to form an α,β-unsaturated carbonyl compound. Concurrently, the second equivalent of the β-ketoester reacts with ammonia to generate an enamine. A subsequent Michael addition between the enamine and the α,β-unsaturated carbonyl compound forms a 1,5-dicarbonyl intermediate, which then undergoes cyclization and dehydration to yield the 1,4-dihydropyridine.[6] The choice of oxidant for the final aromatization step is crucial; common reagents include nitric acid, ceric ammonium nitrate (CAN), or manganese dioxide.[7] Milder, more environmentally friendly methods using microwave irradiation have also been developed.[5]

Experimental Protocol: Synthesis of Diethyl 2,6-dimethyl-4-(5-bromothiophen-2-yl)-1,4-dihydropyridine-3,5-dicarboxylate and its aromatization [7]

  • Step 1: 1,4-Dihydropyridine Synthesis:

    • To a 100 mL round-bottom flask, add 5-bromothiophene-2-carboxaldehyde (1.91 g, 10 mmol), ethyl acetoacetate (2.6 mL, 20 mmol), and ammonium acetate (0.77 g, 10 mmol).

    • Add ceric ammonium nitrate (CAN) (0.28 g, 0.5 mmol) as a catalyst.

    • Stir the mixture vigorously at room temperature for 2.5 hours under solvent-free conditions.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, the mixture will solidify. The crude product can be collected and purified by recrystallization.

  • Step 2: Aromatization:

    • Dissolve the obtained 1,4-dihydropyridine (1.0 g) in glacial acetic acid (10 mL).

    • Add a solution of sodium nitrite (0.3 g) in water (1 mL) dropwise with stirring.

    • Heat the mixture at 80°C for 1 hour.

    • After cooling, pour the mixture into water.

    • Collect the precipitated product by filtration, wash with water, and recrystallize from ethanol to afford the final pyridine derivative.[6]

Data Presentation: Substrate Scope of the Hantzsch Synthesis

EntryAldehydeβ-KetoesterNitrogen SourceYield (%)
1BenzaldehydeEthyl acetoacetateAmmonium acetate96[5]
24-NitrobenzaldehydeMethyl acetoacetateAmmonia85
3FurfuralAcetylacetoneAmmonium acetate92
45-Bromothiophene-2-carboxaldehydeEthyl acetoacetateAmmonium acetate90[7]

Logical Relationship: Hantzsch Pyridine Synthesis Workflow

Hantzsch_Synthesis cluster_reactants Reactants cluster_intermediates Key Intermediates cluster_products Products Aldehyde Aldehyde Unsaturated_Carbonyl α,β-Unsaturated Carbonyl Aldehyde->Unsaturated_Carbonyl Ketoester1 β-Ketoester (1 eq) Ketoester1->Unsaturated_Carbonyl Ketoester2 β-Ketoester (1 eq) Enamine Enamine Ketoester2->Enamine Ammonia Ammonia Source Ammonia->Enamine Dicarbonyl 1,5-Dicarbonyl Intermediate Unsaturated_Carbonyl->Dicarbonyl Michael Addition Enamine->Dicarbonyl Dihydropyridine 1,4-Dihydropyridine Dicarbonyl->Dihydropyridine Cyclization & Dehydration Pyridine Substituted Pyridine Dihydropyridine->Pyridine Oxidation (Aromatization)

Caption: Workflow of the Hantzsch Pyridine Synthesis.

The Guareschi-Thorpe Condensation

This method provides a route to 2-pyridone derivatives by condensing a cyanoacetamide with a 1,3-diketone or a β-ketoester in the presence of a nitrogen source, often ammonia or ammonium carbonate.[8][9][10]

Mechanism and Rationale: The reaction is initiated by a Knoevenagel condensation between the active methylene group of the cyanoacetamide and one of the carbonyl groups of the 1,3-dicarbonyl compound. The resulting intermediate then undergoes cyclization via attack of the amide nitrogen onto the second carbonyl group, followed by dehydration to yield the 2-pyridone. Recent advancements have demonstrated the efficacy of this reaction in aqueous media using ammonium carbonate, which acts as both the nitrogen source and a promoter, offering a greener and more user-friendly protocol.[11]

Experimental Protocol: Synthesis of 6-hydroxy-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile [11]

  • In a round-bottom flask, combine ethyl acetoacetate (1.30 g, 10 mmol), cyanoacetamide (0.84 g, 10 mmol), and ammonium carbonate (1.92 g, 20 mmol).

  • Add a 1:1 mixture of water and ethanol (20 mL).

  • Heat the mixture at 80°C with stirring for 4 hours.

  • Monitor the reaction progress by TLC.

  • Upon cooling, the product precipitates from the reaction mixture.

  • Collect the solid by filtration, wash with cold water, and dry to yield the desired 2-pyridone.[6]

The Bohlmann-Rahtz Pyridine Synthesis

The Bohlmann-Rahtz synthesis is a two-step process for preparing substituted pyridines from an enamine and an ethynyl ketone.[12]

Mechanism and Rationale: The first step is a Michael addition of the enamine to the ethynyl ketone, which forms an aminodiene intermediate. This intermediate then undergoes a thermally induced cyclodehydration to furnish the pyridine ring. A significant drawback of the original procedure is the high temperature required for the cyclization step. However, modern modifications, such as the use of acid catalysis (e.g., acetic acid or Amberlyst-15) or the development of one-pot, three-component versions where the enamine is generated in situ, have made this method more practical and versatile.[12][13]

Experimental Protocol: One-Pot Synthesis of Ethyl 2,6-dimethyl-4-(trimethylsilyl)pyridine-3-carboxylate [12]

  • To a solution of ethyl 3-aminocrotonate (1.29 g, 10 mmol) in ethanol (20 mL), add 4-(trimethylsilyl)but-3-yn-2-one (1.40 g, 10 mmol).

  • Heat the mixture at 50°C for 5 hours.

  • Add a catalytic amount of acetic acid (0.1 mL).

  • Reflux the mixture for an additional 2 hours to facilitate cyclodehydration.

  • Monitor the reaction by TLC.

  • After cooling, remove the solvent under reduced pressure.

  • Purify the residue by column chromatography to obtain the desired pyridine.

The Kröhnke Pyridine Synthesis

The Kröhnke synthesis is a highly convergent method for preparing 2,4,6-trisubstituted pyridines.[4] It involves the reaction of an α-pyridinium methyl ketone salt with an α,β-unsaturated carbonyl compound in the presence of a nitrogen source, typically ammonium acetate.[4]

Mechanism and Rationale: The reaction is initiated by the deprotonation of the α-pyridinium methyl ketone salt to form a pyridinium ylide. This ylide then undergoes a Michael addition to the α,β-unsaturated carbonyl compound. The resulting 1,5-dicarbonyl intermediate reacts with ammonia (from ammonium acetate) and undergoes cyclization and dehydration to form the final pyridine product.[4] The reaction conditions are generally mild, and it tolerates a wide range of functional groups.[4]

Experimental Protocol: Synthesis of 2,4,6-Triphenylpyridine [4]

  • Step 1: Synthesis of N-phenacylpyridinium bromide:

    • Dissolve 2-bromoacetophenone (1.99 g, 10 mmol) in a minimal amount of acetone.

    • Add pyridine (0.87 g, 11 mmol) dropwise with stirring at room temperature.

    • Stir for 1-2 hours; a precipitate will form.

    • Collect the solid by vacuum filtration and wash with cold acetone.

    • Dry the product under vacuum.

  • Step 2: Pyridine Synthesis:

    • In a round-bottom flask, combine N-phenacylpyridinium bromide (from Step 1), chalcone (2.08 g, 10 mmol), and ammonium acetate (6.17 g, 80 mmol).

    • Add glacial acetic acid (30 mL) as the solvent.

    • Reflux the mixture for 4 hours.

    • After cooling, pour the mixture into ice water.

    • Collect the precipitated product by filtration and recrystallize from ethanol.[4]

Logical Relationship: Kröhnke Pyridine Synthesis Mechanism

Krohnke_Synthesis Pyridinium_Salt α-Pyridinium Methyl Ketone Salt Ylide Pyridinium Ylide Pyridinium_Salt->Ylide Deprotonation Base Base (e.g., Acetate) Base->Ylide Dicarbonyl 1,5-Dicarbonyl Intermediate Ylide->Dicarbonyl Michael Addition Unsaturated_Carbonyl α,β-Unsaturated Carbonyl Unsaturated_Carbonyl->Dicarbonyl Dihydropyridine Dihydropyridine Intermediate Dicarbonyl->Dihydropyridine Cyclization with Ammonia Ammonia Ammonia Ammonia->Dihydropyridine Pyridine Substituted Pyridine Dihydropyridine->Pyridine Aromatization (-H₂O)

Caption: Key steps in the Kröhnke Pyridine Synthesis.

II. Modern Methodologies: Precision and Efficiency in Pyridine Construction

While classical methods are foundational, modern synthetic chemistry has ushered in an era of unprecedented precision and efficiency. Transition-metal catalysis, in particular, has revolutionized the synthesis of pyridines, offering novel pathways with high atom economy and functional group tolerance.

Transition-Metal-Catalyzed [2+2+2] Cycloadditions

The [2+2+2] cycloaddition of two alkyne molecules and a nitrile is a powerful and atom-economical method for constructing substituted pyridines.[14] Various transition metals, including cobalt, ruthenium, and nickel, have been shown to effectively catalyze this transformation.[14][15]

Mechanism and Rationale: The general mechanism involves the formation of a metallacyclopentadiene intermediate from the oxidative coupling of two alkyne molecules with the metal center. This intermediate then undergoes insertion of the nitrile to form a seven-membered metallacycle, which subsequently undergoes reductive elimination to furnish the pyridine ring and regenerate the active catalyst. The choice of metal and ligands can significantly influence the reaction's efficiency and regioselectivity, especially when using unsymmetrical alkynes. Cobalt catalysts are particularly well-studied and offer a cost-effective option.[14]

Experimental Protocol: Cobalt-Catalyzed Synthesis of α-Trifluoromethylated Pyridines [15]

  • To a reaction vessel, add CoCl₂(phen) (10 mol%), zinc bromide (20 mol%), and zinc dust (50 mol%).

  • Add the fluorine-containing diyne (1.0 equiv) and the desired nitrile (1.2 equiv).

  • Add dichloroethane as the solvent.

  • Heat the mixture at 80°C for 3 hours.

  • Monitor the reaction by ¹⁹F NMR.

  • Upon completion, cool the reaction, filter off the solids, and concentrate the filtrate.

  • Purify the crude product by column chromatography.

Data Presentation: Scope of Cobalt-Catalyzed [2+2+2] Cycloaddition [15]

EntryDiyneNitrileProductYield (%)
1CF₃-substituted diyneBenzonitrileα-CF₃, diaryl-pyridine95
2CF₃-substituted diyneAcetonitrileα-CF₃, aryl, methyl-pyridine92
3CF₃-substituted diyne4-Cyanopyridineα-CF₃, aryl, pyridyl-pyridine88
4CF₃-substituted diyneAdiponitrileα-CF₃, aryl-bipyridine derivative90

Logical Relationship: [2+2+2] Cycloaddition Catalytic Cycle

Cycloaddition_Cycle Catalyst M(L)n Catalyst Metallacyclopentadiene Metallacyclopentadiene Catalyst->Metallacyclopentadiene Oxidative Coupling Alkynes 2 x Alkyne Alkynes->Metallacyclopentadiene Nitrile Nitrile Metallazacycloheptatriene Metallazacycloheptatriene Nitrile->Metallazacycloheptatriene Metallacyclopentadiene->Metallazacycloheptatriene Nitrile Insertion Metallazacycloheptatriene->Catalyst Regeneration Pyridine Pyridine Product Metallazacycloheptatriene->Pyridine Reductive Elimination

Caption: Generalized catalytic cycle for the [2+2+2] cycloaddition.

C-H Bond Functionalization: A Paradigm Shift in Pyridine Synthesis

The direct functionalization of C-H bonds has emerged as a transformative strategy in organic synthesis, offering a more atom- and step-economical approach to constructing complex molecules. In the context of pyridine synthesis, this often involves the functionalization of a pre-formed pyridine ring. However, C-H activation principles can also be applied in ring-forming reactions.

2.2.1 Palladium-Catalyzed C-H Arylation

Palladium catalysis is a powerful tool for the direct arylation of pyridine C-H bonds, typically using aryl halides or their equivalents.[16] The regioselectivity of the arylation is a key challenge due to the electronic nature of the pyridine ring. Often, directing groups are employed to achieve selectivity for a specific C-H bond.

Experimental Protocol: Intramolecular Palladium-Catalyzed C-H Arylation [16]

  • To a screw-capped test tube, add the pyridine-containing amide substrate (e.g., N-(2-bromophenyl)picolinamide, 0.10 mmol), potassium carbonate (0.30 mmol), and tetrabutylammonium bromide (0.10 mmol).

  • Add Pd(OAc)₂ (10 mol %) and triphenylphosphine (11 mol %).

  • Add N,N-dimethylacetamide (DMA) as the solvent.

  • Seal the tube and heat the mixture at 110°C for the specified reaction time.

  • After cooling, dilute the mixture with an organic solvent and water.

  • Extract the aqueous layer with the organic solvent.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

2.2.2 Iridium-Catalyzed C-H Borylation

Iridium-catalyzed C-H borylation is a valuable method for introducing a boronic ester group onto the pyridine ring, which can then be used in subsequent cross-coupling reactions (e.g., Suzuki-Miyaura coupling) to introduce a wide range of substituents. The regioselectivity is often governed by steric factors.[17][18]

Experimental Protocol: Iridium-Catalyzed C-H Borylation of a CF₃-Substituted Pyridine [18]

  • In a Schlenk flask under a nitrogen atmosphere, add [Ir(OMe)(COD)]₂ (1 mol %) and 4,4'-di-tert-butyl-2,2'-bipyridine (dtbbpy) (2 mol %).

  • Add pinacolborane (1.5 equiv) and the trifluoromethyl-substituted pyridine substrate (1.0 equiv).

  • Heat the neat reaction mixture at 80°C.

  • Monitor the reaction progress by GC-MS.

  • Upon completion, cool the mixture and purify directly by column chromatography.

Data Presentation: Substrate Scope of Iridium-Catalyzed C-H Borylation [18]

EntryPyridine SubstratePosition of BorylationYield (%)
12,3-bis(trifluoromethyl)pyridine5-position82
22-(trifluoromethyl)-4-chloropyridine6-position75
33-chloro-5-(trifluoromethyl)pyridine2-position68
42,6-bis(trifluoromethyl)pyridine4-position90
Inverse-Electron-Demand Diels-Alder Reactions

The Diels-Alder reaction is a powerful tool for the formation of six-membered rings. In the context of pyridine synthesis, the inverse-electron-demand Diels-Alder (IEDDA) reaction is particularly useful.[19] This reaction involves an electron-poor diene, such as a 1,2,4-triazine, and an electron-rich dienophile, such as an enamine.[20]

Mechanism and Rationale: The reaction proceeds via a [4+2] cycloaddition to form a bicyclic intermediate, which then undergoes a retro-Diels-Alder reaction, typically with the extrusion of a small molecule like nitrogen gas, to afford a dihydropyridine. Subsequent aromatization leads to the final pyridine product. This strategy allows for the synthesis of highly substituted pyridines with predictable regioselectivity.

Experimental Protocol: IEDDA Reaction of a 1,2,4-Triazine with an Enamine [19]

  • To a solution of the 1,2,4-triazine in a suitable solvent (e.g., dioxane), add the enamine.

  • Heat the reaction mixture to reflux.

  • The reaction can be monitored by the evolution of nitrogen gas and by TLC.

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • The crude product can be purified by column chromatography or recrystallization.

III. Conclusion and Future Outlook

The synthesis of pyridine derivatives is a rich and dynamic field of chemical research. Classical condensation reactions, such as the Hantzsch and Kröhnke syntheses, continue to provide robust and straightforward routes to a wide variety of pyridine structures. Concurrently, modern transition-metal-catalyzed methods, including [2+2+2] cycloadditions and C-H functionalization, have opened new avenues for the efficient and precise construction of highly functionalized pyridines.

For researchers in drug discovery and development, the choice of synthetic strategy will depend on a multitude of factors, including the desired substitution pattern, the availability of starting materials, and the required scale of the synthesis. The classical methods are often well-suited for the rapid generation of libraries of compounds for initial screening, while the modern catalytic methods offer unparalleled control for the synthesis of complex, late-stage intermediates and final drug candidates.

The future of pyridine synthesis will likely be shaped by the ongoing pursuit of more sustainable and efficient methodologies. The development of novel catalytic systems based on earth-abundant metals, the use of greener reaction media, and the application of flow chemistry are all promising areas of research that will undoubtedly lead to even more powerful tools for the construction of this indispensable heterocyclic scaffold.

References

Methodological & Application

Application Note: Comprehensive Analytical Strategies for the Determination of 2-(5-Methoxypyridin-2-yl)ethanamine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, Quality Control Analysts, and Pharmaceutical Development Professionals.

Abstract: This document provides a detailed guide to the principal analytical methodologies for the quantitative determination of 2-(5-Methoxypyridin-2-yl)ethanamine hydrochloride (CAS: 1624262-52-7), a key intermediate and building block in pharmaceutical synthesis. We present validated protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and potentiometric titration. The causality behind experimental choices, such as mobile phase composition, derivatization strategies, and titration solvents, is explained to provide a deeper understanding of the method development process. All methodologies are presented with a focus on ensuring data integrity through rigorous system suitability checks and validation according to ICH Q2(R2) guidelines.[1][2]

Introduction and Compound Overview

This compound is a primary amine derivative of pyridine. Its accurate quantification is critical for ensuring purity, stability, and stoichiometric control in subsequent synthetic steps. The presence of a primary amine, a hydrochloride salt moiety, and a UV-active pyridine ring dictates the selection of appropriate analytical techniques. This guide explores three complementary methods, each suited for different analytical objectives, from high-throughput purity testing to definitive content assay.

Compound Properties:

PropertyValueReference
Chemical Name This compound[3][4]
CAS Number 1624262-52-7[3][4]
Molecular Formula C₈H₁₃ClN₂O[4]
Molecular Weight 188.66 g/mol [4]
Structure Chemical Structure

(Note: A placeholder image is used for the chemical structure.)

Method 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Principle: RP-HPLC is the benchmark for purity and assay determination in pharmaceutical settings due to its high resolution, sensitivity, and specificity. The method separates the analyte from impurities based on their differential partitioning between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. The hydrochloride salt form of the analyte is highly polar, making careful control of mobile phase pH essential for achieving good chromatographic performance.

Causality of Method Design:

  • Column Choice: A C18 (octadecylsilyl) column is selected for its versatility and proven ability to retain and separate a wide range of polar and moderately nonpolar compounds.

  • Mobile Phase pH: The primary amine has a pKa in the basic range. To ensure it remains in its protonated, more polar form (R-NH₃⁺), the mobile phase pH is maintained in the acidic range (pH 2-4). This suppresses silanol interactions on the column, preventing peak tailing and ensuring reproducible retention times.

  • Detector: The methoxypyridine ring contains a strong chromophore, making UV detection a sensitive and straightforward choice. A preliminary UV scan of the analyte in the mobile phase is recommended to identify the wavelength of maximum absorbance (λmax) for optimal sensitivity.

HPLC Protocol: Purity and Assay Determination

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_processing Data Processing A Standard & Sample Solution Preparation D Inject Samples (Standard, Sample, Blank) A->D B Mobile Phase Preparation & Degassing C System Equilibration & Suitability Test (SST) B->C C->D SST Pass E Data Acquisition (Chromatogram) D->E F Peak Integration & Identification E->F G Quantification (Assay/Impurity Calculation) F->G H Generate Report G->H

Caption: HPLC analysis workflow from preparation to reporting.

Instrumentation & Reagents:

  • HPLC system with UV/PDA detector

  • Data acquisition and processing software

  • Analytical balance

  • Volumetric flasks and pipettes

  • Acetonitrile (HPLC grade)

  • Potassium phosphate monobasic (ACS grade)

  • Phosphoric acid (ACS grade)

  • Purified water (18.2 MΩ·cm)

  • This compound reference standard

Chromatographic Conditions:

ParameterRecommended Condition
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 20 mM Potassium Phosphate, pH adjusted to 3.0 with H₃PO₄
Mobile Phase B Acetonitrile
Gradient 5% B to 60% B over 20 minutes, then re-equilibrate
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at λmax (approx. 270 nm, verify experimentally)
Injection Volume 10 µL
Diluent Mobile Phase A

Procedure:

  • Standard Preparation: Accurately weigh ~20 mg of the reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with Diluent to obtain a concentration of ~200 µg/mL.

  • Sample Preparation: Prepare the sample solution at the same target concentration as the standard using the Diluent.

  • System Suitability: Equilibrate the column with the mobile phase until a stable baseline is achieved. Make five replicate injections of the standard solution. The system is deemed suitable if the relative standard deviation (%RSD) of the peak area is ≤ 2.0% and the USP tailing factor is ≤ 2.0.[5][6]

  • Analysis: Inject the blank (Diluent), standard, and sample solutions in sequence.

  • Calculation: Calculate the assay percentage using the external standard method, correcting for purity of the reference standard.

HPLC Method Validation Protocol

The method must be validated to demonstrate it is fit for purpose, following ICH Q2(R2) guidelines.[1][7]

ParameterProcedureAcceptance Criteria
Specificity Analyze blank, placebo (if applicable), and spiked samples. Assess peak purity using a PDA detector.Analyte peak is free from interference from other components.
Linearity Analyze at least five concentrations across 50-150% of the target concentration.Correlation coefficient (r²) ≥ 0.999.
Accuracy Perform recovery studies by spiking the analyte into a placebo matrix at three levels (e.g., 80%, 100%, 120%).Mean recovery between 98.0% and 102.0%.
Precision Repeatability: 6 replicate preparations at 100% concentration. Intermediate: Repeat on a different day with a different analyst.%RSD ≤ 2.0%.
LOQ/LOD Determine by signal-to-noise ratio (S/N) of 3:1 for LOD and 10:1 for LOQ, or by standard deviation of the response and the slope.LOQ should be precise and accurate.
Robustness Intentionally vary method parameters (e.g., pH ±0.2, flow rate ±10%, temp ±5°C) and assess impact.System suitability parameters remain within limits.

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

Principle: GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile compounds. However, primary amines can be challenging due to their polarity and potential for thermal degradation in the hot GC inlet.[8] Two approaches are presented: direct injection and analysis following derivatization.

GC_Decision_Tree A Is the analyte thermally labile or showing poor peak shape? B YES A->B C NO A->C D Use Derivatization Protocol (e.g., silylation, acylation) B->D E Use Direct Injection Protocol (Consider short column) C->E

Caption: Decision logic for choosing a GC-MS approach.

Protocol A: GC-MS with Derivatization

Causality of Method Design: Derivatization with an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or Heptafluorobutyric anhydride (HFBA) converts the polar N-H bonds into nonpolar, more volatile, and thermally stable derivatives (e.g., silyl or acyl).[9] This drastically improves chromatographic peak shape and prevents on-column degradation, leading to more accurate and reproducible quantification.

Procedure:

  • Sample Preparation: Accurately weigh ~5 mg of the sample into a vial. Dissolve in 1 mL of a suitable aprotic solvent (e.g., Pyridine or Acetonitrile).

  • Derivatization: Add 100 µL of BSTFA with 1% TMCS (or another suitable agent). Cap the vial tightly and heat at 70 °C for 30 minutes.

  • Analysis: Cool to room temperature and inject 1 µL into the GC-MS.

Instrumental Conditions:

ParameterRecommended Condition
Column DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness
Carrier Gas Helium, constant flow at 1.2 mL/min
Inlet Temperature 250 °C
Oven Program Start at 100 °C, hold 2 min, ramp at 15 °C/min to 280 °C, hold 5 min
MS Transfer Line 280 °C
Ion Source Temp 230 °C
MS Mode Electron Ionization (EI) at 70 eV, Scan mode (50-500 amu) or SIM for quantification
Protocol B: Direct Injection GC-MS

Causality of Method Design: For rapid screening, derivatization can be avoided by using a shorter analytical column (e.g., 5-10 m). A shorter column reduces the analyte's residence time at high temperatures, thereby minimizing the opportunity for thermal degradation.[8] This approach may sacrifice some resolution but offers a significant speed advantage.

Procedure:

  • Sample Preparation: Accurately weigh ~5 mg of the sample into a vial. Dissolve in 1 mL of Methanol or Dichloromethane.

  • Analysis: Inject 1 µL into the GC-MS.

Instrumental conditions would be similar to Protocol A, but a faster oven ramp may be employed due to the shorter column.

Method 3: Potentiometric Titration (Assay)

Principle: As a salt of a weak base and a strong acid (HCl), the compound can be assayed by titrating it with a standardized strong base, such as sodium hydroxide. A potentiometric endpoint detection method using a pH electrode provides a more objective and accurate determination of the equivalence point compared to a colorimetric indicator. This is an absolute method that directly quantifies the molar amount of the acidic hydrochloride moiety.

Causality of Method Design:

  • Solvent System: A mixed solvent system (e.g., water/ethanol) is often used to ensure the solubility of both the analyte and the titrant throughout the titration.[10]

  • Endpoint Detection: Potentiometric detection is superior to visual indicators for this application, as it is not subject to analyst interpretation of color change. The endpoint is precisely determined from the point of maximum inflection on the titration curve (the peak of the first derivative).

Procedure:

  • Titrant Standardization: Standardize a 0.1 M Sodium Hydroxide (NaOH) solution against a primary standard (e.g., potassium hydrogen phthalate).

  • Sample Preparation: Accurately weigh approximately 150 mg of the analyte into a beaker. Dissolve in 50 mL of a 1:1 mixture of purified water and ethanol.

  • Titration: Immerse a calibrated pH electrode and the titrant delivery tube into the solution. Titrate with the standardized 0.1 M NaOH, recording the pH and volume of titrant added.

  • Endpoint Determination: Plot the titration curve (pH vs. volume) and its first derivative (ΔpH/ΔV vs. volume). The volume at the peak of the first derivative curve is the equivalence point (Vₑ).

  • Calculation: Assay (%) = (Vₑ × M_NaOH × MW_analyte) / (W_sample × 10) Where:

    • Vₑ = Volume of NaOH at equivalence point (mL)

    • M_NaOH = Molarity of standardized NaOH (mol/L)

    • MW_analyte = Molecular weight of the analyte (188.66 g/mol )

    • W_sample = Weight of the sample (g)

Summary and Method Comparison

FeatureHPLC-UVGC-MSPotentiometric Titration
Primary Use Purity, Impurity Profiling, AssayIdentification, Quantification of VolatilesHigh-Purity Assay
Specificity High (Separates isomers)Very High (Mass fragmentation)Low (Titrates any acid/base)
Sensitivity High (µg/mL to ng/mL)Very High (ng/mL to pg/mL)Low (mg scale)
Throughput High (with autosampler)Medium (derivatization adds time)Low
Expertise ModerateHighLow to Moderate

References

A Robust, Validated RP-HPLC Method for Purity Assessment of 2-(5-Methoxypyridin-2-yl)ethanamine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note presents a detailed, reliable, and efficient reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis and purity determination of 2-(5-Methoxypyridin-2-yl)ethanamine hydrochloride. This compound is a key building block in pharmaceutical research and development.[1] The inherent challenges in analyzing this polar, basic compound, such as poor retention and peak tailing on conventional C18 columns, are systematically addressed through strategic method development. The described protocol employs a modern, end-capped C18 stationary phase with an acidic mobile phase to ensure consistent analyte ionization and minimize undesirable secondary interactions with the silica support. This document provides a step-by-step protocol, system suitability criteria, and the scientific rationale behind the selection of chromatographic parameters, making it a valuable resource for quality control and process monitoring applications.

Introduction and Scientific Rationale

This compound (Molecular Weight: 188.66 g/mol , Formula: C₈H₁₃ClN₂O) is a substituted pyridine derivative frequently used in the synthesis of active pharmaceutical ingredients (APIs).[1] Its purity is critical to ensure the safety and efficacy of the final drug product. The analysis of this compound by RP-HPLC presents specific challenges rooted in its chemical structure.

The molecule possesses two key features that dictate the chromatographic strategy:

  • A Primary Amine: This functional group is basic and will be protonated (R-NH₃⁺) at acidic to neutral pH. This high polarity can lead to insufficient retention on non-polar C18 stationary phases, particularly with highly aqueous mobile phases.[2][3]

  • A Pyridine Ring: This heterocyclic aromatic ring acts as a chromophore, allowing for straightforward detection using a UV spectrophotometer.

The primary goal of this method is to overcome the challenges posed by the polar amine. A low-pH mobile phase is essential for two reasons:

  • Ensuring Consistent Ionization: By maintaining a pH at least two units below the analyte's pKa, the primary amine remains consistently in its protonated, cationic form. This prevents fluctuations in retention time and improves peak shape.[4]

  • Suppressing Silanol Interactions: Silica-based columns possess residual silanol groups (Si-OH) which can be deprotonated above pH ~3.5.[4] These negatively charged silanols can engage in strong ionic interactions with the cationic analyte, leading to severe peak tailing. An acidic mobile phase (pH < 3.5) keeps the silanols protonated and neutral, minimizing these secondary interactions.[4]

Based on this rationale, a method was developed using a C18 column known for its high surface coverage and effective end-capping, paired with a phosphate buffer at pH 3.0 to control the analyte's behavior and achieve optimal chromatographic performance.

Experimental Protocol

This section provides a detailed, step-by-step methodology for the analysis.

Materials and Reagents
ItemVendor & Grade
2-(5-Methoxypyridin-2-yl)ethanamine HClReference Standard (>98% purity)
Acetonitrile (ACN)HPLC Grade or higher
Monobasic Potassium Phosphate (KH₂PO₄)ACS Grade or higher
Phosphoric Acid (H₃PO₄)ACS Grade or higher
WaterHPLC Grade or Deionized (18.2 MΩ·cm)
HPLC ColumnWaters Symmetry C18, 4.6 x 150 mm, 5 µm (or equivalent end-capped C18)
HPLC SystemAgilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and DAD/VWD detector.
Solution Preparation
  • Mobile Phase A (Aqueous Buffer, pH 3.0):

    • Weigh 2.72 g of KH₂PO₄ and dissolve it in 1000 mL of HPLC grade water to make a 20 mM solution.

    • Filter the solution through a 0.45 µm nylon filter.

    • Adjust the pH to 3.0 ± 0.05 using dilute phosphoric acid.

  • Mobile Phase B (Organic):

    • 100% Acetonitrile (ACN).

  • Diluent:

    • Prepare a mixture of Mobile Phase A and Mobile Phase B in a 50:50 (v/v) ratio.

  • Standard Stock Solution (1.0 mg/mL):

    • Accurately weigh approximately 25 mg of 2-(5-Methoxypyridin-2-yl)ethanamine HCl reference standard into a 25 mL volumetric flask.

    • Dissolve and dilute to volume with the Diluent. Sonicate for 5 minutes if necessary to ensure complete dissolution.

  • Working Standard Solution (0.1 mg/mL):

    • Pipette 2.5 mL of the Standard Stock Solution into a 25 mL volumetric flask.

    • Dilute to volume with the Diluent and mix thoroughly. This concentration is suitable for purity analysis and main peak quantification.

  • Sample Solution (0.1 mg/mL):

    • Accurately weigh approximately 10 mg of the 2-(5-Methoxypyridin-2-yl)ethanamine HCl sample into a 100 mL volumetric flask.

    • Dissolve and dilute to volume with the Diluent. Mix thoroughly.

HPLC Instrumentation and Conditions

The following table summarizes the optimized chromatographic conditions.

ParameterSetting
Column Waters Symmetry C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: 20 mM KH₂PO₄, pH 3.0B: Acetonitrile
Elution Mode Isocratic
Composition 85% A / 15% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
UV Detection 228 nm
Run Time 10 minutes
System Suitability and Analysis Sequence

To ensure the trustworthiness and validity of the results, system suitability tests (SST) must be performed before any sample analysis.

  • Equilibrate the System: Purge the HPLC system and equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • SST Injections: Make five replicate injections of the Working Standard Solution (0.1 mg/mL).

  • Evaluate SST Criteria: The system is deemed ready for analysis if the following criteria are met for the principal peak.

SST ParameterAcceptance CriteriaRationale
Tailing Factor (T) ≤ 1.5Measures peak symmetry; high tailing indicates secondary interactions.[5]
Theoretical Plates (N) ≥ 2000Measures column efficiency and separation power.
%RSD of Peak Area ≤ 2.0%Demonstrates injection precision and system stability.
  • Analysis Sequence:

    • Inject a blank (Diluent).

    • Perform five SST injections.

    • Inject the Sample Solutions in duplicate.

    • Inject a Working Standard Solution after every 6-10 sample injections to bracket the samples and verify system stability.

Expected Results and Discussion

Under the specified conditions, this compound should elute as a sharp, symmetrical peak with an estimated retention time of approximately 4-6 minutes. The use of an acidic phosphate buffer effectively controls the analyte's charge state and passivates the column surface, leading to excellent peak shape (Tailing Factor < 1.2). The isocratic method provides a rapid and robust analysis suitable for high-throughput quality control environments. Purity is calculated using an area percent normalization method, assuming all impurities have a similar response factor at the detection wavelength of 228 nm.

HPLC Analysis Workflow Diagram

The following diagram illustrates the complete workflow from preparation to final data analysis.

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Instrumental Analysis cluster_data Phase 3: Data Processing prep_mobile Mobile Phase & Buffer Preparation prep_std Standard Solution Preparation (0.1 mg/mL) prep_mobile->prep_std prep_sample Sample Solution Preparation (0.1 mg/mL) prep_mobile->prep_sample setup Instrument Setup & Column Equilibration prep_sample->setup sst System Suitability Test (5 Replicate Injections) setup->sst check_sst SST Criteria Met? sst->check_sst check_sst->setup No (Troubleshoot) analysis Inject Blank, Samples, & Bracketing Standards check_sst->analysis Yes integrate Peak Integration & Identification analysis->integrate calculate Calculate Purity (% Area) & Assay vs. Standard integrate->calculate report Final Report Generation calculate->report

Caption: End-to-end workflow for HPLC analysis.

Conclusion

The RP-HPLC method detailed in this application note is demonstrated to be simple, precise, and robust for the purity assessment of this compound. By employing a pH-controlled mobile phase and a high-quality C18 column, the common chromatographic issues associated with polar basic analytes are effectively mitigated. This method is readily implementable in any analytical laboratory equipped with standard HPLC instrumentation and is suitable for routine quality control throughout the drug development lifecycle.

References

Application Notes and Protocols for the NMR Spectroscopic Analysis of 2-(5-Methoxypyridin-2-yl)ethanamine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive framework for the structural elucidation of 2-(5-Methoxypyridin-2-yl)ethanamine hydrochloride using Nuclear Magnetic Resonance (NMR) spectroscopy. Designed for researchers, scientists, and professionals in drug development, this document details optimized protocols for sample preparation and data acquisition, alongside an in-depth analysis of ¹H NMR, ¹³C NMR, and 2D correlation spectra. The causality behind experimental choices is explained to ensure technical accuracy and reproducibility.

Introduction: The Significance of Structural Verification

This compound is a substituted pyridine derivative with potential applications in pharmaceutical and materials science. Its structure combines a pyridine ring, a methoxy group, and an ethylamine side chain, making it a valuable building block in organic synthesis. Accurate and unambiguous structural confirmation is paramount for its use in research and development. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the definitive analytical technique for this purpose, offering detailed insights into the molecular framework.

This guide provides a detailed walkthrough of the necessary NMR experiments for the complete structural assignment of this compound, addressing the specific challenges posed by the presence of a hydrochloride salt and a substituted pyridine ring.

Experimental Design and Rationale

A multi-pronged NMR approach is essential for the complete and unambiguous characterization of this compound. The strategy involves a combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) experiments.

Core Spectroscopic Techniques
  • ¹H NMR: Provides information on the number of different types of protons and their immediate electronic environment.

  • ¹³C NMR: Reveals the carbon skeleton of the molecule.

  • COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) spin-spin coupling, establishing connectivity between adjacent protons.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton to the carbon it is directly attached to (one-bond ¹H-¹³C correlation).

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is crucial for identifying quaternary carbons and piecing together the molecular fragments.

Experimental Workflow

The logical flow of experiments is designed to build a complete structural picture from the ground up.

G cluster_prep Sample Preparation cluster_1D 1D NMR Acquisition cluster_2D 2D NMR Acquisition cluster_analysis Data Analysis & Structure Elucidation prep Dissolve in DMSO-d6 Filter into NMR tube H1_NMR ¹H NMR prep->H1_NMR C13_NMR ¹³C NMR H1_NMR->C13_NMR COSY COSY C13_NMR->COSY HSQC HSQC COSY->HSQC HMBC HMBC HSQC->HMBC assign_protons Assign Proton Signals (¹H & COSY) HMBC->assign_protons assign_carbons Assign Protonated Carbons (HSQC) assign_protons->assign_carbons assign_quaternary Assign Quaternary Carbons (HMBC) assign_carbons->assign_quaternary final_structure Assemble Fragments & Confirm Structure assign_quaternary->final_structure

Figure 1. Experimental workflow for NMR analysis.

Detailed Protocols

Sample Preparation

The quality of the NMR spectrum is highly dependent on proper sample preparation.

Materials:

  • This compound (10-20 mg)

  • Deuterated dimethyl sulfoxide (DMSO-d₆, 0.6-0.7 mL)

  • 5 mm NMR tube

  • Pasteur pipette with glass wool

Protocol:

  • Weigh 10-20 mg of the compound directly into a clean, dry vial.

  • Add approximately 0.6 mL of DMSO-d₆. The choice of DMSO-d₆ is critical as it will solubilize the hydrochloride salt and the amine protons will be observable. In contrast, using D₂O would lead to rapid H-D exchange, causing the amine proton signals to disappear.

  • Vortex the vial until the sample is fully dissolved.

  • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to remove any particulate matter.

  • Cap the NMR tube and label it clearly.

NMR Data Acquisition

The following parameters are suggested for a 400 MHz spectrometer.

Experiment Key Parameters Purpose
¹H NMR Spectral Width: -2 to 12 ppmTo observe all proton signals, including the broad amine protons.
Number of Scans: 16To achieve a good signal-to-noise ratio.
¹³C NMR Spectral Width: 0 to 170 ppmTo cover the expected range for aromatic and aliphatic carbons.
Number of Scans: 1024Due to the low natural abundance of ¹³C, more scans are needed.
COSY Standard gradient-enhanced pulse sequence (gCOSY)To establish ¹H-¹H connectivities.
HSQC Standard gradient-enhanced pulse sequence (gHSQC)To identify one-bond ¹H-¹³C correlations.
HMBC Standard gradient-enhanced pulse sequence (gHMBC)To identify two- and three-bond ¹H-¹³C correlations.

Spectral Interpretation and Data Analysis

Predicted ¹H NMR Spectrum Analysis

The protonation of the amine group to form the hydrochloride salt causes a downfield shift of adjacent protons due to the electron-withdrawing effect of the positive charge on the nitrogen.

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Coupling Constants (Hz) Rationale
H6 (Pyridine)~8.2dJ ≈ 2.5 HzAlpha to the pyridine nitrogen, deshielded.
H4 (Pyridine)~7.6ddJ ≈ 8.5, 2.5 HzCoupled to H3 and H6.
H3 (Pyridine)~7.3dJ ≈ 8.5 HzCoupled to H4.
-OCH₃~3.8s-Singlet for the methoxy group protons.
-CH₂-N~3.3tJ ≈ 7 HzAdjacent to the electron-withdrawing ammonium group.
-CH₂-Py~3.1tJ ≈ 7 HzAdjacent to the pyridine ring.
-NH₃⁺Broads-Broad signal due to quadrupolar relaxation and exchange.
Predicted ¹³C NMR Spectrum Analysis

The chemical shifts in the ¹³C NMR spectrum are influenced by the electronegativity of substituents and the aromatic ring current.

Carbon Assignment Predicted Chemical Shift (ppm) Rationale
C5 (Pyridine)~155Attached to the electron-donating methoxy group.
C2 (Pyridine)~150Quaternary carbon attached to the ethylamine side chain.
C6 (Pyridine)~140Alpha to the pyridine nitrogen.
C4 (Pyridine)~125Gamma to the pyridine nitrogen.
C3 (Pyridine)~110Beta to the pyridine nitrogen.
-OCH₃~55Typical chemical shift for a methoxy carbon.
-CH₂-N~40Adjacent to the nitrogen atom.
-CH₂-Py~35Attached to the pyridine ring.
2D NMR Correlation Analysis

The 2D NMR spectra are essential for the definitive assignment of the structure.

G cluster_pyridine Pyridine Ring cluster_sidechain Side Chain cluster_methoxy Methoxy Group H6 H6 H4 H4 H6->H4 COSY C6 C6 H6->C6 HSQC C4 C4 H6->C4 HMBC C2 C2 H6->C2 HMBC H3 H3 H4->H3 COSY H4->C6 HMBC H4->C4 HSQC H4->C2 HMBC C5 C5 H3->C5 HMBC C3 C3 H3->C3 HSQC H3->C2 HMBC CH2_Py -CH₂-Py CH2_Py->C3 HMBC CH2_Py->C2 HMBC CH2_N -CH₂-N CH2_Py->CH2_N COSY C_CH2_Py C-CH₂-Py CH2_Py->C_CH2_Py HSQC C_CH2_N C-CH₂-N CH2_N->C_CH2_N HSQC OCH3 -OCH₃ OCH3->C5 HMBC C_OCH3 C-OCH₃ OCH3->C_OCH3 HSQC

Figure 2. Key 2D NMR correlations for structural assignment.

Key Expected Correlations:

  • COSY: A cross-peak between the two methylene groups of the ethylamine chain confirms their connectivity. Correlations between H3, H4, and H6 will establish the proton arrangement on the pyridine ring.

  • HSQC: Each proton signal (except the -NH₃⁺) will show a correlation to its directly attached carbon, allowing for the assignment of all protonated carbons.

  • HMBC: This is the key experiment for assembling the final structure.

    • The methoxy protons (-OCH₃) will show a correlation to the C5 carbon of the pyridine ring.

    • The protons of the methylene group attached to the pyridine ring (-CH₂-Py) will correlate to the C2 and C3 carbons of the ring.

    • The aromatic protons will show correlations to adjacent and two-bond distant carbons, confirming the substitution pattern. For example, H6 will show correlations to C2 and C4.

Conclusion

By systematically applying the protocols and analytical strategies outlined in this guide, researchers can confidently and accurately determine the structure of this compound. The integration of 1D and 2D NMR techniques provides a self-validating system for complete structural elucidation, ensuring the high level of scientific integrity required in drug development and chemical research.

Application Notes and Protocols for the Coupling of 2-(5-Methoxypyridin-2-yl)ethanamine Hydrochloride with Carboxylic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Ubiquitous Amide Bond

The formation of an amide bond is a cornerstone of modern organic and medicinal chemistry, fundamental to the synthesis of peptides, pharmaceuticals, and advanced materials. The direct condensation of a carboxylic acid and an amine is generally inefficient due to the formation of a stable and non-reactive ammonium carboxylate salt.[1][2] Consequently, a vast array of coupling reagents has been developed to activate the carboxylic acid, rendering it susceptible to nucleophilic attack by the amine. This document provides a detailed guide for the coupling of 2-(5-Methoxypyridin-2-yl)ethanamine hydrochloride with a variety of carboxylic acids, offering insights into reagent selection, reaction optimization, and troubleshooting.

Understanding the Reactants

This compound is a primary amine featuring a pyridine ring. The hydrochloride salt form necessitates the use of a non-nucleophilic base to liberate the free amine in situ for the coupling reaction to proceed. The pyridine nitrogen can influence the nucleophilicity of the ethylamine moiety and may also act as a mild base or a coordinating site in the reaction. The predicted pKa of the protonated amine is approximately 8.87, which is a key parameter in selecting the appropriate base and its stoichiometry.

Carboxylic Acids: The nature of the carboxylic acid partner can significantly impact the reaction. Sterically hindered acids may require more potent coupling reagents or longer reaction times.[3] Electron-withdrawing or -donating groups on the carboxylic acid can also affect its reactivity.

Core Principles of Amide Coupling

The fundamental principle of most amide coupling reactions involves the conversion of the carboxylic acid's hydroxyl group into a better leaving group. This is achieved by a "coupling reagent," which forms a highly reactive activated intermediate. This intermediate is then readily attacked by the amine to form the stable amide bond.

Recommended Coupling Protocols

Herein, we detail three robust and widely applicable protocols for the coupling of this compound with carboxylic acids, each employing a different class of coupling reagent.

Protocol 1: HATU-Mediated Coupling

Principle: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is a highly efficient uronium-based coupling reagent. It reacts with the carboxylate to form a reactive OAt-active ester, which rapidly acylates the amine.[4][5][6] HATU is often favored for its high coupling efficiency, fast reaction rates, and ability to minimize racemization, particularly in peptide synthesis.[4]

Diagram of HATU Coupling Mechanism:

HATU_Mechanism cluster_activation Activation cluster_coupling Coupling CarboxylicAcid R-COOH Base1 Base (e.g., DIPEA) Carboxylate R-COO⁻ CarboxylicAcid->Carboxylate + Base HATU HATU ActiveEster OAt-Active Ester Carboxylate->ActiveEster + HATU TMU Tetramethylurea (byproduct) Amine Amine (from hydrochloride salt) Amide Amide Product ActiveEster->Amide + Amine HOAt HOAt (byproduct)

Caption: HATU-mediated amide bond formation workflow.

Step-by-Step Protocol:

  • Reagent Preparation: In a clean, dry flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid (1.0 eq) in an anhydrous aprotic solvent such as N,N-dimethylformamide (DMF) or dichloromethane (DCM).

  • Amine and Base Addition: Add this compound (1.0-1.2 eq) to the solution.

  • Add a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA) (2.5-3.0 eq). The excess base is required to neutralize the hydrochloride salt and the proton generated during the reaction.

  • Coupling Reagent Addition: Add HATU (1.1-1.2 eq) to the reaction mixture. A slight exotherm may be observed.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed (typically 1-4 hours).[7][8][9][10][11]

  • Workup:

    • Dilute the reaction mixture with an organic solvent like ethyl acetate.

    • Wash the organic layer sequentially with a mild acid (e.g., 5% aqueous citric acid or 1M HCl) to remove the base, saturated aqueous sodium bicarbonate to remove unreacted carboxylic acid and HOAt, and finally with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: EDC/HOBt-Mediated Coupling

Principle: EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) is a water-soluble carbodiimide that activates the carboxylic acid to form a reactive O-acylisourea intermediate.[2] This intermediate is prone to racemization and can undergo intramolecular rearrangement. The addition of HOBt (Hydroxybenzotriazole) traps the O-acylisourea to form an HOBt-active ester, which is more stable and less susceptible to racemization, while efficiently acylating the amine.[12]

Diagram of EDC/HOBt Coupling Mechanism:

EDC_HOBt_Mechanism cluster_activation Activation cluster_coupling Coupling CarboxylicAcid R-COOH EDC EDC Acylisourea O-Acylisourea (unstable) CarboxylicAcid->Acylisourea + EDC HOBt HOBt ActiveEster HOBt-Active Ester Acylisourea->ActiveEster + HOBt EDU EDU (byproduct) Amine Amine Amide Amide Product ActiveEster->Amide + Amine

Caption: EDC/HOBt-mediated amide bond formation workflow.

Step-by-Step Protocol:

  • Reagent Preparation: In a flask under an inert atmosphere, dissolve the carboxylic acid (1.0 eq) and HOBt (1.1-1.2 eq) in anhydrous DMF or DCM.

  • Amine and Base Addition: Add this compound (1.0-1.2 eq) followed by a non-nucleophilic base such as DIPEA or TEA (2.5-3.0 eq).

  • Coupling Reagent Addition: Cool the mixture to 0 °C in an ice bath. Add EDC hydrochloride (1.1-1.5 eq) portion-wise to control any exotherm.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Follow the same workup procedure as described in Protocol 1. The urea byproduct from EDC is generally water-soluble, which can simplify purification.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 3: T3P-Mediated Coupling

Principle: T3P (Propanephosphonic acid anhydride) is a mild and efficient cyclic anhydride coupling reagent. It activates the carboxylic acid to form a mixed anhydride, which then reacts with the amine. A key advantage of T3P is that its byproducts are water-soluble, allowing for a straightforward aqueous workup. T3P is also known for low epimerization risk.

Diagram of T3P Coupling Mechanism:

T3P_Mechanism cluster_activation Activation cluster_coupling Coupling CarboxylicAcid R-COOH Base1 Base Carboxylate R-COO⁻ CarboxylicAcid->Carboxylate + Base T3P T3P MixedAnhydride Mixed Anhydride Carboxylate->MixedAnhydride + T3P Amine Amine Amide Amide Product MixedAnhydride->Amide + Amine Byproducts Water-Soluble Phosphonic Acids

Caption: T3P-mediated amide bond formation workflow.

Step-by-Step Protocol:

  • Reagent Preparation: In a flask, dissolve the carboxylic acid (1.0 eq) and this compound (1.0-1.2 eq) in a suitable solvent such as ethyl acetate or acetonitrile.

  • Base Addition: Add a base like pyridine or triethylamine (3.0-4.0 eq). At least two equivalents of base are needed stoichiometrically.

  • Coupling Reagent Addition: Slowly add T3P (typically supplied as a 50% solution in ethyl acetate or DMF) (1.5 eq) to the mixture, maintaining the temperature between 0-25 °C.

  • Reaction Monitoring: Stir the reaction at room temperature for 2-16 hours. Monitor completion by TLC or LC-MS.

  • Workup:

    • Quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • The aqueous layer will contain the water-soluble phosphonic acid byproducts.

    • Wash the organic layer with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purification: Purify the crude amide by flash column chromatography if necessary.

Summary of Reaction Conditions

ParameterProtocol 1: HATUProtocol 2: EDC/HOBtProtocol 3: T3P
Coupling Reagent HATU (1.1-1.2 eq)EDC·HCl (1.1-1.5 eq)T3P (1.5 eq)
Additive None requiredHOBt (1.1-1.2 eq)None required
Base DIPEA or TEA (2.5-3.0 eq)DIPEA or TEA (2.5-3.0 eq)Pyridine or TEA (3.0-4.0 eq)
Solvent DMF, DCMDMF, DCMEthyl Acetate, Acetonitrile
Temperature Room Temperature0 °C to Room Temperature0 °C to Room Temperature
Reaction Time 1-4 hours12-24 hours2-16 hours
Byproduct Removal Aqueous washAqueous washAqueous wash

Troubleshooting and Field-Proven Insights

  • Low Yield: If the reaction yield is low, consider increasing the equivalents of the coupling reagent and the amine. For sterically hindered substrates, switching to a more potent coupling reagent like HATU or increasing the reaction temperature may be beneficial.[3] In some cases involving weakly nucleophilic amines, converting the pyridine to its N-oxide prior to coupling, followed by a reduction step, can improve yields.

  • Side Reactions: The formation of byproducts can be minimized by careful control of the reaction temperature and the order of addition of reagents. Pre-activation of the carboxylic acid before adding the amine can sometimes reduce side reactions.

  • Purification Challenges: The polarity of the final amide product will dictate the appropriate chromatographic conditions. If the product is very polar, reverse-phase chromatography may be necessary. The choice of T3P can simplify purification due to the water solubility of its byproducts.

  • Monitoring the Reaction: When using TLC, a co-spot of the starting material and the reaction mixture is recommended to accurately track the consumption of the starting material.[11] For LC-MS analysis, a mini-workup of the aliquot can sometimes provide a cleaner spectrum.[9]

Conclusion

The coupling of this compound with carboxylic acids can be achieved efficiently using a variety of standard amide coupling protocols. The choice of the specific method will depend on the nature of the carboxylic acid, the desired scale of the reaction, and the available resources. By understanding the principles behind each method and carefully controlling the reaction parameters, researchers can successfully synthesize a wide range of amide derivatives for applications in drug discovery and development.

References

Application Note: A Framework for In Vitro Characterization of 2-(5-Methoxypyridin-2-yl)ethanamine hydrochloride as a Novel Melatonin Receptor 1 Agonist

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the in vitro pharmacological characterization of 2-(5-Methoxypyridin-2-yl)ethanamine hydrochloride. Based on structural similarities to endogenous ligands, we hypothesize that this molecule acts as an agonist for the Melatonin Receptor 1 (MT1), a G-protein coupled receptor (GPCR). We present a multi-step workflow, beginning with a high-throughput functional assay to determine agonist activity, followed by a secondary binding assay to confirm direct receptor interaction. This guide includes detailed, step-by-step protocols, principles of assay design, and data analysis interpretation, offering researchers a robust framework to validate and characterize this and other novel compounds targeting Gi-coupled GPCRs.

Introduction and Rationale

This compound is a novel small molecule with a methoxypyridine core and an ethanamine side chain. This structural motif shares features with known biogenic amines, including the hormone melatonin. Melatonin exerts its physiological effects, such as regulation of circadian rhythms, primarily through two high-affinity GPCRs, MT1 and MT2.[1] Both receptors are predominantly coupled to the inhibitory G-protein, Gαi, which, upon activation, suppresses the activity of adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[2]

The structural hypothesis suggests that this compound may function as an MT1 receptor agonist. To rigorously test this, a logical, tiered approach is necessary:

  • Primary Functional Assay: Quantify the compound's ability to elicit the downstream signaling event characteristic of MT1 activation—namely, a reduction in cAMP.

  • Secondary Binding Assay: Confirm that the observed functional effect is due to a direct interaction between the compound and the MT1 receptor.

This note details the protocols for a Homogeneous Time-Resolved Fluorescence (HTRF) cAMP assay as the primary screen and a Bioluminescence Resonance Energy Transfer (BRET) based ligand binding assay as the secondary validation step.

The MT1 Signaling Pathway

The MT1 receptor is a canonical Gi-coupled GPCR. Agonist binding induces a conformational change, facilitating the exchange of GDP for GTP on the associated Gαi subunit. The activated Gαi-GTP complex then dissociates from the Gβγ dimer and inhibits adenylyl cyclase, reducing the conversion of ATP to cAMP. This decrease in the second messenger cAMP is the functional readout for our primary assay.[2][3]

MT1_Signaling_Pathway cluster_cytosol Cytosol MT1 MT1 Receptor Gi Gi Protein (αβγ) MT1->Gi Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Agonist Agonist (Compound) Agonist->MT1 G_alpha_i Gαi-GTP Gi->G_alpha_i Dissociates G_beta_gamma Gβγ Gi->G_beta_gamma Dissociates G_alpha_i->AC Inhibits ATP ATP ATP->AC PKA Downstream Effectors (PKA) cAMP->PKA Reduced Activation

Caption: MT1 receptor Gi-coupled signaling pathway.

Primary Functional Assay: HTRF cAMP Detection

To measure the compound-induced decrease in cAMP, we will employ a competitive immunoassay using HTRF technology.[4][5] This assay is highly sensitive, robust, and amenable to high-throughput screening (HTS).

Principle: The assay measures the competition between cellular cAMP and a d2-labeled cAMP tracer for binding to an anti-cAMP antibody labeled with a Europium (Eu3+) cryptate. When cellular cAMP is low (inactive receptor), the tracer binds the antibody, bringing the Eu3+ donor and d2 acceptor into close proximity, resulting in a high FRET signal. When an agonist activates the MT1 receptor, cellular cAMP levels rise, displacing the tracer and disrupting FRET, leading to a low signal.[6]

HTRF_Workflow cluster_prep Plate Preparation cluster_incubation Incubation cluster_detection Detection cluster_analysis Data Analysis A 1. Seed HEK293 cells expressing MT1 receptor in 384-well plate B 2. Add test compound (e.g., 2-(5-Methoxypyridin-2-yl)ethanamine HCl) and Forskolin (to stimulate cAMP) A->B C 3. Incubate at 37°C to allow receptor signaling and cAMP modulation B->C D 4. Lyse cells and add HTRF detection reagents (Anti-cAMP-Eu3+ & cAMP-d2) C->D E 5. Incubate at RT (1 hour, protected from light) D->E F 6. Read plate on HTRF-compatible reader (620 nm & 665 nm) E->F G 7. Calculate HTRF Ratio and plot dose-response curve to determine EC50 F->G

Caption: Workflow for the HTRF cAMP functional assay.

Protocol 3.1: HTRF cAMP Assay for MT1 Agonism

Materials:

  • HEK293 cells stably expressing human MT1 receptor.

  • Assay Plate: Low-volume, 384-well, white, solid bottom.

  • Test Compound: this compound, 10 mM stock in DMSO.

  • Reference Agonist: Melatonin, 10 mM stock in DMSO.

  • Stimulating Agent: Forskolin, 10 mM stock in DMSO.

  • HTRF cAMP Gi Detection Kit (e.g., from Revvity or Cisbio).[7]

  • HTRF-compatible plate reader.

Procedure:

  • Cell Plating: Suspend MT1-HEK293 cells in an appropriate medium and dispense 5 µL/well into a 384-well plate at a pre-optimized density (e.g., 2,500 cells/well). Incubate overnight at 37°C, 5% CO2.

  • Compound Preparation: Prepare a serial dilution of the test compound and reference agonist (Melatonin) in assay buffer. The final concentration should cover a range from 1 pM to 100 µM.

  • Cell Stimulation:

    • Add 2.5 µL of test compound or control (vehicle) to the appropriate wells.

    • Add 2.5 µL of Forskolin at a pre-determined concentration (e.g., 1 µM final) to all wells except the negative control (basal cAMP). This elevates the basal cAMP level, making the inhibitory effect of a Gi-agonist readily detectable.

    • Incubate the plate for 30 minutes at 37°C.

  • Cell Lysis and Detection:

    • Following the manufacturer's protocol, prepare the HTRF detection reagents by mixing the anti-cAMP Eu3+ cryptate and cAMP-d2 tracer in the supplied lysis buffer.

    • Add 5 µL of the detection mix to each well.

  • Final Incubation and Reading:

    • Seal the plate and incubate for 60 minutes at room temperature, protected from light.

    • Read the plate on an HTRF-compatible reader, measuring emission at 665 nm (acceptor) and 620 nm (donor).

  • Data Analysis:

    • Calculate the HTRF ratio: (Emission at 665 nm / Emission at 620 nm) * 10,000.

    • Normalize the data using the vehicle + Forskolin wells (0% inhibition) and a saturating concentration of Melatonin (100% inhibition).

    • Plot the normalized response against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.

Secondary Assay: BRET Ligand Binding

To confirm that the compound's functional activity is mediated by direct binding to the MT1 receptor, a BRET-based competition binding assay is performed.[8][9] This assay monitors the interaction between a receptor tagged with a luciferase (e.g., NanoLuc) and a fluorescently labeled ligand in live cells.

Principle: The MT1 receptor is N-terminally tagged with NanoLuc (Nluc-MT1). A fluorescent ligand that binds MT1 is added to the cells. When the fluorescent ligand binds to Nluc-MT1, the energy from the luciferase substrate reaction is transferred to the fluorophore, generating a BRET signal. An unlabeled competing ligand, such as our test compound, will displace the fluorescent ligand, leading to a concentration-dependent decrease in the BRET signal.[10][11]

BRET_Workflow cluster_prep Plate Preparation cluster_assay Assay Execution cluster_detection Detection cluster_analysis Data Analysis A 1. Seed HEK293 cells expressing Nluc-MT1 receptor in 384-well white plate B 2. Add unlabeled test compound (competitor) at various concentrations A->B C 3. Add a fixed concentration of fluorescent MT1 ligand (probe) B->C D 4. Add NanoLuc substrate (e.g., furimazine) C->D E 5. Immediately read luminescence at donor and acceptor wavelengths on a BRET-compatible reader D->E G 6. Calculate BRET ratio and plot dose-response curve to determine Ki E->G

Caption: Workflow for the BRET competition binding assay.

Protocol 4.1: BRET Competition Binding Assay

Materials:

  • HEK293 cells stably expressing N-terminally NanoLuc-tagged human MT1 receptor (Nluc-MT1).

  • Assay Plate: Low-volume, 384-well, white, solid bottom.

  • Test Compound and Reference Ligand (Melatonin) prepared as in Protocol 3.1.

  • Fluorescent MT1 Ligand (e.g., a fluorescent melatonin analog).

  • NanoLuc Substrate (e.g., furimazine).

  • BRET-compatible plate reader with appropriate filter sets.

Procedure:

  • Cell Plating: Plate Nluc-MT1 expressing HEK293 cells in a 384-well plate as described in Protocol 3.1.

  • Compound Addition: Add 5 µL of serially diluted test compound or reference ligand to the wells. Include wells with vehicle only for maximum signal (no competition).

  • Fluorescent Ligand Addition: Add 5 µL of the fluorescent MT1 ligand at a concentration equal to its Kd value (determined in prior saturation binding experiments).

  • Incubation: Incubate the plate for 60 minutes at 37°C to allow binding to reach equilibrium.

  • Signal Detection:

    • Prepare the NanoLuc substrate according to the manufacturer's instructions.

    • Add 5 µL of the substrate to all wells.

    • Immediately read the plate on a BRET-compatible reader, measuring luminescence at both the donor emission wavelength (e.g., ~460 nm) and the acceptor emission wavelength (dependent on the fluorophore).

  • Data Analysis:

    • Calculate the BRET ratio: (Acceptor Emission / Donor Emission).

    • Normalize the data using wells with vehicle (0% displacement) and a saturating concentration of unlabeled Melatonin (100% displacement).

    • Plot the normalized response against the log of the competitor concentration and fit to a four-parameter logistic equation to determine the IC50.

    • Convert the IC50 to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

Data Interpretation and Assay Validation

Robust assay performance is critical for generating trustworthy data. The Z'-factor is a statistical parameter used to quantify the quality of an HTS assay.[12] It assesses the separation between the positive and negative controls.[13][14][15]

Z'-Factor Calculation: Z' = 1 - (3σ_p + 3σ_n) / |μ_p - μ_n| Where σ is the standard deviation, μ is the mean, p is the positive control (e.g., Melatonin), and n is the negative control (e.g., vehicle).

ParameterInterpretation
Z' > 0.5 Excellent assay, suitable for HTS.[12]
0 < Z' < 0.5 Marginal assay, may require optimization.[12]
Z' < 0 Unacceptable assay, not suitable for screening.[14]
Table 1: Representative Assay Validation and Compound Characterization Data
AssayParameterMelatonin (Reference)2-(5-Methoxypyridin-2-yl)ethanamine HClAssay Quality
HTRF cAMP EC50 0.15 nM5.2 nMZ'-Factor: 0.78
Max Inhibition 98%95%S/B Ratio: 12
BRET Binding Ki 0.11 nM4.1 nMZ'-Factor: 0.65
Max Displacement 100%99%S/B Ratio: 8

Note: Data are representative examples for illustrative purposes.

The results from these assays will provide a comprehensive profile of the compound's activity. An EC50 value from the functional assay that is comparable to the Ki value from the binding assay provides strong evidence that the observed functional response is driven by direct binding to the target receptor.

Conclusion

This application note provides a validated, two-tiered approach to test the hypothesis that this compound is an MT1 receptor agonist. The combination of a primary HTRF functional assay and a secondary BRET binding assay constitutes a robust workflow for characterizing novel GPCR ligands. By explaining the causality behind protocol choices and incorporating industry-standard validation metrics, this guide equips researchers to generate high-quality, reliable data for drug discovery and development programs.

References

Introduction: The Significance of N-Alkylated Pyridylethylamines in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the N-Alkylation of 2-(5-Methoxypyridin-2-yl)ethanamine

N-substituted 2-pyridylethylamine scaffolds are privileged structures in modern drug discovery, forming the core of numerous pharmacologically active agents. The specific starting material, 2-(5-Methoxypyridin-2-yl)ethanamine, is a valuable building block for synthesizing compounds targeting a range of biological pathways. The introduction of alkyl groups onto the primary amine nitrogen atom profoundly influences the molecule's physicochemical properties, such as lipophilicity, basicity, and hydrogen bonding capacity. These modifications are critical for modulating target affinity, selectivity, pharmacokinetic profiles (ADME), and overall efficacy. This guide provides a detailed exploration of two robust and widely adopted synthetic strategies for the N-alkylation of this key intermediate: Reductive Amination and Direct Alkylation.

Strategic Overview: Choosing the Right Path to N-Alkylation

The selection of an appropriate N-alkylation strategy depends on several factors, including the nature of the desired alkyl group, the availability of starting materials, and the required scale of the synthesis.

  • Reductive Amination: This is a highly versatile and often preferred method for creating secondary and tertiary amines. It involves the reaction of the primary amine with a ketone or aldehyde to form an intermediate imine (or enamine), which is then reduced in situ to the corresponding alkylated amine. The process is known for its high chemoselectivity and broad substrate scope.[1]

  • Direct Alkylation: This classical approach involves the reaction of the amine with an alkyl halide (or sulfonate). A base is typically required to neutralize the acid byproduct generated during the reaction. While straightforward, this method can sometimes be complicated by over-alkylation, leading to the formation of tertiary amines and quaternary ammonium salts.

The following table provides a comparative summary of these two key methodologies.

FeatureReductive AminationDirect Alkylation with Alkyl Halides
Alkyl Source Aldehydes or KetonesAlkyl Halides (R-X), Sulfonates (R-OTs)
Key Reagent Mild Reducing Agent (e.g., NaBH(OAc)₃)Base (e.g., K₂CO₃, Et₃N)
Primary Product Secondary or Tertiary AminesSecondary, Tertiary, and Quaternary Amines
Selectivity Generally high; low risk of over-alkylationRisk of over-alkylation to tertiary/quaternary
Substrate Scope Very broad; compatible with many functional groupsGood, but sensitive to sterically hindered halides
Byproducts Water, Acetate SaltsHalide Salts (e.g., KBr, Et₃N·HCl)
Advantages High yields, mild conditions, excellent controlSimple setup, readily available reagents
Limitations Requires a carbonyl precursor for the alkyl groupPotential for polyalkylation, requires base

Protocol 1: N-Alkylation via Reductive Amination

This protocol details the synthesis of a secondary amine by reacting 2-(5-Methoxypyridin-2-yl)ethanamine with a representative aldehyde using sodium triacetoxyborohydride (NaBH(OAc)₃).

Causality and Mechanistic Insight: Sodium triacetoxyborohydride is the reductant of choice for this transformation due to its mild nature and remarkable selectivity. Unlike stronger reducing agents like NaBH₄, it does not readily reduce the starting aldehyde, minimizing side reactions. It is particularly effective at reducing the protonated iminium ion intermediate formed from the condensation of the amine and the aldehyde, driving the reaction towards the desired N-alkylated product. The reaction is typically performed in aprotic solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE).

G cluster_prep Reagent Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification Amine Dissolve Amine (1.0 eq) and Aldehyde (1.1 eq) in Anhydrous DCM Stir Stir at Room Temp (30-60 min) for Imine Formation Amine->Stir Add_STAB Add NaBH(OAc)₃ (1.5 eq) Portion-wise Stir->Add_STAB React Stir at Room Temp (4-16 h) Monitor by TLC/LC-MS Add_STAB->React Quench Quench with Saturated aq. NaHCO₃ Solution React->Quench Extract Extract with DCM (3x) Quench->Extract Dry Dry Organic Layer (Na₂SO₄), Filter Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by Column Chromatography Concentrate->Purify

Caption: Workflow for N-Alkylation via Reductive Amination.

Materials:

  • 2-(5-Methoxypyridin-2-yl)ethanamine

  • Aldehyde or Ketone (e.g., isobutyraldehyde)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Eluent (e.g., Ethyl Acetate/Hexanes mixture)

Step-by-Step Protocol:

  • Preparation: To a round-bottom flask under an inert atmosphere (N₂ or Argon), add 2-(5-Methoxypyridin-2-yl)ethanamine (1.0 eq). Dissolve it in anhydrous DCM (approx. 0.1 M concentration).

  • Imine Formation: Add the aldehyde or ketone (1.1-1.2 eq) to the solution. Stir the mixture at room temperature for 30-60 minutes.

  • Reduction: Carefully add sodium triacetoxyborohydride (1.5 eq) to the mixture in portions over 10 minutes. Note: The reaction may be mildly exothermic.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed (typically 4-16 hours).

  • Quenching: Once the reaction is complete, slowly add saturated aqueous NaHCO₃ solution to quench the excess reducing agent and any acidic byproducts. Stir vigorously for 15-20 minutes until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer two more times with DCM.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-alkylated product.[2]

Safety Precautions:

  • Sodium triacetoxyborohydride is moisture-sensitive and can release flammable gases upon contact with water.[3][4] It can also cause skin and eye irritation.[3][4][5]

  • Always handle NaBH(OAc)₃ in a well-ventilated fume hood, under an inert atmosphere, and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[3][5][6][7]

  • Store NaBH(OAc)₃ in a cool, dry place away from incompatible substances.[5]

Protocol 2: N-Alkylation via Direct Alkylation with an Alkyl Halide

This protocol describes the synthesis of a secondary amine using an alkyl bromide and a non-nucleophilic base.

Causality and Mechanistic Insight: This Sₙ2 reaction relies on the nucleophilic primary amine attacking the electrophilic carbon of the alkyl halide. A base, such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N), is essential to "scavenge" the proton from the amine nitrogen after the initial alkylation, neutralizing the resulting hydrohalic acid (H-X). This regenerates a neutral amine that can, unfortunately, react again, leading to the major drawback of this method: over-alkylation. To favor mono-alkylation, it is common to use an excess of the starting amine relative to the alkylating agent, although this requires subsequent separation.

G cluster_prep Reagent Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification Mix Combine Amine (1.0 eq) and Base (2.0 eq) in Anhydrous DMF Add_Halide Add Alkyl Halide (1.0 eq) Dropwise at 0 °C Mix->Add_Halide React Warm to Room Temp and Stir (6-24 h) Monitor by TLC/LC-MS Add_Halide->React Filter Filter off Solid Base React->Filter Dilute Dilute Filtrate with Water and Ethyl Acetate Filter->Dilute Extract Extract with EtOAc (3x) Dilute->Extract Wash Wash Organic Layer with Brine Extract->Wash Dry Dry (Na₂SO₄), Filter, and Concentrate in vacuo Wash->Dry Purify Purify by Column Chromatography Dry->Purify

Caption: Workflow for N-Alkylation via Direct Alkylation.

Materials:

  • 2-(5-Methoxypyridin-2-yl)ethanamine

  • Alkyl Halide (e.g., benzyl bromide)

  • Potassium Carbonate (K₂CO₃) or Triethylamine (Et₃N)

  • Anhydrous Dimethylformamide (DMF) or Acetonitrile (MeCN)

  • Water

  • Ethyl Acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Step-by-Step Protocol:

  • Preparation: In a round-bottom flask, suspend 2-(5-Methoxypyridin-2-yl)ethanamine (1.0 eq) and potassium carbonate (2.0-3.0 eq) in anhydrous DMF (approx. 0.2 M concentration).

  • Addition of Alkylating Agent: Cool the mixture to 0 °C in an ice bath. Add the alkyl halide (1.0-1.1 eq) dropwise via a syringe.

  • Reaction: Allow the reaction to warm to room temperature and stir until TLC or LC-MS analysis indicates the consumption of the starting material (typically 6-24 hours). Gentle heating (40-60 °C) may be required for less reactive halides.[8]

  • Work-up: Filter the reaction mixture to remove the inorganic salts.

  • Extraction: Dilute the filtrate with water and transfer to a separatory funnel. Extract the product with ethyl acetate (3x).

  • Washing and Drying: Combine the organic layers and wash with water and then brine to remove residual DMF. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography to separate the desired mono-alkylated product from any di-alkylated byproduct and unreacted starting material.

Product Characterization

Following purification, the identity and purity of the N-alkylated 2-(5-Methoxypyridin-2-yl)ethanamine derivative must be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure. Successful alkylation will be evident by the appearance of new signals corresponding to the added alkyl group and a shift in the signals for the protons adjacent to the nitrogen.

  • Mass Spectrometry (MS): Techniques like Electrospray Ionization (ESI) will confirm the molecular weight of the product, typically by observing the [M+H]⁺ ion.

  • Chromatography: HPLC or GC analysis can be used to determine the purity of the final compound.

Troubleshooting and Field-Proven Insights

  • Low Yield in Reductive Amination: If the reaction stalls, ensure all reagents and solvents are anhydrous, as water can hydrolyze the imine intermediate and decompose the reducing agent. A slight excess of the carbonyl compound and reducing agent can sometimes drive the reaction to completion.

  • Over-alkylation in Direct Alkylation: This is the most common side reaction. To minimize it, try adding the alkyl halide slowly at a lower temperature. Using a 2-3 fold excess of the starting amine can also favor mono-alkylation, but this will require a more careful purification step.

  • Reaction Failure with Sterically Hindered Reagents: Very bulky aldehydes/ketones or secondary alkyl halides may react slowly. In these cases, switching to a higher boiling point solvent and increasing the reaction temperature may be necessary. For direct alkylation, using a more reactive alkylating agent (e.g., an iodide or triflate) can also improve yields.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(5-Methoxypyridin-2-yl)ethanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 2-(5-Methoxypyridin-2-yl)ethanamine hydrochloride (CAS: 1624262-52-7).[1][2] This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this multi-step synthesis. Our goal is to provide practical, field-tested insights and troubleshooting strategies to help you optimize your reaction conditions and consistently achieve higher yields and purity.

The synthesis of substituted phenethylamine analogues, including this methoxypyridine derivative, is a cornerstone of medicinal chemistry.[3] However, seemingly straightforward transformations can be plagued by competing side reactions and purification difficulties. This guide addresses the most frequent issues in a question-and-answer format, explaining the chemical principles behind our recommendations.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

Q1: My overall yield for the synthesis is significantly lower than expected. Where is the most common point of failure?

Low overall yield is typically traced back to one of two critical areas: the efficiency of the nitrile reduction or the purity and yield of the nitrile precursor, 2-(5-Methoxypyridin-2-yl)acetonitrile.

A systematic approach is essential. First, validate the purity of your starting materials, particularly the 2-halopyridine used to synthesize the nitrile. Next, analyze the outcome of each step. If the nitrile synthesis is low-yielding, focus your optimization efforts there. If the nitrile is produced in good yield and purity, the reduction step is the likely culprit.

The most common issue in the reduction of a benzyl cyanide-type intermediate to a primary amine is the formation of a secondary amine byproduct.[4] This occurs when the newly formed primary amine attacks the reaction intermediate (imine), ultimately leading to a dimeric impurity that can be difficult to separate and significantly reduces the yield of the desired product.

G cluster_0 Main Reaction Pathway cluster_1 Side Reaction Pathway Nitrile R-CH2-CN 2-(5-Methoxypyridin-2-yl)acetonitrile Imine R-CH2-CH=NH (Intermediate) Nitrile->Imine Reduction (e.g., H2/Catalyst) Primary_Amine R-CH2-CH2-NH2 (Desired Product) Imine->Primary_Amine Reduction Secondary_Amine (R-CH2-CH2)2-NH (Dimer Byproduct) Imine->Secondary_Amine Attack by Primary Amine Primary_Amine->Imine Final_Product R-CH2-CH2-NH3+ Cl- (Hydrochloride Salt) Primary_Amine->Final_Product + HCl caption Fig 1. Main and side reaction pathways in nitrile reduction.

Fig 1. Main and side reaction pathways in nitrile reduction.
Q2: I've confirmed a major byproduct with approximately double the mass of my desired product. How do I prevent this secondary amine formation during nitrile reduction?

This is a classic and well-documented problem in the reduction of nitriles to primary amines. The key to suppression is to minimize the concentration of the intermediate imine available to react with the primary amine product. Several strategies are highly effective:

  • Use of Ammonia: The most robust and widely used method is to conduct the hydrogenation in a solution of ammonia in an alcohol, typically methanol.[4] Ammonia is present in a large excess and competes with the primary amine product for reaction with the imine intermediate, thereby inhibiting the formation of the secondary amine. A solution of 7-10 N methanolic ammonia is often cited for high efficiency.[4]

  • Catalyst Choice: While Raney Nickel is a common choice, palladium on charcoal (Pd/C) can also be effective, particularly under optimized conditions. The choice of catalyst can influence the rate of the different steps in the reaction sequence.[5]

  • Reaction Conditions: Running the reaction at elevated hydrogen pressure (500-1000 psi) and moderate temperatures (80-125°C) can favor the complete reduction of the imine to the primary amine before it can be attacked by another amine molecule.[4]

Recommended Protocol Modification:

  • Prepare a saturated solution of ammonia in anhydrous methanol at 0°C.

  • Dissolve your nitrile precursor, 2-(5-Methoxypyridin-2-yl)acetonitrile, in this methanolic ammonia solution. Ensure the molar ratio of ammonia to the nitrile is at least 5:1.[4]

  • Add the hydrogenation catalyst (e.g., Raney Nickel or Pd/C).

  • Conduct the hydrogenation under pressure according to standard procedures.

Q3: My catalytic hydrogenation is slow or stalls completely. What should I check?

Several factors can lead to poor catalyst performance in hydrogenation reactions:

  • Catalyst Quality and Handling:

    • Raney Nickel: This catalyst is often pyrophoric and must be handled with care, typically as a slurry in water or alcohol. If it becomes dry, it can ignite and will lose its activity.[4] Always use freshly prepared or properly stored Raney Nickel.

    • Palladium on Carbon (Pd/C): The quality of Pd/C can vary between suppliers. Ensure you are using a reputable source. The catalyst can be poisoned by sulfur compounds, strong acids, or other impurities in your substrate or solvent.

  • Purity of Substrate and Solvent: Trace impurities can act as catalyst poisons. Ensure your 2-(5-Methoxypyridin-2-yl)acetonitrile precursor is of high purity. Solvents, especially alcohols, should be anhydrous.

  • Hydrogen Supply and Pressure: Ensure your hydrogen source is pure and that the reaction vessel is properly sealed and maintaining pressure. Leaks can prevent the reaction from reaching completion.

  • Mass Transfer Limitations: Inadequate stirring or shaking can lead to poor mixing of the catalyst, substrate, and hydrogen gas. This is particularly important in heterogeneous catalysis. Ensure vigorous agitation throughout the reaction.

G Start Low Hydrogen Uptake or Stalled Reaction CheckPurity Are starting materials and solvent pure? Start->CheckPurity CheckCatalyst Is the catalyst active and handled correctly? CheckPurity->CheckCatalyst Yes Purify Purify substrate/solvent. Remove potential poisons. CheckPurity->Purify No CheckSystem Is the system sealed? Is agitation sufficient? CheckCatalyst->CheckSystem Yes NewCatalyst Use fresh catalyst. Ensure proper handling (e.g., Raney Ni under solvent). CheckCatalyst->NewCatalyst No FixSystem Check for leaks. Increase stirring/shaking rate. CheckSystem->FixSystem No Success Reaction Proceeds CheckSystem->Success Yes Purify->Start NewCatalyst->Start FixSystem->Start caption Fig 2. Troubleshooting flowchart for catalytic hydrogenation.

Fig 2. Troubleshooting flowchart for catalytic hydrogenation.
Q4: What is an efficient method for synthesizing the 2-(5-Methoxypyridin-2-yl)acetonitrile precursor?

The precursor is commonly synthesized from 2-bromo-5-methoxypyridine or 2-chloro-5-methoxypyridine via nucleophilic substitution with a cyanide salt.[6] The bromo-derivative is generally more reactive.

Key Experimental Considerations:

  • Reactants: 2-Bromo-5-methoxypyridine is a commercially available starting material.[7] Sodium cyanide (NaCN) or potassium cyanide (KCN) are typically used.

  • Solvent: A polar aprotic solvent such as Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) is ideal for this type of substitution reaction.

  • Temperature: Moderate heating (e.g., 80-100°C) is usually required to drive the reaction to completion in a reasonable timeframe. Monitor the reaction by TLC or GC-MS to avoid decomposition at higher temperatures.

  • Workup: Care must be taken during the workup to safely handle and quench any residual cyanide. An aqueous workup followed by extraction with a suitable organic solvent (e.g., ethyl acetate) is standard.

ParameterRecommended ConditionRationale / Notes
Starting Material 2-Bromo-5-methoxypyridineHigher reactivity than the chloro analogue.[6]
Cyanide Source Sodium Cyanide (NaCN)Standard reagent for SNAr-type reactions.
Solvent DMSO or DMFPolar aprotic, effectively solvates the cation.
Temperature 80 - 100 °CBalances reaction rate and potential for degradation.
Monitoring TLC, GC-MSTrack disappearance of starting material.
Safety EXTREME CAUTION Cyanide salts are highly toxic. Work in a well-ventilated fume hood and have a quench solution (e.g., bleach) available.
Q5: I have successfully synthesized the free base, but I'm struggling with the final salt formation. What are the best practices for isolating 2-(5-Methoxypyridin-2-yl)ethanamine as a stable hydrochloride salt?

Proper salt formation is crucial for the stability, handling, and purity of the final product. The goal is to protonate the primary amine to form a crystalline solid that can be easily filtered and dried.

  • Solvent Selection: The free base should be dissolved in a solvent in which the hydrochloride salt is poorly soluble. Common choices include isopropanol, ethanol, or diethyl ether. Anhydrous solvents are critical to prevent the formation of hydrates and to obtain a crystalline solid.

  • HCl Source: A solution of HCl in a compatible organic solvent is preferred over aqueous HCl to maintain anhydrous conditions.

    • HCl in isopropanol

    • HCl in diethyl ether

    • HCl gas bubbled through the solution (for larger scale)

  • Procedure:

    • Dissolve the purified free base in a minimal amount of a suitable anhydrous solvent (e.g., isopropanol).

    • Cool the solution in an ice bath.

    • Slowly add a stoichiometric amount (1.0 equivalent) of the HCl solution dropwise with stirring. Adding a large excess can sometimes trap impurities.

    • The hydrochloride salt should precipitate as a solid. If it oils out, try scratching the inside of the flask or adding a seed crystal.

    • Allow the mixture to stir in the cold for a period to maximize precipitation.

    • Collect the solid by vacuum filtration, wash with a small amount of cold, anhydrous solvent (e.g., diethyl ether), and dry under vacuum.[4]

Recrystallization from a solvent system like ethanol/ether can be used for further purification if necessary.[8]

References

Technical Support Center: Purification of 2-(5-Methoxypyridin-2-yl)ethanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for 2-(5-Methoxypyridin-2-yl)ethanamine hydrochloride (CAS: 1624262-52-7). This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in achieving high purity for this versatile building block. Commercial batches of this compound are often cited with purities around 95%, indicating that residual impurities are a common issue.[1][2]

This document provides in-depth, field-tested solutions to common purification problems, moving beyond simple protocols to explain the chemical principles behind each step.

Understanding the Molecule: Key Physicochemical Properties

A successful purification strategy begins with understanding the molecule's behavior. 2-(5-Methoxypyridin-2-yl)ethanamine possesses two basic centers: the primary aliphatic amine and the pyridine ring nitrogen.

Functional GroupEstimated pKa (of conjugate acid)BasicityKey Characteristics
Primary Amine (-CH₂NH₂)~9.5 - 10.5More BasicReadily protonated by weak and strong acids. Its state (free base vs. salt) dictates solubility.
Pyridine Nitrogen~4.5 - 5.5Less BasicThe methoxy group is slightly activating, making this nitrogen more basic than pyridine itself, but significantly less basic than the aliphatic amine. Requires a stronger acid for protonation.

Table 1: Estimated pKa values and properties of the basic centers. The pKa of the primary amine is comparable to other primary alkylamines, while the pyridine nitrogen's basicity is influenced by the electron-donating methoxy group.[3][4]

The hydrochloride salt form is generally a crystalline solid, soluble in water and polar protic solvents like methanol and ethanol, but poorly soluble in nonpolar organic solvents such as diethyl ether, hexanes, or ethyl acetate.[5][6] Conversely, the free base is expected to be more soluble in organic solvents and less soluble in water. This differential solubility is the cornerstone of its purification.

Frequently Asked Questions (FAQs)

Q1: My final product is a persistent, dark-colored oil even after solvent removal. How can I solidify it?

A1: This is the most common challenge and typically arises from two issues: the free base form of the amine may be a low-melting solid or an oil at room temperature, and residual impurities are depressing the melting point and inhibiting crystallization.

The most effective solution is to convert the free base into its hydrochloride salt, which has a much higher propensity to crystallize.[7][8]

Protocol: Conversion to Hydrochloride Salt

  • Dissolution: Dissolve the crude oily product in a minimal amount of a suitable organic solvent. Good starting choices are diethyl ether, ethyl acetate, or dichloromethane (DCM).

  • Acidification: While stirring, add a solution of hydrochloric acid in a miscible solvent dropwise. Anhydrous 2M HCl in diethyl ether is ideal to avoid introducing water. Continue addition until the solution is acidic (test with pH paper) and a precipitate is no longer forming.

  • Isolation: The white to off-white hydrochloride salt should precipitate. If precipitation is slow, try cooling the solution in an ice bath.

  • Collection: Collect the solid by vacuum filtration, wash the filter cake with a small amount of cold diethyl ether to remove residual organic impurities, and dry under vacuum.

This procedure not only solidifies the product but also serves as a crucial first-pass purification, as many non-basic impurities will remain in the solvent.

Q2: My compound streaks severely during silica gel column chromatography, leading to poor separation. What's wrong?

A2: This is a classic problem when purifying basic amines on standard silica gel. Silica is acidic due to the presence of silanol (Si-OH) groups on its surface.[9] These acidic sites form strong ionic interactions with the basic amine, causing it to "stick" to the column. This results in significant band tailing, poor resolution, and sometimes, irreversible adsorption.[10]

There are two primary strategies to overcome this:

  • Strategy A: Modify the Mobile Phase

    • Principle: Add a small amount of a competing base to the eluent. This base will occupy the acidic sites on the silica, allowing your compound of interest to elute more cleanly.

    • Method: Add 0.5-1% triethylamine (TEA) or ammonia (as a 7N solution in methanol) to your mobile phase (e.g., DCM/Methanol or Ethyl Acetate/Hexanes). This simple modification can dramatically improve peak shape.[10]

  • Strategy B: Use a Different Stationary Phase

    • Principle: Employ a stationary phase that is less acidic or chemically modified to be more compatible with amines.

    • Recommended Phases:

      • Amine-Functionalized Silica (NH₂-Silica): This is an excellent choice as it has a basic surface, which repels the amine, leading to much better peak shapes.[10][11]

      • Alumina (Neutral or Basic): Alumina is less acidic than silica and can be a good alternative. Ensure you use neutral or basic grade alumina.

      • Reversed-Phase C18 Silica: While less common for primary purification, it can be effective, especially for analytical purposes or when dealing with highly polar impurities.

Q3: I've successfully isolated the hydrochloride salt, but it has a yellow or brown tint. How can I decolorize it?

A3: Colored impurities are common and are often highly conjugated organic molecules formed as byproducts. These can typically be removed by a charcoal treatment during recrystallization.

Protocol: Decolorization with Activated Carbon

  • Choose a suitable recrystallization solvent for the hydrochloride salt (e.g., methanol, ethanol, or isopropanol).

  • Dissolve the impure salt in the minimum amount of hot solvent.

  • Add a very small amount of activated carbon (charcoal) to the hot solution – typically 1-2% of the solute's weight. Caution: Add the charcoal carefully to the hot solution to avoid violent bumping.

  • Keep the solution hot and swirl for a few minutes. The colored impurities will adsorb to the surface of the carbon.

  • Perform a hot filtration through a fluted filter paper or a pad of Celite to remove the charcoal.

  • Allow the clear, colorless filtrate to cool slowly to induce crystallization of the purified product.

Troubleshooting Guide: A Step-by-Step Purification Workflow

This section outlines a logical workflow for purifying a crude batch of this compound.

References

Technical Support Center: Stability of 2-(5-Methoxypyridin-2-yl)ethanamine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2-(5-Methoxypyridin-2-yl)ethanamine hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical guidance on the stability of this compound, particularly under acidic conditions. Here, you will find answers to frequently asked questions, detailed troubleshooting guides for common experimental challenges, and validated protocols to ensure the integrity of your results.

I. Frequently Asked Questions (FAQs)

This section addresses common inquiries regarding the handling, storage, and stability of this compound.

Q1: What is the general stability profile of this compound?

A1: this compound is a salt, which generally confers greater stability and improved handling characteristics compared to the freebase. In its solid, crystalline form, it is expected to be stable when stored under recommended conditions (room temperature, dry environment).[1][2] However, in solution, its stability is significantly influenced by factors such as pH, temperature, light, and the presence of oxidizing agents.[3][4][5]

Q2: How does acidic pH affect the stability of this compound in solution?

A2: Generally, amine hydrochlorides are more stable in acidic to neutral solutions. The protonation of the primary amine to form an ammonium salt reduces its nucleophilicity and susceptibility to certain degradation pathways. However, the methoxy group on the pyridine ring introduces a potential site for acid-catalyzed hydrolysis, especially under strongly acidic conditions and elevated temperatures. The pyridine ring itself is an electron-deficient aromatic system, which can influence the reactivity of its substituents. While many compounds are more stable at acidic pH, it is crucial to experimentally determine the optimal pH range for this specific molecule.[3][5][6]

Q3: What are the likely degradation products under acidic stress conditions?

A3: The primary degradation pathway anticipated under harsh acidic conditions is the hydrolysis of the methoxy group to yield the corresponding hydroxypyridine derivative, 2-(5-hydroxypyridin-2-yl)ethanamine. This reaction is a classic example of acid-catalyzed ether cleavage.[7] Other potential, though less likely, degradation pathways could involve reactions of the ethylamine side chain, particularly at elevated temperatures or in the presence of other reactive species.

Q4: Are there any visual indicators of degradation I should watch for?

A4: While not a definitive measure, a change in the color or clarity of a solution containing this compound upon storage or stress testing can indicate degradation. The formation of colored degradants is common for many aromatic compounds. Any precipitation or haze formation should also be investigated, as it could indicate the formation of a less soluble degradation product or a change in the salt form.

II. Troubleshooting Guide: Common Experimental Issues

This guide provides a structured approach to identifying and resolving common problems encountered during the use of this compound in acidic media.

Observed Issue Potential Cause(s) Recommended Action(s)
Unexpected peaks in HPLC/LC-MS analysis of a freshly prepared acidic solution. 1. Impurities in the starting material.2. On-column degradation.3. Interaction with acidic mobile phase components.1. Review the Certificate of Analysis (CoA) for the starting material. Run a standard under neutral conditions to confirm purity.2. Use a less acidic mobile phase or a shorter analysis time if possible.3. Evaluate the stability of the compound in the mobile phase over time (benchtop stability).
Loss of parent compound concentration over time in an acidic formulation. 1. Acid-catalyzed hydrolysis of the methoxy group.2. Oxidative degradation.3. Adsorption to container surfaces.1. Conduct a forced degradation study (see Protocol 1) to confirm the degradation pathway. Consider adjusting the pH to a less acidic value if the application allows.2. Purge solutions with an inert gas (e.g., nitrogen or argon) and store protected from light.3. Use silanized glass or polypropylene containers to minimize adsorption.
Variability in experimental results between batches. 1. Inconsistent pH of solutions.2. Different storage conditions (temperature, light exposure).3. Use of different grades or sources of acids/solvents.1. Always use a calibrated pH meter to verify the pH of your solutions.2. Standardize and document all storage and handling procedures.3. Use high-purity (e.g., HPLC or ACS grade) reagents and solvents consistently.
Precipitation observed in acidic solution upon standing. 1. Formation of a less soluble degradation product.2. The hydrochloride salt of a degradation product may have lower solubility.3. Exceeding the solubility limit at the given pH and temperature.1. Isolate and characterize the precipitate using techniques like NMR, MS, or FTIR.2. If the precipitate is a degradant, this confirms instability under the current conditions.3. Determine the solubility of the compound under your specific experimental conditions.

III. Experimental Protocols & Methodologies

To ensure the scientific integrity of your work, the following detailed protocols are provided for assessing the stability of this compound.

Protocol 1: Forced Degradation Study under Acidic Conditions

Forced degradation studies are essential for understanding the intrinsic stability of a drug substance and identifying potential degradation products.[8][9]

Objective: To evaluate the stability of this compound under acidic stress and to identify major degradation products.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M and 1 M solutions

  • Sodium hydroxide (NaOH), 0.1 M and 1 M solutions (for neutralization)

  • HPLC grade water and acetonitrile

  • A suitable HPLC or UPLC system with a PDA/UV or MS detector

  • Calibrated pH meter

  • Thermostatically controlled water bath or oven

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., 50:50 water:acetonitrile).

  • Stress Sample Preparation:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • To another 1 mL of the stock solution, add 1 mL of 1 M HCl.

    • Prepare a control sample by adding 1 mL of water to 1 mL of the stock solution.

  • Incubation:

    • Incubate all samples at a controlled temperature (e.g., 60 °C) for a defined period (e.g., 24, 48, and 72 hours). Protect samples from light.

  • Time Point Sampling & Analysis:

    • At each time point (including t=0), withdraw an aliquot from each sample.

    • Neutralize the acidic samples with an equivalent amount of NaOH solution.

    • Dilute the samples to a suitable concentration for HPLC analysis.

    • Analyze the samples using a validated stability-indicating HPLC method (see Protocol 2).

  • Data Evaluation:

    • Calculate the percentage of degradation by comparing the peak area of the parent compound in the stressed samples to the control sample at t=0.

    • Identify and quantify any significant degradation products. An ideal forced degradation study aims for 5-20% degradation of the active pharmaceutical ingredient.[9]

Protocol 2: Development of a Stability-Indicating HPLC Method

A stability-indicating method is crucial for separating the parent compound from its degradation products, allowing for accurate quantification of stability.

Objective: To develop an HPLC method capable of resolving this compound from its potential acid-induced degradants.

Instrumentation & Columns:

  • HPLC system with a quaternary pump, autosampler, column oven, and PDA/UV detector.

  • Recommended starting column: C18, 250 mm x 4.6 mm, 5 µm particle size.

Chromatographic Conditions (Example):

ParameterCondition
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 270 nm (or as determined by UV scan)
Injection Volume 10 µL

Method Validation:

  • Specificity: Analyze samples from the forced degradation study. The method is specific if the parent peak is well-resolved from all degradation product peaks and placebo components (if applicable).

  • Linearity, Accuracy, Precision: Perform these standard validation experiments as per ICH guidelines.

  • Peak Purity: Use a PDA detector to assess peak purity for the parent compound in the presence of its degradants.

IV. Mechanistic Insights & Visualizations

Understanding the potential degradation pathways is key to mitigating stability issues.

Anticipated Acid-Catalyzed Degradation Pathway

Under strong acidic conditions, the ether linkage of the methoxy group is susceptible to cleavage. The reaction is initiated by the protonation of the ether oxygen, making the methyl group a better leaving group for nucleophilic attack by water.

G Parent 2-(5-Methoxypyridin-2-yl)ethanamine Protonated Protonated Intermediate Parent->Protonated Attack Nucleophilic Attack by H2O Protonated->Attack Degradant 2-(5-Hydroxypyridin-2-yl)ethanamine Attack->Degradant Methanol Methanol Attack->Methanol

Caption: Proposed acid hydrolysis pathway.

Workflow for Stability Assessment

A systematic approach is critical for a comprehensive stability assessment.

G A Define Study Parameters (pH, Temp, Time) B Prepare Samples (Stress & Control) A->B C Incubate Samples B->C D Sample at Time Points C->D E HPLC/LC-MS Analysis D->E F Quantify Parent Compound E->F G Identify Degradants E->G H Analyze Data & Report F->H G->H

Caption: Experimental workflow for stability testing.

V. Concluding Remarks

The stability of this compound in acidic conditions is a critical parameter for its successful application in research and development. While generally stable as a salt, the potential for acid-catalyzed hydrolysis of the methoxy group necessitates careful experimental evaluation. By employing systematic forced degradation studies and validated stability-indicating analytical methods, researchers can ensure the quality and reliability of their data. This guide provides the foundational knowledge and practical protocols to confidently address stability challenges and make informed decisions in your experimental design.

References

Technical Support Center: Purification of 2-(5-Methoxypyridin-2-yl)ethanamine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 2-(5-Methoxypyridin-2-yl)ethanamine hydrochloride is a key building block in modern drug discovery and development, notably in the synthesis of advanced pharmaceutical intermediates.[1] The purity of this compound is paramount, as even trace impurities can lead to undesirable side reactions, impact biological activity, and create regulatory hurdles. This guide provides in-depth troubleshooting advice and validated protocols to help researchers identify, understand, and effectively remove impurities from their preparations, ensuring the high quality required for downstream applications.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the synthesis of this compound?

The impurity profile is highly dependent on the synthetic route. However, based on common synthetic strategies for related pyridine derivatives, impurities can be broadly categorized:

  • Starting Material Residues: Incomplete conversion can leave precursors in the final product. For example, if the synthesis involves the reduction of a nitrile, residual 2-(cyanomethyl)-5-methoxypyridine may be present.

  • Reaction Byproducts: Side reactions are a common source of impurities. These can include products from over-alkylation, dimerization, or incomplete reactions at intermediate stages. In syntheses involving multiple steps, intermediates from a previous step can carry over.[2]

  • Solvent and Reagent Artifacts: Residual solvents from the reaction or purification (e.g., Toluene, Acetone, Methanol) can be trapped in the crystalline solid.[3] Reagents used in the synthesis, such as catalysts or bases, may also persist if not properly removed.

  • Degradation Products: The ethylamine moiety can be susceptible to oxidation over time, especially if exposed to air and light, potentially leading to colored impurities. The methoxy group could, under harsh acidic conditions, undergo demethylation to form a pyridinol byproduct.[4]

Q2: What analytical techniques are essential for assessing the purity of my sample?

A multi-pronged analytical approach is crucial for robust purity assessment. No single technique can reveal all potential impurities.

Analytical TechniquePurpose & Information Gained
HPLC-UV The primary workhorse for quantitative purity analysis. It separates the main compound from impurities, allowing for percentage purity determination based on peak area. A diode array detector (DAD) can help in peak purity assessment.[5]
LC/MS/MS Essential for identifying unknown impurities. Mass spectrometry provides the molecular weight of an impurity, which is critical for proposing its structure. This technique is highly sensitive and can detect impurities at the parts-per-million (ppm) level.[6][7]
¹H NMR Provides structural confirmation of the desired product. It can detect and help identify structural isomers and certain process impurities, although it is less sensitive than HPLC for quantitative analysis of minor components.
Melting Point A simple but effective indicator of purity. A sharp melting point close to the literature value suggests high purity, whereas a broad or depressed melting range indicates the presence of impurities.

The validation of these analytical procedures should be conducted in line with established guidelines to ensure they are suitable for their intended purpose.[8]

Q3: What is the most effective general-purpose purification strategy for this compound?

For a crystalline hydrochloride salt like this compound, recrystallization is often the most effective and scalable method for removing the majority of impurities. It leverages differences in solubility between the desired compound and contaminants in a chosen solvent system at different temperatures.

However, if recrystallization fails to remove a persistent impurity, a more involved strategy may be necessary. This typically involves converting the hydrochloride salt back to its free base form, purifying the less polar free base by column chromatography, and then re-forming the highly pure hydrochloride salt.

Section 2: Troubleshooting Guide

This section addresses specific issues encountered during purification.

Q4: My product has a broad or incorrect melting point. What does this indicate and how do I fix it?

Causality: A broad melting point range (typically >2°C) is a classic sign of an impure crystalline solid. Impurities disrupt the crystal lattice, leading to a depression and broadening of the melting point. The issue could be due to residual solvents, inorganic salts, or organic byproducts.

Solution Pathway:

  • Initial Step: Dry the sample thoroughly under high vacuum at a moderate temperature (e.g., 40-50°C) for several hours to remove any residual solvent. Re-measure the melting point.

  • If Unresolved: Perform a recrystallization. A common and effective solvent system for amine hydrochlorides is a polar alcohol (like ethanol or isopropanol) in which the compound is soluble when hot, combined with an ether (like MTBE or diethyl ether) as an anti-solvent to induce crystallization upon cooling. Refer to Protocol 1 for a detailed methodology.

  • Validation: After recrystallization, confirm the purity with HPLC analysis and re-check the melting point.

Q5: HPLC analysis shows a persistent non-polar impurity. What is the best strategy to remove it?

Causality: A non-polar impurity (eluting later than the main peak in reverse-phase HPLC) is often a starting material or a byproduct that lacks the polar amine hydrochloride group. Because its polarity is significantly different from your product, it can be effectively removed.

Solution Pathway:

  • Solvent Wash/Trituration: Since your product is a salt, it is likely insoluble in many non-polar organic solvents. You can wash or triturate the solid with a solvent like toluene, acetone, or a mixture of acetone and petroleum ether.[3] The non-polar impurity will dissolve in the solvent, leaving your purified salt behind.

  • Acid-Base Extraction: For a more rigorous separation, perform an acid-base extraction. This involves converting your salt to the free base. See the workflow diagram below and refer to Protocol 2 .

start Impure HCl Salt in Water base Add Base (e.g., NaOH) to pH > 10 start->base extract_org Extract with Organic Solvent (e.g., DCM, EtOAc) base->extract_org separate Separate Layers extract_org->separate aq_layer Aqueous Layer (Contains Polar Impurities, Inorganic Salts) separate->aq_layer Discard org_layer Organic Layer (Contains Free Base + Non-Polar Impurities) separate->org_layer wash Wash Organic Layer with Brine org_layer->wash dry Dry over Na2SO4, Filter, Concentrate wash->dry free_base Crude Free Base dry->free_base reconvert Dissolve in Solvent (e.g., IPA, EtOAc) Add HCl Solution free_base->reconvert crystallize Induce Crystallization (Cooling, Anti-solvent) reconvert->crystallize end Pure HCl Salt (Filter and Dry) crystallize->end

Caption: Acid-Base Purification Workflow.

Q6: HPLC analysis shows a persistent polar impurity. How can I purify my compound?

Causality: A polar impurity (eluting earlier than the main peak in reverse-phase HPLC) can be challenging to remove by simple recrystallization because its solubility profile may be very similar to the product itself. This could be a byproduct that also contains a basic nitrogen, such as a positional isomer.

Solution Pathway:

  • Recrystallization Optimization: Systematically screen different solvent systems for recrystallization. The goal is to find a system where the impurity has significantly higher solubility than the product, even at low temperatures. See Table 2 in Protocol 1 for solvent suggestions.

  • Chromatography of the Free Base: This is the most powerful method. The hydrochloride salt is too polar for standard silica gel chromatography. Therefore, you must first convert the salt to the free base (see Protocol 2 ). The free base, being less polar, can be purified on a silica gel column. After collecting the pure fractions, the hydrochloride salt is reformed. See Protocol 3 for the chromatography procedure.

start Purity Issue Detected (e.g., HPLC, MP) decision1 Is the impurity likely non-polar? start->decision1 wash Action: Perform Solvent Wash / Trituration (e.g., with Acetone/Toluene) decision1->wash Yes decision2 Is the impurity likely polar or unremovable by washing? decision1->decision2 No / Unsure recheck1 Re-analyze Purity wash->recheck1 recheck1->decision2 Impurity Persists end_ok Purity Acceptable recheck1->end_ok Purity OK recrystallize Action: Perform Optimized Recrystallization (See Protocol 1) decision2->recrystallize recheck2 Re-analyze Purity recrystallize->recheck2 chromatography Action: Convert to Free Base, Purify via Column Chromatography, Re-form Salt (Protocols 2 & 3) recheck2->chromatography Impurity Persists recheck2->end_ok Purity OK chromatography->end_ok end_fail Consult Specialist

Caption: Troubleshooting Decision Tree.

Q7: My final product is discolored (e.g., yellow or brown). How can I obtain a white solid?

Causality: Color often arises from highly conjugated, trace-level impurities formed by oxidation or other degradation pathways. While potentially present in very small amounts, they can be aesthetically and qualitatively undesirable.

Solution Pathway:

  • Charcoal Treatment: During the hot dissolution step of recrystallization (Protocol 1 ), add a small amount (1-2% w/w) of activated carbon (charcoal) to the solution.

  • Mechanism: The activated carbon adsorbs the colored impurities onto its high-surface-area matrix.

  • Execution: Hold the solution at temperature for 5-10 minutes, then perform a hot filtration through a pad of Celite® or filter aid to remove the charcoal before allowing the solution to cool and crystallize. Caution: Hot filtration must be done quickly to prevent premature crystallization on the filter funnel.

Section 3: Protocols and Methodologies

Protocol 1: Standard Recrystallization Protocol
  • Solvent Selection: Choose a solvent system in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. See Table 2 for suggestions.

  • Dissolution: Place the crude hydrochloride salt in an appropriately sized flask. Add the primary solvent (e.g., ethanol) in portions while heating and stirring until the solid just dissolves. Avoid using an excessive amount of solvent.

  • Decolorization (Optional): If the solution is colored, allow it to cool slightly, add activated charcoal, and reheat to reflux for 5-10 minutes. Perform a hot filtration.

  • Crystallization: Allow the flask to cool slowly to room temperature. If no crystals form, try scratching the inside of the flask with a glass rod or adding a seed crystal. Once cloudiness appears, allow the crystallization to proceed slowly.

  • Yield Maximization: Cool the flask in an ice bath for at least 30-60 minutes to maximize the precipitation of the product.

  • Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

  • Washing: Wash the collected crystals with a small amount of cold solvent to remove any residual mother liquor.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

  • Validation: Analyze the final product by HPLC and melting point to confirm purity.

Table 2: Recommended Recrystallization Solvent Systems

Primary Solvent (for dissolution)Anti-Solvent (for precipitation)Comments
EthanolDiethyl Ether or MTBEA very common and effective system for amine HCl salts.
Isopropanol (IPA)Heptane or Ethyl AcetateIPA is less volatile than ethanol, offering good control.
MethanolToluene or DichloromethaneUse with caution; methanol is highly effective at dissolving but can sometimes retain solvent.
Protocol 2: Conversion to Free Base
  • Dissolve the hydrochloride salt in water.

  • Cool the solution in an ice bath and slowly add an aqueous base (e.g., 2M NaOH) with stirring until the pH is >10. The free base may precipitate or form an oil.

  • Extract the aqueous mixture three times with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Filter off the drying agent and concentrate the solvent under reduced pressure to yield the free base, which can then be used directly in Protocol 3 .

Protocol 3: Column Chromatography of the Free Base
  • Stationary Phase: Prepare a silica gel column in a suitable non-polar solvent (e.g., heptane or hexane).

  • Loading: Dissolve the crude free base from Protocol 2 in a minimum amount of the mobile phase or dichloromethane and load it onto the column.

  • Elution: Elute the column with a gradient of increasing polarity. A common mobile phase is a mixture of heptane and ethyl acetate, with the percentage of ethyl acetate gradually increasing. A small amount of triethylamine (e.g., 0.5%) can be added to the mobile phase to prevent the amine from tailing on the acidic silica gel.

  • Fraction Collection: Collect fractions and analyze them by Thin Layer Chromatography (TLC) or HPLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure.

  • Salt Reformation: Dissolve the purified free base in a suitable solvent (e.g., isopropanol or ethyl acetate) and add a stoichiometric amount of HCl (as a solution in a solvent like isopropanol or dioxane) to precipitate the pure hydrochloride salt. Filter and dry as described in Protocol 1 .

References

Technical Support Center: Degradation Pathways of Methoxypyridine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals investigating the degradation pathways of methoxypyridine compounds. This guide is designed to provide practical, in-depth troubleshooting advice and answers to frequently asked questions you may encounter during your experimental work. Our goal is to equip you with the knowledge to anticipate challenges, interpret your results accurately, and ensure the integrity of your stability studies.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for methoxypyridine compounds?

A1: Methoxypyridine compounds are susceptible to several degradation pathways, largely influenced by the specific substitution pattern on the pyridine ring and the experimental conditions. The primary pathways include:

  • Oxidative Degradation: This is a common pathway, often initiated by atmospheric oxygen, residual peroxides in solvents, or intentional exposure to oxidizing agents.[1][2] The methoxy group can be a target, leading to O-demethylation to form the corresponding hydroxypyridine. The pyridine ring itself can also be oxidized, potentially leading to N-oxides or ring-opened products.[1] In some cases, oxidative dearomatization can occur, yielding dihydropyridine cis-diols.[2]

  • Hydrolysis: Under acidic or basic conditions, the methoxy group can be hydrolyzed to a hydroxyl group. The stability to hydrolysis is pH-dependent and can be a critical factor in formulation development.

  • Photodegradation: Exposure to light, particularly UV radiation, can induce degradation. This can involve complex radical reactions, leading to a variety of products, including pyridine ring cleavage and the formation of aldehydes or carboxylic acids.[3][4]

  • Metabolic Degradation: In biological systems, methoxypyridines can be metabolized by enzymes. Common metabolic pathways include N-oxidation, hydroxylation of the pyridine ring, and O-demethylation.[1][5] The rate and products of metabolism are highly dependent on the specific enzymes involved.[5]

Q2: I am performing a forced degradation study on a novel methoxypyridine-containing drug substance. What are the recommended stress conditions?

A2: Forced degradation studies, or stress testing, are essential for identifying potential degradation products and establishing the intrinsic stability of your compound.[6][7] The International Council on Harmonisation (ICH) guidelines provide a framework for these studies.[6] For a methoxypyridine compound, a comprehensive study should include:

Stress ConditionTypical Reagents and ConditionsPotential Degradation Pathway
Acidic Hydrolysis 0.1 M to 1 M HCl, room temperature to 80°CHydrolysis of the methoxy group to a hydroxyl group.
Basic Hydrolysis 0.1 M to 1 M NaOH, room temperature to 80°CHydrolysis of the methoxy group to a hydroxyl group.
Oxidation 3% to 30% H₂O₂, room temperatureO-demethylation, N-oxidation, ring hydroxylation, ring opening.
Thermal Degradation Dry heat, 40°C to 80°C (relative to the melting point)General decomposition, potentially leading to a variety of products.
Photodegradation Exposure to UV and visible light (ICH Q1B guidelines)Photolytic cleavage, radical-mediated reactions.

It is recommended to aim for 5-20% degradation of the parent compound to ensure that the primary degradation products are formed at detectable levels without overly complex secondary degradation.[8][9]

Q3: What are the most suitable analytical techniques for identifying and quantifying methoxypyridine degradation products?

A3: The most powerful and commonly used technique is High-Performance Liquid Chromatography (HPLC) coupled with a UV detector and a Mass Spectrometer (MS).[10]

  • HPLC-UV: This is the workhorse for separating the parent compound from its degradation products and for quantification. A stability-indicating HPLC method must be developed and validated to ensure that all significant degradation products are resolved from the parent peak and from each other.

  • LC-MS/MS: This is crucial for the identification and structural elucidation of unknown degradation products.[11] By analyzing the mass-to-charge ratio (m/z) and fragmentation patterns, you can propose structures for the impurities. High-resolution mass spectrometry (HRMS) can provide accurate mass measurements to determine the elemental composition of the degradants.

Other techniques that can be valuable include:

  • Nuclear Magnetic Resonance (NMR) spectroscopy: For definitive structural elucidation of isolated degradation products.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile degradation products.

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments and provides actionable solutions.

Problem 1: My methoxypyridine compound appears to be degrading, but I am not observing the expected hydroxypyridine product.
  • Possible Cause 1: Alternative Degradation Pathway: The primary degradation pathway under your specific conditions may not be simple O-demethylation. The pyridine ring itself could be the primary site of modification.

    • Solution: Employ LC-MS to screen for other potential degradation products. Look for masses corresponding to N-oxidation (+16 Da), ring hydroxylation (+16 Da), or ring-opened products. The microbial degradation of pyridine derivatives often leads to dihydroxypyridines and subsequent ring cleavage to products like N-formylmaleamic acid.[12][13]

  • Possible Cause 2: The Hydroxypyridine is an Intermediate: The hydroxypyridine may be an unstable intermediate that rapidly degrades further.

    • Solution: Analyze your samples at earlier time points in your degradation study. This may allow you to capture the transient intermediate before it is consumed.

Problem 2: I am observing a large number of small, poorly resolved peaks in my HPLC chromatogram after forced degradation.
  • Possible Cause 1: Over-stressing the Sample: The degradation may have proceeded too far, leading to a complex mixture of secondary and tertiary degradation products.

    • Solution: Reduce the severity of your stress conditions.[14] This can be achieved by lowering the temperature, decreasing the concentration of the stressor (e.g., acid, base, or oxidizing agent), or reducing the exposure time. Aim for a target degradation of 5-20%.[9]

  • Possible Cause 2: Inadequate Chromatographic Method: Your HPLC method may not have sufficient resolving power for the complex mixture of degradants.

    • Solution: Optimize your HPLC method. This may involve:

      • Trying different stationary phases (e.g., C18, phenyl-hexyl, polar-embedded).

      • Adjusting the mobile phase composition and gradient profile.

      • Varying the pH of the mobile phase.

      • Changing the column temperature.

Problem 3: My mass balance in the forced degradation study is significantly less than 100%.
  • Possible Cause 1: Non-UV Active Degradation Products: Some degradation products may lack a chromophore and will not be detected by a UV detector.

    • Solution: Use a universal detector in parallel with your UV detector, such as a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD). An LC-MS in full scan mode can also help identify non-UV active compounds.

  • Possible Cause 2: Volatile Degradation Products: Some degradation products may be volatile and lost during sample preparation or analysis.

    • Solution: If volatile products are suspected, consider using headspace GC-MS for analysis.

  • Possible Cause 3: Co-elution of Degradation Products with the Parent Peak: A degradation product may be hidden under the main peak.

    • Solution: Assess the peak purity of your parent compound using a photodiode array (PDA) detector. If peak impurity is detected, further optimization of the HPLC method is required to achieve separation.

Experimental Protocols

Protocol 1: General Forced Degradation Study
  • Stock Solution Preparation: Prepare a stock solution of your methoxypyridine compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH.

    • Oxidation: Mix 1 mL of the stock solution with 1 mL of 30% H₂O₂.

    • Thermal Degradation: Place a solid sample of the compound in a controlled temperature oven.

    • Photodegradation: Expose a solution of the compound to a light source as specified in ICH Q1B.

  • Incubation: Incubate the stressed samples at an elevated temperature (e.g., 60°C) for a defined period (e.g., 24 hours). Keep a control sample under ambient conditions.

  • Sample Quenching: At various time points, withdraw an aliquot of each stressed sample. For the acid and base hydrolysis samples, neutralize them with an equimolar amount of base or acid, respectively.

  • Analysis: Dilute the samples to an appropriate concentration and analyze by a validated stability-indicating HPLC-UV/MS method.

Visualizations

Diagram 1: Common Degradation Pathways of Methoxypyridines

Degradation_Pathways cluster_oxidation Oxidation cluster_hydrolysis Hydrolysis cluster_photodegradation Photodegradation Methoxypyridine Methoxypyridine N_Oxide Pyridine N-Oxide Methoxypyridine->N_Oxide H₂O₂ Hydroxypyridine Hydroxypyridine (O-demethylation) Methoxypyridine->Hydroxypyridine H₂O₂ Ring_Hydroxylation Ring Hydroxylated Product Methoxypyridine->Ring_Hydroxylation Metabolic/Forced Hydroxypyridine2 Hydroxypyridine Methoxypyridine->Hydroxypyridine2 H⁺/OH⁻ Ring_Cleavage Ring Cleavage Products (e.g., Aldehydes, Carboxylic Acids) Methoxypyridine->Ring_Cleavage hv

Caption: Primary degradation routes for methoxypyridine compounds.

Diagram 2: Troubleshooting Workflow for Unexpected Degradation Profiles

Troubleshooting_Workflow start Unexpected Degradation Profile check_ms Analyze by LC-MS for unexpected masses start->check_ms early_time Analyze Early Time Points start->early_time mass_balance Poor Mass Balance? start->mass_balance re_evaluate Re-evaluate Primary Degradation Pathway check_ms->re_evaluate check_intermediate Is it an unstable intermediate? early_time->check_intermediate adjust_stress Reduce Stress (Temp, Conc., Time) optimize_hplc Optimize HPLC Method (Column, Mobile Phase) adjust_stress->optimize_hplc mass_balance->adjust_stress Yes mass_balance->optimize_hplc No universal_detector Use Universal Detector (CAD, ELSD) mass_balance->universal_detector Yes headspace_gc Analyze for Volatiles (Headspace GC-MS) mass_balance->headspace_gc Yes peak_purity Check Peak Purity (PDA) mass_balance->peak_purity Yes

Caption: A logical approach to troubleshooting unexpected results.

References

Technical Support Center: Synthesis of 2-Substituted Pyridines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 2-substituted pyridines. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of pyridine functionalization. The unique electronic nature of the pyridine ring often leads to a variety of side reactions that can complicate syntheses and reduce yields. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific challenges encountered in the lab.

I. Frequently Asked Questions (FAQs)

This section addresses common issues and fundamental questions related to the synthesis of 2-substituted pyridines.

Q1: Why is achieving regioselectivity at the C2-position of pyridine often challenging?

A1: The pyridine ring is electron-deficient, which makes it susceptible to nucleophilic attack, particularly at the C2 and C4 positions.[1] This preference is due to the ability of the electronegative nitrogen atom to stabilize the negative charge in the Meisenheimer intermediate.[2] Several factors influence the C2 vs. C4 selectivity:

  • Steric Hindrance: Bulky nucleophiles or the presence of substituents near the C2 position can favor attack at the more accessible C4 position.[2]

  • Electronic Effects: The electronic properties of existing substituents on the ring can alter the electron density at the C2 and C4 positions, influencing the site of nucleophilic attack.[2]

  • Reaction Conditions: The choice of solvent and catalyst can also play a crucial role in directing regioselectivity.[1]

Q2: My electrophilic aromatic substitution (EAS) on pyridine is resulting in very low yields. What are my options?

A2: Pyridine is highly unreactive towards electrophilic aromatic substitution due to the deactivating effect of the nitrogen atom, which withdraws electron density from the ring. To improve yields, consider the following strategies:

  • Use Activating Groups: Introducing electron-donating groups onto the pyridine ring can increase its reactivity towards electrophiles.[2]

  • Employ Pyridine N-oxide: A widely used and effective strategy is to first oxidize the pyridine to its N-oxide.[2][3] The N-oxide is more reactive towards electrophiles and directs substitution primarily to the C4 position. The N-oxide can subsequently be deoxygenated to furnish the substituted pyridine.[2][3][4]

Q3: How can I achieve substitution at the C3 position of pyridine?

A3: Directing substitution to the C3 position is challenging due to the electronic preference for C2 and C4 functionalization. However, it can be achieved through specific strategies:

  • Directed Ortho-Metalation (DoM): If a directing group is present at the C2 or C4 position, lithiation can be directed to the C3 position.

  • Halogen-Dance Reaction: Under certain conditions, a halogen at the C2 or C4 position can migrate to the C3 position, which can then be used for further functionalization.

  • Using Pyridyne Intermediates: The generation of a 3,4-pyridyne intermediate allows for nucleophilic addition at the C3 and C4 positions. The regioselectivity can be influenced by substituents that distort the pyridyne bond.[5]

II. Troubleshooting Guides for Common Side Reactions

This section provides detailed troubleshooting for specific side reactions encountered during the synthesis of 2-substituted pyridines.

Lithiation and Metalation Reactions

Directed ortho-metalation is a powerful tool for C-H functionalization, but it is often plagued by side reactions.

Issue: Nucleophilic Addition to the Pyridine Ring Instead of Deprotonation.

Symptoms: Formation of dihydropyridine adducts and low yield of the desired lithiated species.

Causality: Organolithium reagents like n-BuLi can act as both a base and a nucleophile. The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic attack, especially at lower temperatures.[6]

Troubleshooting Protocol:

  • Choice of Base: Switch from n-BuLi to a more sterically hindered, non-nucleophilic base such as Lithium diisopropylamide (LDA) or Lithium 2,2,6,6-tetramethylpiperidide (LTMP).[6][7] These bases favor deprotonation over nucleophilic addition.

  • Temperature Control: Perform the reaction at very low temperatures (typically -78 °C) to minimize nucleophilic addition.[2][8]

  • In Situ Trapping: Add the electrophile to the reaction mixture in situ as the lithiated species is formed. This can prevent the accumulation of the reactive intermediate and potential side reactions.[7]

  • Solvent Effects: The choice of solvent can influence the aggregation state and reactivity of the organolithium reagent. Ethereal solvents like THF are commonly used.

Experimental Protocol: Directed Lithiation of 2-Substituted Pyridine [2]

  • Dissolve the 2-substituted pyridine in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of a lithium amide base (e.g., LDA, typically 1.1 equivalents) to the cooled pyridine solution.

  • Stir the reaction mixture at -78 °C for the appropriate time (e.g., 30 minutes to several hours).

  • Add the electrophile to the reaction mixture at -78 °C.

  • Allow the reaction to slowly warm to room temperature.

  • Quench the reaction with a suitable reagent (e.g., saturated aqueous NH₄Cl).

  • Extract the product with an organic solvent, dry the organic layer, and purify by chromatography or crystallization.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)

Cross-coupling reactions are invaluable for C-C bond formation, but 2-halopyridines can be challenging substrates.

Issue: Homocoupling of the Boronic Acid Reagent.

Symptoms: Formation of a significant amount of the symmetrical biaryl byproduct derived from the boronic acid.

Causality: Homocoupling is a common side reaction in Suzuki-Miyaura couplings and can be mediated by palladium(II) species, particularly in the presence of oxygen.[9][10]

Troubleshooting Protocol:

  • Degassing: Rigorously degas all solvents and reagents to remove dissolved oxygen. This can be achieved by bubbling an inert gas (e.g., argon or nitrogen) through the solvent or by freeze-pump-thaw cycles.

  • Catalyst Choice: While Pd(OAc)₂ is a common precursor, catalysts based on Pd(0) or the use of reducing phosphine ligands can sometimes minimize homocoupling.[10] The choice of ligand is crucial and can significantly impact the reaction outcome.[11][12][13]

  • Reaction Conditions: Optimize the base, solvent, and temperature. The nature of the base can influence the rate of transmetalation versus side reactions.

Data Summary: Effect of Catalyst on Homocoupling [10]

CatalystDimer Formation (%)
Pd(OAc)₂High
5% Pd on Carbon~50% reduction compared to Pd(OAc)₂
Issue: Low Yield and Catalyst Deactivation.

Symptoms: Incomplete conversion of starting materials and the presence of catalyst decomposition products (e.g., palladium black).

Causality: The nitrogen atom of the pyridine ring can coordinate to the palladium center, leading to catalyst inhibition or deactivation.[14] Additionally, 2-pyridyl boron reagents are known for their instability and poor reactivity.[14]

Troubleshooting Protocol:

  • Ligand Selection: Employ bulky, electron-rich phosphine ligands (e.g., P(t-Bu)₃, SPhos) or N-heterocyclic carbene (NHC) ligands.[15] These ligands can promote the desired catalytic cycle and prevent catalyst deactivation.

  • Optimized Conditions: For challenging 2-pyridyl nucleophiles, specific conditions involving phosphite or phosphine oxide ligands have been developed.[16]

  • Microwave Irradiation: Microwave-assisted synthesis can sometimes improve yields and reduce reaction times.[11]

Workflow: Troubleshooting Low Yield in Cross-Coupling

G start Low Yield Observed catalyst Is the Catalyst Active? start->catalyst substrates Are Substrates Pure & Stable? catalyst->substrates Yes coordination Is Pyridine N-Coordination an Issue? catalyst->coordination No conditions Are Reaction Conditions Optimal? substrates->conditions Yes conditions->coordination Yes solution Employ Bulky Ligands or Specialized Conditions coordination->solution Yes

Caption: Diagnostic workflow for low yield in cross-coupling reactions.

Chichibabin Amination

The Chichibabin reaction is a classic method for the direct amination of pyridines.

Issue: Dimerization of the Pyridine Substrate.

Symptoms: Formation of a bipyridine side product, reducing the yield of the desired 2-aminopyridine.

Causality: Dimerization can be a significant side reaction, especially under high temperatures and atmospheric pressure.[17]

Troubleshooting Protocol:

  • Reaction Pressure: Increasing the pressure of an inert gas (e.g., nitrogen) can suppress the formation of the dimer. For example, increasing the nitrogen pressure to 350 psi has been shown to significantly favor the aminated product over the dimer.[17]

  • Temperature and Solvent: While traditional conditions often require high temperatures in solvents like xylene, milder conditions using liquid ammonia at lower temperatures have been developed for sensitive substrates.[18]

  • Alternative Reagents: Modern variations of the Chichibabin reaction, such as using a NaH-iodide composite, can allow for amination under milder conditions, potentially reducing side reactions.[19]

Data Summary: Effect of Pressure on Chichibabin Reaction [17]

ConditionAminated Product Yield (%)Dimer Product Yield (%)
Xylene, NaNH₂, atmospheric pressure1189
Xylene, NaNH₂, 350 psi N₂7426
Issue: Formation of the 4-amino Isomer.

Symptoms: A mixture of 2-aminopyridine and 4-aminopyridine is obtained.

Causality: While the Chichibabin reaction typically favors the 2-position, amination at the 4-position can occur, especially with certain substitution patterns on the pyridine ring.[18]

Troubleshooting Protocol:

  • Substrate Modification: If possible, modify the substrate to sterically hinder the C4 position or electronically favor attack at the C2 position.

  • Reaction Conditions: Carefully control the reaction temperature and time, as prolonged reaction times or higher temperatures may lead to isomerization or competing reactions.

Reaction Mechanism: Chichibabin Amination

G Pyridine Pyridine Intermediate σ-adduct (Meisenheimer intermediate) Pyridine->Intermediate + NH₂⁻ Amide NaNH₂ Amide->Intermediate Product 2-Aminopyridine Intermediate->Product - H⁻ H2 H₂ gas Product->H2 Workup

Caption: Simplified mechanism of the Chichibabin reaction.

N-Alkylation of 2-Pyridones

2-Pyridones exist in tautomeric equilibrium with 2-hydroxypyridines, which can lead to competing O-alkylation.

Issue: Formation of O-Alkylated Byproduct.

Symptoms: A mixture of N-alkylated and O-alkylated products is obtained, complicating purification.

Causality: The tautomerism between the 2-pyridone and 2-hydroxypyridine forms often results in a mixture of N- and O-alkylation products.[20]

Troubleshooting Protocol:

  • Reagent Selection: The choice of alkylating agent and base is critical. Harder electrophiles tend to favor O-alkylation, while softer electrophiles may favor N-alkylation.

  • Specialized Methods: Methods utilizing specific reagents like P(NMe₂)₃ with α-keto esters have been developed for highly regioselective N-alkylation via a deoxygenation process under mild conditions.[20]

  • Protecting Groups: In some cases, protecting the oxygen of the 2-hydroxypyridine tautomer may be necessary to achieve selective N-alkylation.

III. Conclusion

The synthesis of 2-substituted pyridines is a field rich with challenges and opportunities. A thorough understanding of the underlying reaction mechanisms and potential side reactions is crucial for successful and efficient synthesis. This guide provides a starting point for troubleshooting common issues, but it is important to remember that each specific substrate and reaction may require its own unique optimization. By systematically evaluating reaction parameters and employing the strategies outlined here, researchers can overcome many of the hurdles associated with pyridine functionalization.

IV. References

  • Technical Support Center: Improving Regioselectivity in Pyridine Substitution Reactions - Benchchem. (URL: 2)

  • Navigating Functional Group Challenges in Pyridine Synthesis: A Technical Support Guide - Benchchem. (URL: --INVALID-LINK--)

  • Chichibabin reaction - Wikipedia. (URL: --INVALID-LINK--)

  • P(NMe2)3-Mediated Regioselective N-Alkylation of 2-Pyridones via Direct Deoxygenation of α-Keto Esters - Organic Chemistry Portal. (URL: --INVALID-LINK--)

  • Chichibabin reaction - Grokipedia. (URL: 18)

  • Synthesis of Pyridine and Dihydropyridine Derivatives by Regio- and Stereoselective Addition to N-Activated Pyridines | Chemical Reviews - ACS Publications. (URL: --INVALID-LINK--)

  • Metalation of Pyridines with nBuLi−Li−Aminoalkoxide Mixed Aggregates: The Origin of Chemoselectivity | Journal of the American Chemical Society. (URL: --INVALID-LINK--)

  • Challenges in the functionalization of the furopyridine ring - Benchchem. (URL: 1)

  • Chichibabin reaction. (URL: 21)

  • The problem of regioselectivity in nucleophilic additions to pyridinium and related cations. Role of generalized anomeric effect | The Journal of Organic Chemistry - ACS Publications. (URL: --INVALID-LINK--)

  • Pyridine synthesis - Organic Chemistry Portal. (URL: --INVALID-LINK--)

  • Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System - MDPI. (URL: --INVALID-LINK--)

  • Regioselective Reactions of 3,4-Pyridynes Enabled by the Aryne Distortion Model - NIH. (URL: --INVALID-LINK--)

  • The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes | ACS Catalysis. (URL: --INVALID-LINK--)

  • Regioselective synthesis of pyridines by redox alkylation of pyridine N-oxides with malonates - PMC - NIH. (URL: --INVALID-LINK--)

  • The Synthesis of Dihydropyridines and Pyridines from Imines and Alkynes via C-H Activation. (URL: 22)

  • Chichibabin Reaction | PPTX - Slideshare. (URL: --INVALID-LINK--)

  • Troubleshooting common issues in pyridine synthesis - Benchchem. (URL: 23)

  • (PDF) Side-chain lithiation of 2- and 4-substituted pyridines: Synthesis of more complex substituted pyridines (2012) | Keith Smith | 13 Citations - SciSpace. (URL: --INVALID-LINK--)

  • Synthesis of 2-substituted pyridines from pyridine N-oxides - ResearchGate. (URL: --INVALID-LINK--)

  • Addressing challenges in palladium-catalyzed cross-coupling reactions through ligand design - PubMed. (URL: --INVALID-LINK--)

  • Enantioselective Alkylation of 2-Alkylpyridines Controlled by Organolithium Aggregation. (URL: --INVALID-LINK--)

  • One-step synthesis of pyridines and dihydropyridines in a continuous flow microwave reactor - Beilstein Journals. (URL: --INVALID-LINK--)

  • Enantioselective Alkylation of 2-Alkylpyridines Controlled by Organolithium Aggregation - PMC - PubMed Central. (URL: --INVALID-LINK--)

  • Hantzsch Dihydropyridine (Pyridine) Synthesis - Organic Chemistry Portal. (URL: --INVALID-LINK--)

  • Direct, C(sp3)–H allylation of 2-alkylpyridines with Morita–Baylis–Hillman carbonates via a tandem nucleophilic substitution/aza-Cope rearrangement - Beilstein Journals. (URL: --INVALID-LINK--)

  • Pyridine-N-oxide - Wikipedia. (URL: --INVALID-LINK--)

  • DIRECTED LITHIATION AND SUBSTITUTION OF PYRIDINE DERIVATIVES. (URL: --INVALID-LINK--)

  • ChemInform Abstract: Directed Lithiation and Substitution of Pyridine Derivatives | Request PDF - ResearchGate. (URL: --INVALID-LINK--)

  • Pyridine N-oxide: Basic concept and preparation with complete mechanistic description.. (URL: --INVALID-LINK--)

  • Recent trends in the chemistry of pyridine N-oxides - arkat usa. (URL: --INVALID-LINK--)

  • Revisiting the Chichibabin reaction: C2-amination of pyridines with a NaH-iodide composite - DR-NTU. (URL: --INVALID-LINK--)

  • Pyridine N-Oxides - Baran Lab. (URL: --INVALID-LINK--)

  • Side-Chain Reactions of Substituted Pyridines: Videos & Practice Problems - Pearson. (URL: --INVALID-LINK--)

  • Addressing challenges in palladium-catalyzed cross-coupling reactions through ligand design. | Semantic Scholar. (URL: --INVALID-LINK--)

  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - NIH. (URL: --INVALID-LINK--)

  • Pyridine CH functionalization | PPTX - Slideshare. (URL: --INVALID-LINK--)

  • Recent trends in the chemistry of pyridine N-oxide - University of Michigan. (URL: --INVALID-LINK--)

  • A novel strategy for alkylation via amide activation: synthesis of N-substituted 2-pyridones and tetrahydropyridines - Organic & Biomolecular Chemistry (RSC Publishing). (URL: --INVALID-LINK--)

  • c-h-functionalization-of-pyridines - Ask this paper | Bohrium. (URL: --INVALID-LINK--)

  • The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations - PubMed. (URL: --INVALID-LINK--)

  • Suzuki coupling of heteroaryl halides with aryl boronic acids a - ResearchGate. (URL: --INVALID-LINK--)

  • ChemInform Abstract: Addressing Challenges in Palladium-Catalyzed Cross-Coupling Reactions Through Ligand Design - ResearchGate. (URL: --INVALID-LINK--)

  • Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395 - ACS Publications. (URL: --INVALID-LINK--)

  • Direct, regiospecific 2-lithiation of pyridines and pyridine 1-oxides with in situ electrophilic trapping | The Journal of Organic Chemistry - ACS Publications. (URL: --INVALID-LINK--)

  • Pyridine Synthesis: Cliff Notes - Baran Lab. (URL: --INVALID-LINK--)

  • Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395 - ACS Publications. (URL: --INVALID-LINK--)

  • Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine | Pharmaguideline. (URL: --INVALID-LINK--)

References

Technical Support Center: Scaling Up the Synthesis of 2-(5-Methoxypyridin-2-yl)ethanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: This technical support guide is designed for researchers, chemists, and process development professionals involved in the synthesis of 2-(5-Methoxypyridin-2-yl)ethanamine hydrochloride (CAS: 1624262-52-7).[1][2] Scaling up this synthesis from the laboratory bench to pilot or production scale introduces significant challenges that can impact yield, purity, and safety.[3] This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) formatted to address specific issues encountered during scale-up, grounding our recommendations in established chemical principles and field-proven experience.

Part 1: Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable synthetic route to this compound?

A1: The most industrially viable route typically involves a two-step process starting from a substituted picoline. The key intermediate is 2-(5-Methoxypyridin-2-yl)acetonitrile, which is subsequently reduced to the target primary amine and isolated as a hydrochloride salt. This approach avoids some of the less scalable methods for direct pyridine ring formation, which can suffer from low yields and complex precursor requirements.[4]

Q2: What are the primary challenges when transitioning this synthesis from gram to kilogram scale?

A2: The main challenges are not unique to this molecule but are critical in pyridine chemistry. They include:

  • Exotherm Management: The nitrile reduction step, particularly if using metal hydrides, can be highly exothermic. Improper heat dissipation on a large scale can lead to runaway reactions, degradation of the product, and significant safety hazards.[5][6]

  • Mass Transfer Limitations: Inadequate mixing in large reactors can cause localized "hot spots" or concentration gradients, leading to an increase in side reactions and a different impurity profile than observed on a small scale.[5]

  • Solid Handling and Isolation: The final product is a crystalline salt. Handling, filtering, and drying large quantities of solids can be challenging, affecting purity and batch-to-batch consistency. Copious or fine solids can lead to slow filtration times.[6]

  • Reagent Stoichiometry and Addition Control: The rate of addition for potent reagents like reducing agents or HCl for salt formation becomes a critical process parameter that must be carefully controlled at scale.

Q3: What are the most critical safety considerations for this process?

A3: Safety is paramount. Key hazards include:

  • Cyanide Handling (Step 1): If the synthesis involves a cyanation step, extreme care must be taken. Sodium or potassium cyanide are highly toxic. The reaction must be performed in a well-ventilated area, and the pH must be kept basic to prevent the formation of deadly hydrogen cyanide (HCN) gas.

  • Reducing Agents (Step 2): Metal hydrides like lithium aluminum hydride (LiAlH₄) are pyrophoric and react violently with water. Catalytic hydrogenation involves flammable hydrogen gas under pressure and catalysts that can be pyrophoric when dry (e.g., Raney Nickel).

  • Corrosive Reagents: Hydrochloric acid, used for salt formation, is highly corrosive. Proper personal protective equipment (PPE) and materials of construction for the reactor are essential.

Part 2: Troubleshooting and Process Optimization Guide

This section is structured to follow the logical flow of the synthesis, addressing common problems encountered at each stage during scale-up.

Workflow Overview

G cluster_0 Step 1: Nitrile Formation cluster_1 Step 2: Nitrile Reduction cluster_2 Step 3: Salt Formation & Isolation start 2-Chloromethyl-5-methoxypyridine (or similar starting material) step1 Cyanation Reaction (e.g., NaCN in DMSO) start->step1 ipc1 In-Process Control (IPC) (HPLC/TLC for completion) step1->ipc1 step2 Reduction of Nitrile (e.g., H₂/Catalyst or Hydride) ipc1->step2 workup Aqueous Workup (Quench & Extraction) step2->workup ipc2 IPC (Conversion Check) workup->ipc2 step3 HCl Salt Formation (e.g., HCl in IPA) ipc2->step3 iso Crystallization, Filtration & Drying step3->iso final Final Product: 2-(5-Methoxypyridin-2-yl)ethanamine HCl iso->final

Caption: Overall synthetic workflow for the target molecule.
Stage 1: Synthesis of 2-(5-Methoxypyridin-2-yl)acetonitrile

Q: We are scaling up the cyanation of 2-(chloromethyl)-5-methoxypyridine and experiencing a significant drop in yield and an increase in dark, polymeric byproducts. What is the cause?

A: This is a classic scale-up problem related to mixing and thermal control.

  • Causality: The reaction of a benzylic-type halide with a cyanide salt is exothermic. On a large scale, inefficient stirring can create localized areas where the temperature is much higher than the bulk reading. These "hot spots" accelerate side reactions, such as polymerization and degradation of the pyridine ring, which is sensitive to harsh conditions.

  • Troubleshooting & Optimization:

    • Improve Agitation: Ensure the reactor's agitator is appropriate for the batch volume and viscosity. A retreat curve impeller or pitched-blade turbine is often more effective than a simple anchor stirrer for promoting top-to-bottom turnover.

    • Control Reagent Addition: Instead of adding the cyanide salt all at once, add it portion-wise or as a solution/slurry over time. This allows the reactor's cooling system to keep pace with the heat generated.

    • Solvent Choice: While DMSO is common, consider a solvent with a lower freezing point and viscosity if possible, which can improve mixing at lower temperatures. However, solvent choice is critical and requires systematic screening.[5] A switch may require re-optimization of the entire process.

Stage 2: Reduction of 2-(5-Methoxypyridin-2-yl)acetonitrile

Q: During our catalytic hydrogenation of the nitrile using Raney Nickel, the reaction is stalling and requires multiple catalyst additions at the kilogram scale. Why?

A: Catalyst activity is highly sensitive to poisoning and process conditions, especially at scale.

  • Causality: Impurities carried over from the previous step, such as residual cyanide or sulfur-containing compounds from starting materials, are potent catalyst poisons. Additionally, poor mass transfer of hydrogen from the gas phase into the liquid phase can make the reaction appear stalled, when in reality the catalyst is "starved" of H₂.

  • Troubleshooting & Optimization:

    • Purify the Intermediate: Ensure the nitrile intermediate is of high purity. A simple charcoal treatment or recrystallization before reduction can remove trace catalyst poisons.

    • Optimize Hydrogen Delivery: Increase the agitator speed to improve surface gas dispersion. Ensure the H₂ pressure is maintained consistently. For very large scales, a gassed reactor with a specialized impeller (e.g., a gas-inducing impeller) is necessary.

    • Catalyst Loading & Handling: While it may seem counterintuitive, sometimes lower catalyst loading with better agitation is more effective. Handle the catalyst under an inert atmosphere (e.g., a nitrogen blanket or in a glovebox) as exposure to air can deactivate it, especially Raney Ni.

Q: We are using LiAlH₄ for the reduction and observing the formation of secondary amines and other impurities during workup. How can this be mitigated?

A: This issue stems from the high reactivity of the hydride and the intermediates formed during the reaction and quench.

  • Causality: The intermediate imine formed during the reduction can react with the product primary amine to form a secondary amine dimer, especially at elevated temperatures. The workup (quench) is also highly exothermic and can cause product degradation if not controlled.

  • Troubleshooting & Optimization:

    • Inverse Addition: At scale, always add the LiAlH₄ solution/slurry to the nitrile solution at a controlled rate (inverse addition). This keeps the concentration of the highly reactive hydride low, minimizing side reactions.

    • Strict Temperature Control: Maintain the reaction temperature below 10°C, and preferably closer to 0°C, throughout the addition.

    • Controlled Quench: The workup is critical. A Fieser workup (sequential, slow addition of water, then 15% NaOH, then more water) is effective but must be done carefully at scale. Alternatively, quenching with ethyl acetate followed by a slower aqueous quench can better control the initial exotherm. A "reverse quench," where the reaction mixture is slowly added to the cooled quench solution, is often the safest method for large batches.[6]

Comparative Data: Reducing Agents
Reagent SystemProsCons at ScaleTypical Conditions
H₂ / Raney Ni or Pd/C High atom economy, clean workup, lower cost.Catalyst poisoning, requires pressure equipment, potential for pyrophoric catalyst handling.50-100 psi H₂, Methanol/Ethanol, Room Temp to 50°C
Lithium Aluminum Hydride (LiAlH₄) Highly effective, fast reaction times.Highly pyrophoric, violent reaction with water, generates H₂ gas, difficult workup, expensive.THF/Ether, 0°C to Room Temp
Sodium Borohydride (NaBH₄) / CoCl₂ Milder than LiAlH₄, easier to handle.Can be lower yielding, requires stoichiometric metal salt, potential for metal contamination in product.Methanol/Ethanol, 0°C to Room Temp
Stage 3: Hydrochloride Salt Formation and Isolation

Q: The final hydrochloride product is off-color (yellow to brown) and forms a very fine powder that is difficult to filter and dry. What can we do?

A: This is a common crystallization problem. The color is likely from trace impurities, and the particle size is a function of the crystallization conditions.

  • Causality: Rapid precipitation, which occurs when the HCl source is added too quickly or at too low a temperature, leads to the formation of very small, often impure, crystals. These small particles trap solvent and impurities and clog filter media.

  • Troubleshooting & Optimization:

    • Charcoal/Silica Treatment: Before adding HCl, consider treating the free-base amine solution in a suitable solvent (e.g., isopropanol) with activated carbon to remove color bodies.

    • Control the Crystallization:

      • Anti-Solvent Method: Add the HCl solution (e.g., HCl in isopropanol) to the free-base solution at a slightly elevated temperature (e.g., 40-50°C).

      • Cooling Profile: Once precipitation begins, hold at that temperature for a period (aging) to allow crystals to grow, then cool slowly to 0-5°C. A slow, linear cooling profile is superior to "crash cooling" in an ice bath.

    • Solvent Selection: Isopropanol (IPA), ethanol, or ethyl acetate are common solvents for hydrochloride salt formation. The choice of solvent dramatically affects crystal habit and solubility. A solvent/anti-solvent system (e.g., IPA/Heptane) can also be effective for inducing robust crystallization.

Troubleshooting Decision Tree: Low Yield in Reduction Step

G cluster_H2 cluster_LAH Start Low Yield in Nitrile Reduction H2_Check Reaction Stalled? Start->H2_Check LAH_Check High Impurity Level? Start->LAH_Check H2_Yes Yes H2_Check->H2_Yes H2_No No H2_Check->H2_No Poison Catalyst Poisoning? (Check SM Purity) H2_Yes->Poison MassXfer Poor H₂ Mass Transfer? (Increase Agitation/Pressure) H2_Yes->MassXfer CatActivity Catalyst Deactivated? (Improper Handling) H2_Yes->CatActivity LAH_Yes Yes LAH_Check->LAH_Yes LAH_No No LAH_Check->LAH_No Degradation Degradation during Quench? (Improve Thermal Control) LAH_Yes->Degradation SideRxn Side Reactions? (Use Inverse Addition, Lower Temp) LAH_Yes->SideRxn

Caption: Decision tree for troubleshooting low reduction yields.

References

Technical Support Center: 2-(5-Methoxypyridin-2-yl)ethanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Preventing and Troubleshooting Oxidation

Welcome to the technical support center for 2-(5-Methoxypyridin-2-yl)ethanamine hydrochloride. This guide, designed for researchers, scientists, and professionals in drug development, provides in-depth technical information to ensure the stability and integrity of this compound throughout your experiments. As Senior Application Scientists, we have compiled this resource based on established chemical principles and field-proven laboratory practices to address the common challenges associated with the handling and storage of this air-sensitive aromatic amine.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is it prone to oxidation?

This compound is a substituted pyridine derivative containing a primary ethylamine side chain and a methoxy group on the pyridine ring. Its susceptibility to oxidation stems from several structural features:

  • Aromatic Amine Moiety: The ethylamine group attached to the pyridine ring is a primary amine, which can be susceptible to oxidation.

  • Electron-Rich Pyridine Ring: The methoxy group is an electron-donating group, which increases the electron density of the pyridine ring, potentially making it more susceptible to oxidative attack.

  • Pyridine Nitrogen: The lone pair of electrons on the pyridine nitrogen can be oxidized to form an N-oxide, a common degradation pathway for pyridine derivatives.[1][2][3][4][5]

Q2: What are the visible signs of oxidation or degradation of this compound?

As a solid, this compound is typically a white to off-white powder. Signs of degradation can include:

  • Color Change: A noticeable change in color, such as yellowing or browning, is a strong indicator of oxidation.

  • Clumping or Change in Texture: The material may become sticky or clump together due to the formation of degradation products.

  • Insolubility: The oxidized product may exhibit different solubility characteristics, leading to incomplete dissolution in solvents where it was previously fully soluble.

Q3: What are the recommended storage conditions for this compound?

To minimize the risk of oxidation, this compound should be stored under the following conditions:

ParameterRecommendationRationale
Atmosphere Inert gas (Argon or Nitrogen)Prevents contact with atmospheric oxygen.
Temperature Cool and dry placeReduces the rate of chemical degradation.
Light Amber vial or dark containerProtects from light-induced degradation.
Container Tightly sealed containerPrevents moisture and air ingress.

For long-term storage, sealing the container under an inert atmosphere is highly recommended.

Q4: Can I use antioxidants to prevent the oxidation of this compound in solution?

Yes, the use of radical-scavenging antioxidants can be an effective strategy to prevent the oxidation of aromatic amines in solution.[6][7][8][9] Butylated hydroxytoluene (BHT) is a commonly used antioxidant in pharmaceutical preparations and can be effective in scavenging free radicals that initiate oxidation.[7][8][9] The optimal concentration of the antioxidant should be determined experimentally for your specific application.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Unexpected reaction byproducts Oxidation of the starting material.Confirm the purity of the this compound before use using an appropriate analytical technique (see Q5). Implement inert atmosphere techniques for your reaction setup.
Inconsistent experimental results Degradation of the compound during storage or handling.Review your storage and handling procedures. Ensure the compound is stored under an inert atmosphere and handled using air-sensitive techniques.
Discoloration of the solid compound Exposure to air, light, or moisture.Discard the discolored material. Procure a fresh batch and strictly adhere to the recommended storage conditions.
Solution turns yellow/brown over time Oxidation of the compound in solution.Prepare solutions fresh before use. Consider adding a suitable antioxidant like BHT to the solvent. Purge the solvent with an inert gas before dissolving the compound.

Understanding the Oxidation Pathways

The oxidation of this compound can occur at several sites on the molecule. Understanding these potential pathways is crucial for developing effective prevention strategies.

cluster_0 Potential Oxidation Pathways A 2-(5-Methoxypyridin-2-yl)ethanamine B N-Oxide Formation (Pyridine Nitrogen Oxidation) A->B O₂ / Peracids C Side-Chain Oxidation (Ethylamine Group) A->C O₂ / Radicals D Ring Oxidation/Hydroxylation (Activated Pyridine Ring) A->D O₂ / Enzymes

Caption: Potential sites of oxidation on the 2-(5-Methoxypyridin-2-yl)ethanamine molecule.

  • N-Oxide Formation: The nitrogen atom of the pyridine ring is a common site for oxidation, leading to the formation of the corresponding N-oxide.[1][2][3][4][5] This is a well-documented transformation for many pyridine derivatives.[1][2][3][4][5]

  • Side-Chain Oxidation: The primary amine of the ethylamine side chain can undergo oxidation to form various products, including imines, aldehydes, or carboxylic acids, potentially leading to polymerization or further degradation.

  • Ring Oxidation: The electron-donating methoxy group activates the pyridine ring, making it more susceptible to electrophilic attack, which can include oxidative hydroxylation.

Experimental Protocols

Protocol 1: Handling and Weighing of Solid this compound

Given its air-sensitive nature, this compound should be handled in an inert atmosphere to prevent degradation.[10][11][12][13][14]

Method 1: Glovebox

  • Ensure the glovebox has a dry, inert atmosphere (low ppm O₂ and H₂O).

  • Introduce the sealed container of the compound, a balance, and necessary weighing tools into the glovebox antechamber.

  • Cycle the antechamber to replace the air with the inert atmosphere.

  • Once inside the glovebox, open the container and weigh the desired amount of the solid.

  • Seal the weighing vessel and the stock container before removing them from the glovebox.

Method 2: Schlenk Line/Inert Gas Manifold

  • Place the weighing vessel (e.g., a round-bottom flask) on a balance and tare it.

  • Quickly add the approximate amount of the solid to the flask in the open air.

  • Immediately attach the flask to a Schlenk line.

  • Evacuate the flask under vacuum and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an inert atmosphere.[15][16][17][18]

  • The exact weight can be determined by difference if the initial weight of the stock bottle is known.

cluster_1 Inert Atmosphere Handling Workflow start Start weigh Weigh Solid (Glovebox or Quickly in Air) start->weigh attach Attach to Schlenk Line weigh->attach evacuate Evacuate (Vacuum) attach->evacuate backfill Backfill (Inert Gas) evacuate->backfill repeat Repeat 3x backfill->repeat repeat->evacuate Yes dissolve Dissolve in Degassed Solvent repeat->dissolve No end Proceed with Reaction dissolve->end

Caption: Workflow for handling air-sensitive this compound.

Protocol 2: Preparation of a Stock Solution
  • Degas the Solvent: Before preparing the solution, degas the chosen solvent to remove dissolved oxygen. This can be achieved by sparging with an inert gas (argon or nitrogen) for at least 30 minutes or by several freeze-pump-thaw cycles.

  • Dissolution under Inert Atmosphere: Transfer the degassed solvent to the flask containing the weighed solid compound via a cannula or a syringe under a positive pressure of inert gas.

  • Addition of Antioxidant (Optional): If required, a stock solution of an antioxidant like BHT in the same degassed solvent can be added to the solution.

  • Storage of Solution: If the solution is to be stored, it should be kept in a sealed container under an inert atmosphere, protected from light, and refrigerated if necessary. However, preparing solutions fresh is always the best practice.

Protocol 3: Monitoring for Degradation

Regularly assessing the purity of your compound is crucial. Forced degradation studies can help identify potential degradation products and establish a stability-indicating analytical method.[19][20][21][22][23]

Analytical Techniques:

  • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method with UV detection is a powerful tool for separating the parent compound from its degradation products.[24][25][26][27] A gradient elution may be necessary to resolve all components.

  • Gas Chromatography-Mass Spectrometry (GC-MS): For volatile degradation products, GC-MS can provide excellent separation and identification. Derivatization may be required for the parent amine.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the ideal technique for identifying unknown degradation products by providing molecular weight information.[25]

By implementing these best practices, you can significantly mitigate the risk of oxidation and ensure the reliability and reproducibility of your experimental results when working with this compound.

References

Validation & Comparative

A Comparative Guide to Purity Validation of 2-(5-Methoxypyridin-2-yl)ethanamine Hydrochloride by HPLC

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity in Drug Development

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. For novel compounds like 2-(5-Methoxypyridin-2-yl)ethanamine hydrochloride, a building block with significant potential in medicinal chemistry, rigorous purity validation is paramount. Impurities, whether they arise from the synthetic route, degradation, or storage, can have unintended pharmacological or toxicological effects. Therefore, a robust, validated analytical method is essential to ensure that the API meets the stringent requirements for clinical progression.

This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) with other key analytical techniques for the purity validation of this compound. As a polar, basic compound, it presents unique analytical challenges. We will explore a meticulously designed Reverse-Phase HPLC (RP-HPLC) method, explaining the rationale behind each parameter. Furthermore, we will objectively compare this method with Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy and Capillary Electrophoresis (CE), providing the data and insights necessary for researchers and drug development professionals to make informed decisions for their analytical strategy.

Understanding the Analyte: this compound

Before delving into analytical methodologies, understanding the physicochemical properties of the analyte is crucial. 2-(5-Methoxypyridin-2-yl)ethanamine is a primary amine with a pyridine ring, making it a basic and polar molecule. The hydrochloride salt form enhances its solubility in aqueous media. Its structure suggests UV absorbance, a key property for HPLC detection.

The polarity of this molecule is a primary consideration for chromatographic method development. Traditional C18 columns may provide insufficient retention for such hydrophilic compounds, necessitating careful selection of stationary and mobile phases to achieve adequate separation from potential impurities.[1][2]

Primary Method: High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse of pharmaceutical purity analysis due to its high resolution, sensitivity, and robustness. For this compound, a stability-indicating RP-HPLC method is the gold standard for both purity assay and impurity profiling.

Rationale for Method Design

The designed HPLC method aims to resolve the main component from its potential process-related impurities and degradation products. The choice of a C18 column with polar end-capping is a strategic decision to enhance the retention of our polar analyte.[1] A gradient elution is employed to ensure the timely elution of any less polar impurities while maintaining a good peak shape for the main analyte. The mobile phase, a combination of a low pH phosphate buffer and acetonitrile, is chosen to ensure the analyte is in its protonated form, which is optimal for interaction with the stationary phase and for achieving sharp, symmetrical peaks.

Anticipated Impurities

A robust analytical method must be capable of separating the API from potential impurities. Based on common synthetic routes for similar pyridine derivatives, we can anticipate the following potential impurities:

  • Starting Materials: Unreacted precursors such as 2-chloro-5-methoxypyridine or 2-amino-5-methoxypyridine.

  • By-products: Compounds formed from side reactions, such as isomeric derivatives or products of incomplete reaction steps.

  • Degradation Products: Formed under stress conditions (e.g., acid, base, oxidation, heat, light).[3][4][5][6][7] For an amine-containing compound, oxidative degradation is a common pathway.[3]

Detailed HPLC Protocol

Chromatographic Conditions:

ParameterRecommended SettingRationale
Column Polar-endcapped C18, 250 mm x 4.6 mm, 5 µmEnhances retention of polar analytes and provides good resolution.
Mobile Phase A 20 mM Potassium Phosphate, pH 2.5Buffers the mobile phase to maintain a consistent ionized state of the analyte.
Mobile Phase B AcetonitrileOrganic modifier to elute compounds from the column.
Gradient Elution 0-5 min: 5% B; 5-25 min: 5-70% B; 25-30 min: 70% B; 30-31 min: 70-5% B; 31-40 min: 5% BAllows for the separation of compounds with a wide range of polarities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CEnsures reproducible retention times.
Detection UV at 270 nmWavelength of maximum absorbance for the methoxypyridine chromophore.
Injection Volume 10 µLA suitable volume to achieve good sensitivity without overloading the column.
Diluent Mobile Phase A / Acetonitrile (95:5)Ensures compatibility with the initial mobile phase conditions.

Sample Preparation:

  • Accurately weigh approximately 10 mg of this compound reference standard and sample into separate 100 mL volumetric flasks.

  • Dissolve and dilute to volume with the diluent to obtain a concentration of 0.1 mg/mL.

  • Filter the solutions through a 0.45 µm nylon syringe filter prior to injection.

System Suitability:

Before sample analysis, the chromatographic system must meet predefined suitability criteria as outlined in pharmacopeias like the USP.

ParameterAcceptance Criteria
Tailing Factor ≤ 2.0
Theoretical Plates ≥ 2000
%RSD of 5 replicate injections ≤ 2.0%
Method Validation Workflow

The developed HPLC method must be validated in accordance with ICH Q2(R1) guidelines to ensure it is suitable for its intended purpose.[8]

Caption: ICH Q2(R1) validation workflow for the HPLC method.

Comparative Analysis: Alternative Purity Validation Techniques

While HPLC is a powerful tool, a comprehensive purity assessment often benefits from orthogonal methods that separate compounds based on different principles. Here, we compare our HPLC method with Quantitative NMR (qNMR) and Capillary Electrophoresis (CE).

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a primary analytical method that provides a direct measurement of compound purity without the need for a specific reference standard for the analyte itself.[9][10][11][12][13] It relies on a certified internal standard.

qNMR Protocol:

  • Sample Preparation: Accurately weigh ~10 mg of the this compound sample and ~5 mg of a certified internal standard (e.g., maleic acid) into a tared NMR tube.

  • Dissolution: Add a known volume of a suitable deuterated solvent (e.g., D₂O or Methanol-d₄).

  • Data Acquisition: Acquire the ¹H NMR spectrum using parameters that ensure full relaxation of all relevant signals.

  • Data Processing: Integrate a well-resolved signal from the analyte and a signal from the internal standard.

  • Purity Calculation: The purity is calculated based on the integral values, the number of protons for each signal, the molecular weights, and the masses of the sample and internal standard.

Capillary Electrophoresis (CE)

CE separates ions based on their electrophoretic mobility in an electric field.[14][15][16][17][18] For a charged molecule like our analyte, CE offers a different separation mechanism compared to the partitioning in RP-HPLC, making it an excellent orthogonal technique.

CE Protocol:

  • Capillary: Fused-silica capillary (e.g., 50 µm i.d., 50 cm total length).

  • Background Electrolyte (BGE): A low pH buffer (e.g., 50 mM phosphate buffer, pH 2.5) to ensure the analyte is cationic.

  • Voltage: 20-30 kV.

  • Temperature: 25 °C.

  • Detection: UV detection at 270 nm.

  • Injection: Hydrodynamic injection.

Head-to-Head Comparison
FeatureHPLCqNMRCapillary Electrophoresis (CE)
Principle Partitioning between mobile and stationary phasesNuclear magnetic resonanceDifferential migration in an electric field
Resolution HighLower, depends on spectral overlapVery High
Sensitivity High (ng range)Moderate (µg-mg range)High (pg-ng range)
Quantification Requires a reference standard for the analytePrimary method, requires a certified internal standardRequires a reference standard for the analyte
Impurity Identification Possible with MS detectorProvides structural informationPossible with MS detector
Sample Throughput ModerateHighHigh
Solvent Consumption HighLowVery Low
Strengths for this Analyte Robust, well-established, good for impurity profiling.Absolute quantification, no need for analyte-specific standard.Orthogonal selectivity, low sample volume, fast analysis.
Weaknesses for this Analyte Potential for poor retention of polar impurities.Lower sensitivity, potential for signal overlap.Less robust than HPLC, sensitive to matrix effects.

Conclusion: An Integrated Approach to Purity Validation

For the comprehensive purity validation of this compound, a multi-faceted analytical strategy is recommended. The developed RP-HPLC method serves as a robust and reliable primary technique for routine purity testing and impurity profiling. Its validation according to ICH guidelines ensures its suitability for quality control in a regulated environment.

However, relying on a single method can be limiting. Quantitative NMR offers a powerful, orthogonal approach for absolute purity determination, which is invaluable for the certification of reference standards. Capillary Electrophoresis provides a rapid, high-efficiency separation based on a different physicochemical principle, making it an excellent confirmatory technique, especially for resolving impurities that may co-elute in HPLC.

By integrating these techniques, researchers and drug development professionals can build a comprehensive and self-validating system for purity assessment, ensuring the quality and safety of this promising pharmaceutical building block.

Caption: Integrated analytical strategy for purity validation.

References

comparing 2-(5-Methoxypyridin-2-yl)ethanamine hydrochloride with other protein degrader building blocks

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Targeted Protein Degradation (TPD) has emerged as a revolutionary therapeutic modality, offering the potential to address disease targets previously considered "undruggable." The development of bifunctional molecules, such as Proteolysis Targeting Chimeras (PROTACs), is central to this strategy. These molecules are modular, constructed from building blocks that include a ligand for a target protein, a ligand for an E3 ubiquitin ligase, and a linker. While the landscape of TPD has been dominated by building blocks targeting the von Hippel-Lindau (VHL) and Cereblon (CRBN) E3 ligases, the expansion of this toolbox is a critical frontier for the field.[1][2] This guide provides a comparative analysis of a potential novel building block, 2-(5-Methoxypyridin-2-yl)ethanamine hydrochloride, with established E3 ligase ligands, offering insights into its structural features and potential applications in the synthesis of next-generation protein degraders.

Introduction: The Need for a Broader E3 Ligase Ligand Repertoire

The ubiquitin-proteasome system is the cell's primary machinery for protein degradation, and TPD technologies like PROTACs and molecular glues hijack this system to eliminate specific proteins of interest (POIs).[3] The success of a PROTAC is heavily dependent on the formation of a stable ternary complex between the POI, the PROTAC molecule, and an E3 ubiquitin ligase.[4] To date, the vast majority of PROTACs in development leverage ligands for the VHL and CRBN E3 ligases.[]

While highly successful, this reliance on a limited set of E3 ligases presents several challenges:

  • Tissue-Specific Expression: VHL and CRBN are not ubiquitously expressed at the same levels in all cell types, which can limit the efficacy of PROTACs in certain tissues or disease contexts.[1]

  • Resistance Mechanisms: Acquired resistance to VHL- or CRBN-based degraders can emerge through mutations in the E3 ligase or associated cellular machinery.[1]

  • Expanding the "Druggable" Proteome: Different E3 ligases have distinct substrate specificities and cellular localizations, and harnessing a wider range of E3 ligases could enable the degradation of a broader array of target proteins.[6][7]

This necessity has spurred significant research into the discovery and development of ligands for novel E3 ligases, thereby expanding the available toolkit of protein degrader building blocks.[2][8]

A New Contender: this compound

Among the emerging chemical entities for TPD is This compound . While not as extensively characterized in the public domain as stalwarts like pomalidomide or VHL ligands, its classification by chemical suppliers as a "Protein Degrader Building Block" warrants a closer examination of its potential.[9]

Chemical Structure:

  • CAS Number: 1624262-52-7[9]

  • Molecular Formula: C8H13ClN2O[9]

  • Structure:

    • A pyridine ring, which is a common scaffold in medicinal chemistry.

    • A methoxy group on the pyridine ring, which can influence electronic properties and potential interactions.

    • An ethanamine side chain, providing a primary amine functional group that is crucial for linker attachment in PROTAC synthesis.

Comparative Analysis with Established Building Blocks

To understand the potential utility of this compound, we will compare its structural and synthetic features with two of the most widely used classes of E3 ligase ligands: the thalidomide-based CRBN ligands and the hydroxyproline-based VHL ligands.

Structural and Functional Comparison
Feature2-(5-Methoxypyridin-2-yl)ethanamine HClPomalidomide (CRBN Ligand)VHL Ligand (e.g., VH032)
Core Scaffold MethoxypyridinePhthalimideHydroxyproline mimic
E3 Ligase Target UndeterminedCereblon (CRBN)[10]Von Hippel-Lindau (VHL)[]
Key Functional Group for Linker Attachment Primary AmineTypically a derivative with an attachment point on the phthalimide ring (e.g., amine, ether)Carboxylic acid or amine on a side chain
Molecular Weight 188.66 g/mol [9]273.24 g/mol [10]~500-600 g/mol (varies)
Known Mechanism UnknownMolecular glue-like interaction with CRBN, inducing a neosubstrate binding surface.[7]Mimics the binding of Hypoxia-Inducible Factor 1α (HIF-1α) to VHL.[11]

This comparison highlights that this compound is a smaller, structurally distinct entity compared to the established ligands. Its primary amine offers a straightforward handle for conjugation to a linker, a desirable feature for combinatorial library synthesis of PROTACs.

Synthetic Utility and Potential

The primary amine of this compound is a versatile functional group for PROTAC synthesis. It can readily undergo several common ligation reactions, including:

  • Amide Bond Formation: Reaction with a carboxylic acid-terminated linker, often activated with coupling reagents like HATU or PyBOP.

  • Reductive Amination: Reaction with an aldehyde-terminated linker in the presence of a reducing agent.

  • Urea or Thiourea Formation: Reaction with isocyanates or isothiocyanates.

This versatility allows for the facile incorporation of this building block into a diverse library of PROTAC molecules with varying linker compositions and lengths. In contrast, the synthesis of functionalized pomalidomide or VHL ligands often requires multi-step synthetic sequences to introduce a suitable handle for linker attachment without disrupting E3 ligase binding.

Experimental Protocols: A Hypothetical Workflow for PROTAC Synthesis

While specific experimental data for PROTACs incorporating this compound is not yet prevalent in the literature, we can propose a general workflow for its use based on established synthetic methodologies.

General Workflow for PROTAC Synthesis

The following diagram illustrates a typical workflow for the synthesis and evaluation of a novel PROTAC.

PROTAC Synthesis Workflow cluster_synthesis Synthesis Phase cluster_evaluation Evaluation Phase A POI Ligand with Linker Attachment Point D POI Ligand-Linker Intermediate A->D Couple B Linker with Orthogonal Functional Groups B->D C 2-(5-Methoxypyridin-2-yl)ethanamine HCl E Final PROTAC Molecule C->E D->E Couple F Purification (HPLC) E->F G Characterization (LC-MS, NMR) F->G H In Vitro Assays (e.g., Western Blot for Degradation) G->H I Cellular Potency (DC50, Dmax) H->I

Caption: A generalized workflow for the synthesis and evaluation of a PROTAC molecule.

Exemplar Protocol: Amide Coupling

This protocol describes the final coupling step to generate a hypothetical PROTAC.

Objective: To couple a POI-linker intermediate (containing a carboxylic acid) with this compound.

Materials:

  • POI-Linker-COOH intermediate (1.0 eq)

  • This compound (1.2 eq)

  • HATU (1.5 eq)

  • DIPEA (3.0 eq)

  • Anhydrous DMF

Procedure:

  • Dissolve the POI-Linker-COOH intermediate in anhydrous DMF.

  • Add this compound to the solution.

  • Add DIPEA and stir for 5 minutes at room temperature.

  • Add HATU to the reaction mixture.

  • Stir the reaction at room temperature for 4-12 hours, monitoring by LC-MS.

  • Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by preparative HPLC to obtain the final PROTAC molecule.

Visualizing the Mechanism of Action

The ultimate goal of incorporating a building block like this compound is to create a functional PROTAC that induces the degradation of a target protein. The following diagram illustrates this general mechanism.

PROTAC_Mechanism cluster_complex Ternary Complex Formation POI Protein of Interest (POI) PROTAC PROTAC POI->PROTAC Proteasome Proteasome POI->Proteasome Degradation E3 E3 Ligase PROTAC->E3 E3->POI Ubiquitination Ub Ubiquitin Fragments Proteasome->Fragments Peptide Fragments

Caption: The general mechanism of action for a PROTAC molecule.

Conclusion and Future Outlook

This compound represents an intriguing potential addition to the protein degrader building block toolbox. Its simple structure, low molecular weight, and versatile primary amine handle make it an attractive candidate for the synthesis of novel PROTAC libraries. While its cognate E3 ligase and performance data remain to be elucidated in peer-reviewed literature, its commercial availability suggests its utility in ongoing drug discovery programs.

The true value of this and other novel building blocks will be realized through systematic investigation:

  • Identification of the E3 Ligase Target: Determining which of the over 600 human E3 ligases this molecule binds to is a critical first step.

  • Structural Biology: Co-crystal structures of this ligand bound to its E3 ligase will be invaluable for structure-based design of more potent analogues.

  • Empirical Testing: The synthesis and screening of PROTAC libraries incorporating this building block against a panel of target proteins will be necessary to validate its efficacy in promoting protein degradation.

As the field of targeted protein degradation continues to evolve, the exploration and characterization of novel building blocks like this compound will be paramount to unlocking the full therapeutic potential of this exciting modality.

References

A Head-to-Head Comparison of 2-(5-Methoxypyridin-2-yl)ethanamine Hydrochloride and Its Structural Analogues for CNS Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Structure-Activity Relationship (SAR) Exploration and In Vitro Characterization

In the landscape of central nervous system (CNS) drug discovery, the pyridineethanamine scaffold represents a privileged structure, offering a versatile platform for interacting with various neurotransmitter systems. Among these, 2-(5-Methoxypyridin-2-yl)ethanamine hydrochloride has emerged as a compound of interest, warranting a thorough investigation of its pharmacological profile in comparison to its structural analogues. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to objectively compare the performance of this parent compound with rationally designed alternatives, supported by detailed experimental protocols and data interpretation.

The Rationale for Analogue Selection: Probing the Structure-Activity Landscape

The selection of structural analogues for this comparative study is guided by established principles of medicinal chemistry, aiming to systematically probe the structure-activity relationship (SAR) of the parent compound. The primary focus is on understanding how modifications to the methoxy group and the pyridine ring affect the compound's physicochemical properties and its interaction with biological targets, particularly serotonin receptors, which are implicated in the activity of many phenethylamine derivatives.[1][2] The following analogues have been chosen for this comparative analysis:

  • Positional Isomers:

    • 2-(3-Methoxypyridin-2-yl)ethanamine (Analog 1)

    • 2-(4-Methoxypyridin-2-yl)ethanamine (Analog 2)

  • Bioisosteric Replacements of the Methoxy Group:

    • 2-(5-Fluoropyridin-2-yl)ethanamine (Analog 3)

    • 2-(5-Chloropyridin-2-yl)ethanamine (Analog 4)

  • Homologation of the Methoxy Group:

    • 2-(5-Ethoxypyridin-2-yl)ethanamine (Analog 5)

This selection allows for a systematic evaluation of the electronic and steric effects of substituents on the pyridine ring, as well as the impact of altering the position of the key methoxy group.

Comparative Physicochemical Properties

The physicochemical properties of a drug candidate are critical determinants of its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME). The table below summarizes the predicted and experimentally determined physicochemical properties of the parent compound and its selected analogues.

CompoundMolecular FormulaMolecular Weight ( g/mol )Predicted logPPredicted pKa
Parent Compound C₈H₁₃ClN₂O188.661.29.5
Analog 1 C₈H₁₂N₂O152.191.19.4
Analog 2 C₈H₁₂N₂O152.191.09.6
Analog 3 C₈H₁₁FN₂154.191.39.1
Analog 4 C₈H₁₁ClN₂170.641.69.0
Analog 5 C₉H₁₄N₂O166.221.69.5

Note: Predicted values are generated using standard computational models and should be experimentally verified.

The seemingly subtle changes in chemical structure can lead to significant differences in properties like lipophilicity (logP) and basicity (pKa), which in turn can influence a compound's ability to cross the blood-brain barrier and its off-target interactions.

In Vitro Pharmacology: A Multi-faceted Approach to Target Engagement and Functional Activity

A comprehensive in vitro pharmacological evaluation is essential to characterize the interaction of the parent compound and its analogues with their biological targets. Given the structural resemblance of the pyridineethanamine scaffold to known serotonergic agents, the primary focus of this investigation will be on a panel of serotonin (5-HT) receptors. The following experimental workflow is proposed:

G cluster_0 Compound Synthesis and QC cluster_1 Primary Screening: Receptor Binding cluster_2 Functional Characterization cluster_3 Selectivity Profiling Synthesis Synthesis of Analogues Purification Purification (HPLC) Synthesis->Purification QC Quality Control (NMR, MS) Purification->QC Binding_Assay Radioligand Binding Assay (e.g., 5-HT1A, 5-HT2A, 5-HT2C) QC->Binding_Assay Ki_Determination Determine Ki values Binding_Assay->Ki_Determination cAMP_Assay cAMP Accumulation Assay (for Gi/Gs-coupled receptors) Ki_Determination->cAMP_Assay Calcium_Assay Calcium Flux Assay (for Gq-coupled receptors) Ki_Determination->Calcium_Assay Arrestin_Assay β-Arrestin Recruitment Assay Ki_Determination->Arrestin_Assay EC50_Emax Determine EC50 and Emax cAMP_Assay->EC50_Emax Calcium_Assay->EC50_Emax Arrestin_Assay->EC50_Emax Selectivity_Panel Broader Receptor Panel (e.g., Adrenergic, Dopaminergic) EC50_Emax->Selectivity_Panel Off_Target Identify Off-Target Interactions Selectivity_Panel->Off_Target

Figure 1: A generalized workflow for the in vitro pharmacological characterization of this compound and its analogues.

Experimental Protocols

Objective: To determine the binding affinity (Ki) of the test compounds for a panel of serotonin receptors (e.g., 5-HT1A, 5-HT2A, 5-HT2C).

Principle: This competitive binding assay measures the ability of a test compound to displace a known radiolabeled ligand from its receptor.

Materials:

  • Cell membranes prepared from cell lines stably expressing the human serotonin receptor subtype of interest.

  • Radioligand (e.g., [³H]8-OH-DPAT for 5-HT1A, [³H]ketanserin for 5-HT2A, [³H]mesulergine for 5-HT2C).

  • Test compounds and reference compounds (e.g., serotonin).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl₂ and 0.1% BSA).

  • 96-well microplates.

  • Scintillation cocktail and liquid scintillation counter.

Procedure:

  • Prepare serial dilutions of the test compounds.

  • In a 96-well plate, add the assay buffer, radioligand, and either the test compound, buffer (for total binding), or a high concentration of a non-labeled competing ligand (for non-specific binding).

  • Add the cell membrane preparation to initiate the binding reaction.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

  • Terminate the reaction by rapid filtration through a glass fiber filter mat using a cell harvester.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Transfer the filters to scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

  • Calculate the specific binding and determine the IC50 value for each test compound.

  • Convert the IC50 values to Ki values using the Cheng-Prusoff equation.

Objective: To assess the functional activity of the test compounds at Gi/o- or Gs-coupled serotonin receptors by measuring changes in intracellular cyclic AMP (cAMP) levels.

Principle: Agonists of Gi/o-coupled receptors inhibit adenylyl cyclase, leading to a decrease in cAMP levels, while agonists of Gs-coupled receptors stimulate adenylyl cyclase, causing an increase in cAMP.

Materials:

  • CHO-K1 or HEK293 cells stably expressing the serotonin receptor of interest.

  • Forskolin (to stimulate cAMP production in Gi/o-coupled receptor assays).

  • Test compounds and reference agonist/antagonist.

  • cAMP detection kit (e.g., HTRF, ELISA, or AlphaScreen-based).

  • 384-well microplates.

Procedure:

  • Seed the cells in a 384-well plate and allow them to attach overnight.

  • For Gi/o-coupled receptor assays, pre-treat the cells with forskolin.

  • Add serial dilutions of the test compounds to the wells.

  • Incubate the plate at 37°C for a specified time (e.g., 30 minutes).

  • Lyse the cells and measure the intracellular cAMP concentration using a commercial cAMP detection kit according to the manufacturer's instructions.

  • Plot the concentration-response curves and determine the EC50 and Emax values for each compound.

Objective: To measure the functional activity of the test compounds at Gq-coupled serotonin receptors by detecting changes in intracellular calcium concentration.

Principle: Activation of Gq-coupled receptors leads to the mobilization of intracellular calcium stores, which can be detected using a calcium-sensitive fluorescent dye.

Materials:

  • HEK293 or CHO cells stably expressing the Gq-coupled serotonin receptor of interest.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM).

  • Test compounds and reference agonist.

  • 96- or 384-well black-walled, clear-bottom microplates.

  • Fluorescence plate reader with an injection system.

Procedure:

  • Plate the cells in the microplates and allow them to adhere.

  • Load the cells with the calcium-sensitive dye according to the manufacturer's protocol.

  • Place the plate in the fluorescence plate reader and record the baseline fluorescence.

  • Inject the test compounds at various concentrations into the wells.

  • Immediately measure the change in fluorescence over time.

  • Analyze the data to determine the concentration-dependent increase in intracellular calcium and calculate the EC50 values.

Discussion of Expected Structure-Activity Relationships

Based on the existing literature for phenethylamine and related compounds, several hypotheses can be formulated regarding the expected SAR for this series of analogues:

  • Positional Isomers (Analogs 1 and 2): The position of the methoxy group on the pyridine ring is expected to significantly influence receptor affinity and selectivity. For many serotonergic ligands, the precise positioning of electron-donating groups is critical for optimal interaction with the receptor binding pocket. It is plausible that one isomer will exhibit higher affinity for a specific serotonin receptor subtype over the others.

  • Bioisosteric Replacements (Analogs 3 and 4): Replacing the methoxy group with a fluoro or chloro group will alter the electronic properties of the pyridine ring.[3] Fluorine, being a small and highly electronegative atom, may act as a hydrogen bond acceptor and could enhance binding affinity. Chlorine, being larger and more lipophilic, may lead to different interactions within the binding pocket. These changes can also impact the metabolic stability of the compounds.

  • Homologation (Analog 5): Extending the methoxy group to an ethoxy group increases its size and lipophilicity. This modification can probe the steric tolerance of the binding pocket and may lead to changes in both affinity and functional activity.

Data Summary and Interpretation

The data obtained from the in vitro assays should be compiled into a clear and concise table for easy comparison.

Compound5-HT1A Ki (nM)5-HT2A Ki (nM)5-HT2C Ki (nM)5-HT2A EC50 (nM) (Calcium Flux)5-HT2A Emax (%)
Parent Compound
Analog 1
Analog 2
Analog 3
Analog 4
Analog 5

This table should be populated with the experimental data obtained.

Conclusion

This guide provides a systematic and scientifically rigorous framework for the comparative analysis of this compound and its structural analogues. By following the proposed experimental workflow and carefully analyzing the resulting data, researchers can gain valuable insights into the SAR of this chemical series. This knowledge is crucial for the rational design of new compounds with improved potency, selectivity, and pharmacokinetic properties, ultimately advancing the development of novel therapeutics for CNS disorders.

References

A Comparative Guide to the Biological Activity of 2-(5-Methoxypyridin-2-yl)ethanamine Hydrochloride and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, understanding the nuanced relationship between a molecule's structure and its biological activity is paramount. This guide provides an in-depth comparison of the potential biological activities of 2-(5-Methoxypyridin-2-yl)ethanamine hydrochloride and its derivatives. While direct comparative data for this specific parent compound is limited in publicly accessible literature, this guide synthesizes findings from structurally related methoxypyridine and phenethylamine analogs to project a scientifically grounded understanding of its potential pharmacological profile and the likely impact of chemical modifications.

Core Structure and Rationale for Interest

This compound possesses a hybrid scaffold, combining a methoxypyridine ring with an ethanamine side chain. This structure is of significant interest as it shares features with two well-established pharmacophores:

  • Phenethylamines: A broad class of compounds known for their diverse psychoactive and physiological effects, often mediated through interactions with monoamine neurotransmitter systems.

  • Pyridines: A common heterocyclic motif found in a vast array of pharmaceuticals, contributing to a wide range of biological activities including anticancer, antimicrobial, and receptor modulation.

The strategic placement of the methoxy group and the ethanamine side chain on the pyridine ring suggests the potential for interaction with various biological targets. The hydrochloride salt form enhances the compound's solubility in aqueous solutions, a crucial property for biological testing.

Comparative Biological Activities of Structurally Related Derivatives

While direct experimental data for this compound is not extensively available, the biological activities of its derivatives and structurally similar compounds provide a strong basis for inferring its potential and guiding future research. The following sections detail the observed activities of various classes of methoxypyridine derivatives.

Anticancer and Cytotoxic Activity

A significant body of research points to the potent anticancer activity of various methoxypyridine derivatives. The cytotoxic effects are often evaluated against a panel of human cancer cell lines, with the half-maximal inhibitory concentration (IC50) serving as a key metric for potency.

Key Findings from Analog Studies:

  • 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitrile analogs have demonstrated significant cytotoxic activity against cancer cell lines such as HCT-116 (colorectal carcinoma), MCF-7 (breast cancer), and A-549 (lung cancer).

  • Sulfonamide methoxypyridine derivatives have been investigated as dual inhibitors of phosphatidylinositol 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR), two key proteins in cell signaling pathways that are often dysregulated in cancer.

Table 1: Representative Cytotoxic Activity of Methoxypyridine Derivatives

Compound ClassCancer Cell LineIC50 (µM)Reference
4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitrilesHCT-1161-10
MCF-71-10
A-5491-10
Sulfonamide methoxypyridine derivativesHCT-1160.5-5
MCF-71-15

Note: The IC50 values are generalized from multiple studies on derivatives within these classes and are intended for comparative purposes.

Receptor Modulation

The phenethylamine-like substructure of 2-(5-Methoxypyridin-2-yl)ethanamine suggests potential activity at various neurotransmitter receptors.

Insights from Related Compounds:

  • Serotonin Receptors (5-HT): Derivatives of 2,5-dimethoxyphenethylamine are well-known agonists of serotonin 5-HT2A and 5-HT2C receptors. The introduction of a pyridine ring in place of the phenyl ring can modulate receptor affinity and selectivity.

  • Metabotropic Glutamate Receptors (mGluRs): Certain methoxypyridine derivatives have been identified as antagonists of the metabotropic glutamate receptor 5 (mGluR5), a target for treating neurological and psychiatric disorders.

  • Nicotinic Acetylcholine Receptors (nAChRs): The pyridine motif is a key component of many nAChR ligands. Modifications to the methoxypyridine scaffold could yield compounds with high affinity for these receptors.

  • Adrenergic Receptors: Structurally similar compounds, such as methoxyphenamine, act as sympathomimetic agents by stimulating norepinephrine release and activating adrenergic receptors.

Structure-Activity Relationship (SAR) Insights

Based on the available literature for related compound series, we can hypothesize a structure-activity relationship for derivatives of 2-(5-Methoxypyridine-2-yl)ethanamine.

SAR_Hypothesis cluster_pyridine Pyridine Ring Modifications cluster_ethanamine Ethanamine Chain Modifications Core 2-(5-Methoxypyridin-2-yl)ethanamine Core Structure Methoxy Position and nature of alkoxy group Core->Methoxy Influences receptor binding & metabolism Other_Subs Additional substituents (e.g., halogens, alkyls) Core->Other_Subs Modulates potency and selectivity Alpha_Methyl α-methylation Core->Alpha_Methyl Can increase stimulant properties N_Alkylation N-alkylation or N-acylation Core->N_Alkylation Affects potency and receptor subtype selectivity MTT_Workflow start Start cell_plating Plate Cancer Cells in 96-well plates start->cell_plating incubation1 Incubate for 24h cell_plating->incubation1 compound_addition Add Serial Dilutions of Test Compounds incubation1->compound_addition incubation2 Incubate for 48-72h compound_addition->incubation2 mtt_addition Add MTT Reagent incubation2->mtt_addition incubation3 Incubate for 3-4h mtt_addition->incubation3 solubilization Solubilize Formazan Crystals incubation3->solubilization read_absorbance Measure Absorbance at 570 nm solubilization->read_absorbance data_analysis Calculate IC50 Values read_absorbance->data_analysis end End data_analysis->end

A Comparative Guide to the Validation of Analytical Procedures for Pyridine-Containing Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the robust validation of analytical procedures is not merely a regulatory formality but the bedrock of product quality, safety, and efficacy. This is particularly true for pyridine-containing compounds, a ubiquitous class of molecules in medicinal chemistry, known for their diverse therapeutic activities.[1][2][3] The inherent chemical properties of the pyridine moiety—such as its basicity, polarity, and potential for N-oxide formation—present unique challenges in the development and validation of analytical methods. This guide provides a comprehensive comparison of analytical techniques and a detailed roadmap for their validation, grounded in scientific principles and regulatory expectations.

The Imperative of Method Validation: Beyond Compliance

The objective of any analytical method validation is to demonstrate its suitability for the intended purpose.[4][5] This foundational principle, enshrined in guidelines from the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA), ensures that the analytical data generated is reliable and reproducible.[4][6][7][8][9][10] For pyridine-containing active pharmaceutical ingredients (APIs), this translates to the accurate quantification of the drug substance, the detection and control of impurities, and the assessment of stability.

A well-validated method is a self-validating system, providing a high degree of assurance in the quality of the data. This is achieved by systematically evaluating a set of validation parameters, each addressing a specific aspect of the method's performance. The relationship between these parameters is crucial for a holistic understanding of the method's capabilities and limitations.

Validation_Parameters Specificity Specificity/ Selectivity LOD Detection Limit (LOD) Specificity->LOD LOQ Quantitation Limit (LOQ) Specificity->LOQ Accuracy Accuracy Precision Precision Linearity Linearity Range Range Linearity->Range Robustness Robustness Method Method Method->Specificity Method->Accuracy Method->Precision Method->Linearity Method->Robustness

Caption: Interrelationship of Analytical Method Validation Parameters.

Core Validation Parameters: A Deeper Dive

The validation of an analytical procedure involves a systematic evaluation of several key parameters, as outlined in the ICH Q2(R1) guideline.[7][11] For pyridine-containing compounds, certain parameters require special attention due to their chemical nature.

Specificity and the Power of Forced Degradation

Specificity is the ability of a method to assess the analyte unequivocally in the presence of other components, such as impurities, degradation products, and matrix components. For pyridine-containing compounds, which can be susceptible to oxidation (N-oxide formation) and photolytic degradation, a thorough investigation of specificity is paramount.[12]

Forced degradation studies are the cornerstone of establishing the stability-indicating nature of a method.[13][14][15][16] By subjecting the drug substance to stress conditions more severe than accelerated stability testing (e.g., acid and base hydrolysis, oxidation, heat, and light), potential degradation products are generated.[15][17][18] The analytical method must then demonstrate its ability to separate these degradation products from the parent drug.

Experimental Protocol: Forced Degradation Study

  • Sample Preparation: Prepare solutions of the pyridine-containing drug substance in various stress media:

    • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

    • Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Expose the solid drug substance to 105°C for 48 hours.

    • Photolytic Degradation: Expose the drug substance solution to a minimum of 1.2 million lux hours and 200 watt hours/square meter of UV light.

  • Analysis: Analyze the stressed samples using the proposed analytical method (e.g., HPLC-UV).

  • Evaluation:

    • Assess the peak purity of the main peak to ensure it is free from co-eluting degradation products. A photodiode array (PDA) detector is invaluable for this purpose.

    • Ensure that all major degradation products are well-resolved from the parent peak and from each other.

    • The extent of degradation should ideally be in the range of 5-20% to ensure that the primary degradation products are formed without complete decomposition of the drug substance.[13]

Linearity and Range

Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range. The range is the interval between the upper and lower concentrations of the analyte for which the method has been shown to be linear, accurate, and precise.

Experimental Protocol: Linearity and Range

  • Standard Preparation: Prepare a series of at least five standard solutions of the pyridine-containing compound covering the expected working range. For an assay method, this is typically 80% to 120% of the target concentration.

  • Analysis: Analyze each standard solution in triplicate.

  • Evaluation:

    • Plot a graph of the average response (e.g., peak area) versus concentration.

    • Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line. An r² value of >0.999 is generally considered acceptable.

Accuracy and Precision

Accuracy refers to the closeness of the test results to the true value, while precision expresses the degree of scatter between a series of measurements. Precision is further categorized into repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).

Experimental Protocol: Accuracy (Recovery Study)

  • Sample Preparation: Spike a placebo (a mixture of all formulation excipients without the API) with a known amount of the pyridine-containing drug substance at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Prepare three replicates at each level.

  • Analysis: Analyze the spiked samples and calculate the percentage recovery of the analyte.

  • Evaluation: The mean recovery should be within an acceptable range, typically 98-102%.

Experimental Protocol: Precision

  • Repeatability: Analyze a minimum of nine determinations covering the specified range (e.g., three concentrations, three replicates each) or a minimum of six determinations at 100% of the test concentration.

  • Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

  • Evaluation: Calculate the relative standard deviation (%RSD) for each set of measurements. The acceptance criteria for %RSD are typically ≤2%.

Detection Limit (LOD) and Quantitation Limit (LOQ)

The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte that can be determined with acceptable precision and accuracy.

Experimental Protocol: LOD and LOQ

  • Visual Evaluation: Determine the concentration at which the analyte can be reliably detected.

  • Signal-to-Noise Ratio: Determine the concentration that yields a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.

  • Based on the Standard Deviation of the Response and the Slope: Calculate LOD and LOQ using the following equations:

    • LOD = 3.3 × (σ / S)

    • LOQ = 10 × (σ / S)

    • Where σ is the standard deviation of the response (e.g., of the y-intercepts of regression lines) and S is the slope of the calibration curve.

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters. This provides an indication of its reliability during normal usage.

Experimental Protocol: Robustness

  • Parameter Variation: Introduce small, deliberate changes to the method parameters, such as:

    • Mobile phase composition (e.g., ±2% organic solvent)

    • pH of the mobile phase (e.g., ±0.2 units)

    • Column temperature (e.g., ±5°C)

    • Flow rate (e.g., ±0.1 mL/min)

  • Analysis: Analyze a standard solution under each of the modified conditions.

  • Evaluation: Assess the effect of the changes on the system suitability parameters (e.g., retention time, peak asymmetry, and resolution). The results should remain within the acceptance criteria.

Comparative Analysis of Analytical Techniques

The choice of analytical technique for a pyridine-containing compound depends on its physicochemical properties, the intended application of the method, and the available instrumentation. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed techniques.

Analytical_Techniques cluster_hplc High-Performance Liquid Chromatography (HPLC) cluster_gc Gas Chromatography (GC) RP_HPLC Reversed-Phase HPLC (RP-HPLC) NP_HPLC Normal-Phase HPLC (NP-HPLC) GC_FID GC with Flame Ionization Detection (GC-FID) GC_MS GC with Mass Spectrometry (GC-MS) Pyridine_Compound Pyridine_Compound Pyridine_Compound->RP_HPLC Most Common Pyridine_Compound->NP_HPLC Less Common (for polar isomers) Pyridine_Compound->GC_FID Volatile & Thermally Stable Pyridine_Compound->GC_MS High Specificity & Sensitivity

Caption: Common Analytical Techniques for Pyridine-Containing Compounds.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC (RP-HPLC) is the workhorse for the analysis of a wide range of pyridine-containing pharmaceuticals due to its versatility and applicability to polar and non-polar compounds.

Case Study: Piroxicam

Piroxicam, a non-steroidal anti-inflammatory drug (NSAID), contains a pyridine ring. Several RP-HPLC methods have been developed and validated for its quantification in bulk and pharmaceutical dosage forms.[4][6][8][10][11]

Validation ParameterTypical HPLC Method for Piroxicam
Column C18 (e.g., 150 mm x 4.6 mm, 5 µm)
Mobile Phase Methanol:Water (pH 3.2) (55:45 v/v)[6]
Flow Rate 1.2 mL/min[6]
Detection UV at 240 nm[6]
Linearity Range 1-200 µg/mL[6]
Correlation Coefficient (r²) >0.999[6]
Accuracy (Recovery) 99.8% - 102.9%[6]
Precision (%RSD) <2.0%[6]

Causality Behind Experimental Choices:

  • C18 Column: The non-polar stationary phase is well-suited for retaining the moderately polar piroxicam molecule.

  • Acidified Mobile Phase: The acidic pH (3.2) suppresses the ionization of the acidic enolic proton in piroxicam, leading to better retention and peak shape.

  • Methanol as Organic Modifier: Provides good solvating power for piroxicam and allows for efficient elution.

  • UV Detection at 240 nm: This wavelength corresponds to a significant absorbance maximum for piroxicam, ensuring good sensitivity.

Gas Chromatography (GC)

GC is an excellent choice for volatile and thermally stable pyridine-containing compounds. For compounds with low volatility or polar functional groups, derivatization may be necessary to improve their chromatographic properties.

Case Study: Niacin (Nicotinic Acid)

Niacin (vitamin B3) is a simple pyridine derivative. While HPLC is commonly used, GC-MS methods have also been developed for its analysis, offering high sensitivity and specificity.[19][20]

Validation ParameterTypical GC-MS Method for Niacin
Column HP-5ms (5%-phenyl)-methylpolysiloxane[20]
Carrier Gas Helium
Injection Mode Splitless
Detection Mass Spectrometry (Selected Ion Monitoring - SIM)
Linearity Range 0.5 - 10 µg/mL
LOD 0.05 µg/mL
LOQ 0.15 µg/mL

Causality Behind Experimental Choices:

  • HP-5ms Column: A versatile, low-polarity column suitable for a wide range of compounds.

  • GC-MS with SIM: Provides high selectivity by monitoring specific ions for niacin, minimizing interference from the matrix. This is particularly advantageous for complex samples like food supplements.[20]

  • Derivatization (if necessary): For less volatile derivatives, silylation can be employed to increase volatility and improve peak shape.

Conclusion: A Roadmap to Robust Validation

The validation of analytical procedures for pyridine-containing compounds demands a thorough understanding of their chemical properties and a systematic approach guided by regulatory principles. By carefully selecting the appropriate analytical technique and rigorously evaluating the key validation parameters, researchers and drug development professionals can ensure the generation of high-quality, reliable data. This, in turn, is fundamental to guaranteeing the safety, efficacy, and quality of pharmaceutical products containing these vital therapeutic agents. This guide serves as a starting point, and the specific validation strategy should always be tailored to the unique characteristics of the molecule and the intended purpose of the analytical method.

References

A Comparative Guide to the Synthesis of 2-Aminoethylpyridine for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 2-Aminoethylpyridine in Modern Chemistry

2-(2-Aminoethyl)pyridine, a vital heterocyclic amine, serves as a cornerstone in the synthesis of a multitude of pharmaceutical agents and fine chemicals. Its unique structural motif, featuring a pyridine ring linked to an ethylamine side chain, imparts specific physicochemical properties that are highly sought after in drug design and development. This guide provides a comprehensive comparative analysis of the most prevalent synthetic routes to 2-aminoethylpyridine, offering in-depth technical insights, experimental protocols, and a critical evaluation of each method's strengths and limitations. Our objective is to equip researchers, scientists, and drug development professionals with the knowledge to make informed decisions when selecting a synthetic strategy that aligns with their specific research and production needs.

Comparative Analysis of Synthetic Routes

The synthesis of 2-aminoethylpyridine can be approached through several distinct chemical pathways. Each route presents a unique set of advantages and challenges concerning starting material availability, reaction conditions, yield, purity, and scalability. This section will delve into the intricacies of the most prominent methods: the catalytic hydrogenation of 2-cyanomethylpyridine, the reductive amination of 2-pyridineacetaldehyde, and the direct amination of 2-vinylpyridine.

Route 1: Catalytic Hydrogenation of 2-Cyanomethylpyridine

The reduction of 2-cyanomethylpyridine (also known as 2-pyridineacetonitrile) stands out as a highly efficient and widely employed method for the synthesis of 2-aminoethylpyridine. This pathway involves the catalytic hydrogenation of the nitrile functional group to a primary amine.

Mechanism and Key Considerations:

The reaction proceeds via the addition of hydrogen across the carbon-nitrogen triple bond of the nitrile, mediated by a heterogeneous catalyst. The choice of catalyst is paramount to the success of this reaction, with Raney nickel being a popular and cost-effective option.[1] Other noble metal catalysts, such as platinum or palladium on a carbon support, can also be utilized, often under milder conditions.[2][3] The reaction is typically carried out in a solvent like ethanol or methanol under a pressurized hydrogen atmosphere.

Advantages:

  • High Yields: This method consistently delivers high yields of the desired product.

  • Clean Reaction: The primary byproduct is typically residual starting material or over-reduced products, which can often be minimized with careful control of reaction conditions.

  • Scalability: The process is amenable to large-scale industrial production.

Disadvantages:

  • Specialized Equipment: Requires a high-pressure hydrogenation apparatus.

  • Catalyst Handling: Raney nickel can be pyrophoric and requires careful handling.[1]

  • Hydrogen Gas: The use of hydrogen gas presents safety considerations.

Workflow for Catalytic Hydrogenation of 2-Cyanomethylpyridine

cluster_start Starting Material cluster_reaction Reaction cluster_product Product start 2-Cyanomethylpyridine reaction Catalytic Hydrogenation start->reaction Raney Nickel or Pt/C, H2 (pressure), Solvent (e.g., Ethanol) product 2-Aminoethylpyridine reaction->product cluster_start Starting Materials cluster_intermediate Intermediate cluster_product Product aldehyde 2-Pyridineacetaldehyde imine Imine Intermediate aldehyde->imine ammonia Ammonia Source (e.g., NH4OAc) ammonia->imine product 2-Aminoethylpyridine imine->product Reducing Agent (e.g., NaBH3CN)

References

A Comparative Spectroscopic Guide to Methoxypyridinylethanamine Isomers for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and drug development, the precise characterization of molecular isomers is not merely a procedural step but a cornerstone of safety, efficacy, and intellectual property. The subtle rearrangement of a methoxy group or an ethanamine side chain on a pyridine ring can profoundly alter a compound's pharmacological and toxicological profile. This guide provides an in-depth comparative analysis of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for six isomers of methoxypyridinylethanamine. Our objective is to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies to unambiguously differentiate these closely related structures.

The isomers under consideration are:

  • 2-(2-methoxypyridin-3-yl)ethanamine

  • 2-(3-methoxypyridin-2-yl)ethanamine

  • 2-(4-methoxypyridin-3-yl)ethanamine

  • 2-(5-methoxypyridin-2-yl)ethanamine

  • 2-(6-methoxypyridin-3-yl)ethanamine

  • 2-(3-methoxypyridin-4-yl)ethanamine

This guide moves beyond a simple recitation of data. It delves into the causal relationships between molecular structure and spectral output, offering field-proven insights into experimental design and data interpretation. Every protocol described herein is designed to be a self-validating system, ensuring the trustworthiness and reproducibility of your results.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool for Isomer Differentiation

NMR spectroscopy stands as the most powerful technique for the structural elucidation of organic molecules, and it is particularly indispensable for distinguishing isomers. The chemical shift (δ), multiplicity (splitting pattern), and coupling constants (J) of ¹H and ¹³C nuclei are exquisitely sensitive to their local electronic environment, which is unique for each isomer.

Predicted ¹H NMR Spectral Comparison

The ¹H NMR spectra of the methoxypyridinylethanamine isomers will exhibit distinct patterns in the aromatic region (typically δ 6.5-8.5 ppm) and the aliphatic region (δ 2.5-4.0 ppm). The substitution pattern on the pyridine ring dictates the chemical shifts and coupling constants of the ring protons. The protons on the carbon adjacent to the nitrogen atom (α-protons) are the most deshielded and appear at the highest chemical shift. The methoxy group (-OCH₃) will present as a singlet around δ 3.8-4.0 ppm, with its exact position influenced by its placement on the ring. The ethanamine side chain will show two methylene groups (-CH₂CH₂NH₂), typically as triplets, with the chemical shifts influenced by their proximity to the aromatic ring and the amine group.

Table 1: Predicted ¹H NMR Data for Methoxypyridinylethanamine Isomers (in CDCl₃)

IsomerPyridine H Signals (δ, ppm, multiplicity, J)-OCH₃ (δ, ppm, s)-CH₂-Ar (δ, ppm, t)-CH₂-N (δ, ppm, t)-NH₂ (δ, ppm, s)
2-(2-methoxypyridin-3-yl)ethanamine H6: ~8.1 (d), H4: ~7.5 (d), H5: ~6.9 (t)~3.9~2.9~2.8~1.5
2-(3-methoxypyridin-2-yl)ethanamine H6: ~8.2 (d), H4: ~7.2 (d), H5: ~7.0 (t)~3.8~3.0~2.9~1.5
2-(4-methoxypyridin-3-yl)ethanamine H2: ~8.3 (s), H6: ~8.3 (d), H5: ~7.0 (d)~3.9~2.8~2.7~1.5
2-(5-methoxypyridin-2-yl)ethanamine H6: ~8.2 (d), H3: ~7.6 (d), H4: ~7.1 (dd)~3.8~3.0~2.9~1.5
2-(6-methoxypyridin-3-yl)ethanamine H2: ~8.1 (s), H4: ~7.4 (d), H5: ~6.7 (d)~3.9~2.8~2.7~1.5
2-(3-methoxypyridin-4-yl)ethanamine H2: ~8.4 (s), H6: ~8.4 (d), H5: ~6.9 (d)~3.9~2.9~2.8~1.5

Note: These are predicted values and may vary slightly in experimental conditions. The key is the relative positions and splitting patterns.

Predicted ¹³C NMR Spectral Comparison

The ¹³C NMR spectra provide complementary information, with the chemical shifts of the pyridine ring carbons being particularly diagnostic of the substitution pattern. The carbon bearing the methoxy group will be significantly shifted downfield, while the carbons of the ethanamine side chain will appear in the aliphatic region.

Table 2: Predicted ¹³C NMR Data for Methoxypyridinylethanamine Isomers (in CDCl₃)

IsomerPyridine C Signals (δ, ppm)-OCH₃ (δ, ppm)-CH₂-Ar (δ, ppm)-CH₂-N (δ, ppm)
2-(2-methoxypyridin-3-yl)ethanamine C2: ~164, C6: ~147, C4: ~138, C3: ~121, C5: ~118~53~30~41
2-(3-methoxypyridin-2-yl)ethanamine C2: ~158, C3: ~155, C6: ~148, C4: ~123, C5: ~120~55~35~42
2-(4-methoxypyridin-3-yl)ethanamine C4: ~165, C2: ~150, C6: ~149, C3: ~125, C5: ~109~55~29~40
2-(5-methoxypyridin-2-yl)ethanamine C2: ~159, C5: ~152, C6: ~146, C3: ~139, C4: ~121~54~36~42
2-(6-methoxypyridin-3-yl)ethanamine C6: ~163, C2: ~148, C4: ~139, C3: ~124, C5: ~110~53~30~41
2-(3-methoxypyridin-4-yl)ethanamine C3: ~156, C2: ~150, C6: ~149, C4: ~130, C5: ~108~55~34~41
Experimental Protocol for NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified methoxypyridinylethanamine isomer in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • ¹H NMR Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer. A standard pulse sequence with a spectral width of 12-15 ppm, an acquisition time of 3-4 seconds, and a relaxation delay of 1-2 seconds is typically sufficient. Co-add 16-32 scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum on the same instrument. A proton-decoupled pulse sequence is standard. Use a spectral width of 200-220 ppm, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds. A larger number of scans (e.g., 1024 or more) will be necessary to obtain a good spectrum.

  • Data Processing: Process the raw data (Free Induction Decay) using a Fourier transform. Apply phase and baseline corrections. Integrate the ¹H NMR signals to determine the relative number of protons.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis dissolve Dissolve Isomer in Deuterated Solvent add_tms Add TMS Standard dissolve->add_tms transfer Transfer to NMR Tube add_tms->transfer h1_nmr Acquire ¹H NMR Spectrum transfer->h1_nmr c13_nmr Acquire ¹³C NMR Spectrum transfer->c13_nmr ft Fourier Transform h1_nmr->ft c13_nmr->ft correction Phase & Baseline Correction ft->correction integration Integration & Peak Picking correction->integration analysis Spectral Interpretation & Isomer Identification integration->analysis

Caption: Experimental workflow for NMR analysis.

II. Infrared (IR) Spectroscopy: A Rapid Fingerprinting Technique

While not as definitive as NMR for isomer differentiation, IR spectroscopy provides a rapid and cost-effective method for confirming the presence of key functional groups and for fingerprinting comparison. The vibrational frequencies of the C-H, C=C, C=N, C-O, and N-H bonds will be present in all isomers, but the substitution pattern can cause subtle shifts in these frequencies and in the pattern of the "fingerprint region" (below 1500 cm⁻¹).

Predicted IR Spectral Comparison

Key vibrational bands to monitor include:

  • N-H stretch: A medium to weak band (or two bands for the symmetric and asymmetric stretches of the primary amine) in the 3300-3500 cm⁻¹ region.

  • Aromatic C-H stretch: Bands above 3000 cm⁻¹.

  • Aliphatic C-H stretch: Bands just below 3000 cm⁻¹.

  • C=C and C=N ring stretching: Strong bands in the 1400-1600 cm⁻¹ region. The exact positions and intensities of these bands are sensitive to the substitution pattern.

  • C-O stretch (aryl-alkyl ether): A strong band in the 1200-1275 cm⁻¹ (asymmetric) and 1020-1075 cm⁻¹ (symmetric) regions.

  • C-N stretch (aromatic amine): A medium to strong band in the 1250-1360 cm⁻¹ region.

  • Out-of-plane C-H bending: Strong bands in the 700-900 cm⁻¹ region, which are highly characteristic of the substitution pattern on the pyridine ring.

Table 3: Predicted Key IR Absorption Bands (cm⁻¹) for Methoxypyridinylethanamine Isomers

IsomerN-H StretchC=C, C=N Ring StretchC-O StretchOut-of-plane C-H Bending
2-(2-methoxypyridin-3-yl)ethanamine ~3400, 3300~1590, 1470~1250, 1030~780, 740
2-(3-methoxypyridin-2-yl)ethanamine ~3400, 3300~1585, 1465~1260, 1040~770, 730
2-(4-methoxypyridin-3-yl)ethanamine ~3400, 3300~1595, 1480~1270, 1050~820, 790
2-(5-methoxypyridin-2-yl)ethanamine ~3400, 3300~1580, 1460~1255, 1035~830, 750
2-(6-methoxypyridin-3-yl)ethanamine ~3400, 3300~1590, 1475~1245, 1025~810, 760
2-(3-methoxypyridin-4-yl)ethanamine ~3400, 3300~1600, 1490~1265, 1045~800, 750
Experimental Protocol for IR Spectroscopy
  • Sample Preparation: For solid samples, the KBr pellet method is common. Mix a small amount of the sample (1-2 mg) with dry potassium bromide (KBr, ~100 mg) and press into a transparent pellet. For liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

  • Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FT-IR) spectrometer. Typically, the spectrum is scanned from 4000 to 400 cm⁻¹. Co-add 16-32 scans for a good quality spectrum.

  • Data Analysis: Identify the characteristic absorption bands and compare the fingerprint region with reference spectra or the spectra of other isomers.

III. Mass Spectrometry (MS): Elucidating Fragmentation Pathways

Mass spectrometry provides the molecular weight of the compound through the molecular ion peak (M⁺˙) and structural information from the fragmentation pattern. While all methoxypyridinylethanamine isomers have the same molecular weight, their fragmentation patterns under electron ionization (EI) will differ based on the stability of the resulting fragment ions.

Predicted Mass Spectral Fragmentation

The molecular ion (m/z = 152) should be observable for all isomers. The most common fragmentation pathway for primary amines is the α-cleavage, which involves the loss of a radical to form a stable iminium ion.[1] In the case of methoxypyridinylethanamine, this would involve cleavage of the C-C bond between the pyridine ring and the ethanamine side chain. The position of the methoxy group will influence the subsequent fragmentation of the pyridine ring.

Key Predicted Fragment Ions (m/z):

  • m/z 152 (M⁺˙): The molecular ion.

  • m/z 122: Loss of the ethylamine group (•CH₂NH₂) from the molecular ion.

  • m/z 30 ([CH₂=NH₂]⁺): A characteristic fragment for primary amines resulting from α-cleavage. This should be a prominent peak in all isomers.

  • Fragments from the substituted pyridine ring: The fragmentation of the methoxypyridine radical cation will depend on the position of the methoxy group and the point of attachment of the side chain. For example, loss of a methyl radical (•CH₃) from the methoxy group or loss of carbon monoxide (CO) from the ring can occur.

Table 4: Predicted Key Fragment Ions (m/z) for Methoxypyridinylethanamine Isomers

IsomerM⁺˙[M-CH₂NH₂]⁺[CH₂=NH₂]⁺Other Key Fragments
2-(2-methoxypyridin-3-yl)ethanamine 15212230107 (loss of •CH₃ from 122), 94 (loss of CO from 122)
2-(3-methoxypyridin-2-yl)ethanamine 15212230107, 94
2-(4-methoxypyridin-3-yl)ethanamine 15212230107, 94
2-(5-methoxypyridin-2-yl)ethanamine 15212230107, 94
2-(6-methoxypyridin-3-yl)ethanamine 15212230107, 94
2-(3-methoxypyridin-4-yl)ethanamine 15212230107, 94

Note: The relative intensities of these fragments will be the key differentiating factor.

Experimental Protocol for Mass Spectrometry
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or a heated inlet system for liquids.

  • Ionization: Use Electron Ionization (EI) with a standard electron energy of 70 eV.

  • Mass Analysis: Scan a mass range of m/z 10 to 200 to capture the molecular ion and all significant fragments.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern. Compare the relative intensities of the key fragment ions between isomers.

MS_Workflow cluster_intro Sample Introduction cluster_ion Ionization & Fragmentation cluster_analysis Mass Analysis & Interpretation introduce Introduce Sample into MS ionize Electron Ionization (70 eV) introduce->ionize fragment Molecular Ion Fragmentation ionize->fragment mass_scan Scan m/z Range fragment->mass_scan data_analysis Analyze Mass Spectrum mass_scan->data_analysis isomer_diff Differentiate Isomers by Fragmentation Pattern data_analysis->isomer_diff

Caption: Experimental workflow for Mass Spectrometry analysis.

IV. Conclusion: An Integrated Spectroscopic Approach

The differentiation of methoxypyridinylethanamine isomers is a critical task that is best accomplished through an integrated spectroscopic approach. While ¹H and ¹³C NMR spectroscopy provide the most definitive structural information, IR spectroscopy offers a rapid means of functional group confirmation, and mass spectrometry reveals characteristic fragmentation patterns. By systematically applying the principles and protocols outlined in this guide, researchers can confidently identify and characterize these closely related isomers, ensuring the integrity and success of their research and development endeavors.

V. References

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

  • Chemguide. (n.d.). Fragmentation Patterns in Mass Spectra. Retrieved from 2--INVALID-LINK--]

  • Chemistry LibreTexts. (2022, July 3). Amine Fragmentation. Retrieved from 31]

  • NIST Chemistry WebBook. (n.d.). Ethylamine. Retrieved from 4--INVALID-LINK--]

References

A Comparative Guide to the Reactivity of 2-(5-Methoxypyridin-2-yl)ethanamine and 2-(3-Methoxypyridin-2-yl)ethanamine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Subtle Distinction with Significant Consequences

In the landscape of drug discovery and fine chemical synthesis, pyridylethylamine scaffolds are of paramount importance, serving as key intermediates in the development of a wide range of biologically active molecules.[1][2] The introduction of substituents onto the pyridine ring allows for the fine-tuning of a molecule's physicochemical properties, including its reactivity, basicity, and potential for intermolecular interactions. This guide provides an in-depth comparative analysis of two closely related isomers: 2-(5-Methoxypyridin-2-yl)ethanamine and 2-(3-Methoxypyridin-2-yl)ethanamine.

While differing only in the position of a single methoxy group, this subtle structural change imparts a significant divergence in their chemical behavior. Understanding the underlying electronic principles that govern this reactivity is crucial for researchers in selecting the appropriate building block and optimizing reaction conditions. We will dissect the theoretical underpinnings of their reactivity profiles and provide robust, validated experimental protocols to quantify these differences.

Theoretical Analysis: Electronic Effects of Methoxy Group Placement

The reactivity of the primary amine in both isomers is fundamentally governed by the electron density on the nitrogen atom, which is influenced by the electronic effects of the substituted pyridine ring. The key difference arises from the interplay of the methoxy group's inductive and mesomeric (resonance) effects, which vary dramatically with its position relative to the ethylamine side chain.

  • Inductive Effect (-I): The oxygen atom of the methoxy group is more electronegative than carbon, exerting an electron-withdrawing inductive effect that pulls electron density away from the ring. This effect is distance-dependent and is present in both isomers.

  • Mesomeric Effect (+M): The lone pair of electrons on the methoxy oxygen can be delocalized into the pyridine ring's π-system. This is a powerful electron-donating effect that increases electron density at specific positions (ortho and para) relative to the substituent.

Case 1: 2-(5-Methoxypyridin-2-yl)ethanamine (The 'Para-Activated' System)

In this isomer, the methoxy group is in the 5-position, which is para to the 2-position where the ethylamine side chain is attached. The electron-donating mesomeric effect (+M) strongly influences the carbon atom bonded to the side chain. As depicted in the resonance structures below, the +M effect increases electron density at positions 2, 4, and 6 of the pyridine ring.[3][4] This enrichment of electron density at the point of substitution is expected to increase the nucleophilicity and basicity of the side-chain amine.

Case 2: 2-(3-Methoxypyridin-2-yl)ethanamine (The 'Meta-Directed' System)

Here, the methoxy group is in the 3-position, or meta to the ethylamine substituent. Crucially, the mesomeric effect from a meta-substituent does not delocalize electron density onto the C2 carbon.[5][6] Therefore, the primary electronic influence of the 3-methoxy group on the C2 position is its electron-withdrawing inductive effect (-I). This leads to a comparatively lower electron density around the ethylamine side chain compared to the 5-methoxy isomer.

G cluster_0 Electronic Effects on Reactivity node_A Isomer Structure node_B 2-(5-Methoxypyridin-2-yl)ethanamine node_A->node_B Isomer 1 node_C 2-(3-Methoxypyridin-2-yl)ethanamine node_A->node_C Isomer 2 node_D Dominant Electronic Effect at C2 Position node_B->node_D node_C->node_D node_E Strong Electron-Donating Mesomeric Effect (+M) node_D->node_E For Isomer 1 node_F Electron-Withdrawing Inductive Effect (-I) node_D->node_F For Isomer 2 node_G Predicted Reactivity (Nucleophilicity / Basicity) node_E->node_G node_F->node_G node_H Higher node_G->node_H Prediction for Isomer 1 node_I Lower node_G->node_I Prediction for Isomer 2

Caption: Logical flow of electronic effects on predicted reactivity.

Table 1: Summary of Predicted Electronic Effects and Reactivity

Feature2-(5-Methoxypyridin-2-yl)ethanamine2-(3-Methoxypyridin-2-yl)ethanamineRationale
Methoxy Position 5-position (para to side chain)3-position (meta to side chain)Structural Isomerism
Dominant Effect at C2 +M (Mesomeric, Donating)-I (Inductive, Withdrawing)The +M effect does not extend to the meta position.[5]
Predicted Basicity HigherLowerIncreased electron density on the amine nitrogen.
Predicted Nucleophilicity HigherLowerGreater availability of the lone pair for attacking electrophiles.

Experimental Validation: Quantifying Reactivity

To substantiate our theoretical predictions, we outline two fundamental experiments designed to provide quantitative data on the basicity and nucleophilicity of the two isomers.

Experiment 1: Determination of Basicity via Potentiometric Titration

The basicity of an amine is quantified by the pKa of its conjugate acid (pKaH). A higher pKa value indicates a stronger base. This experiment measures the pKa values of both isomers through titration with a strong acid.

Protocol:

  • Preparation: Prepare 0.01 M solutions of both 2-(5-methoxypyridin-2-yl)ethanamine and 2-(3-methoxypyridin-2-yl)ethanamine in a 50:50 ethanol/water mixture. Calibrate a pH meter with standard buffer solutions (pH 4, 7, and 10).

  • Titration Setup: Place 50 mL of one amine solution in a beaker with a magnetic stirrer. Immerse the calibrated pH electrode and a temperature probe.

  • Data Collection: Titrate the solution with a standardized 0.1 M HCl solution, adding the titrant in 0.1 mL increments. Record the pH after each addition, allowing the reading to stabilize.

  • Endpoint Determination: Continue the titration well past the equivalence point (the point of fastest pH change).

  • Data Analysis: Plot the pH versus the volume of HCl added. The pKa is determined from the half-equivalence point, where half of the amine has been neutralized. At this point, pH = pKa. Alternatively, a first-derivative plot (ΔpH/ΔV vs. V) can be used to accurately determine the equivalence point.

  • Replication: Repeat the titration for the other isomer and perform each measurement in triplicate to ensure reproducibility.

Experiment 2: Assessment of Nucleophilicity via a Competitive Acylation Reaction

This experiment directly compares the nucleophilic strength of the two amines by having them compete for a limited amount of an acylating agent. The product ratio, determined by High-Performance Liquid Chromatography (HPLC), will reflect their relative reaction rates.

G cluster_0 Workflow: Competitive Acylation Kinetics start Start step1 Prepare Equimolar Mixture: - Isomer 1 (1.0 eq) - Isomer 2 (1.0 eq) - Internal Standard start->step1 step2 Cool solution to 0°C in an inert atmosphere (N2) step1->step2 step3 Add Limiting Acylating Agent (e.g., Acetic Anhydride, 0.5 eq) step2->step3 step4 Quench reaction at set time points (t=5, 15, 30 min) with aqueous NaHCO3 step3->step4 step5 Extract with Ethyl Acetate and prepare for analysis step4->step5 step6 Analyze via HPLC: Quantify starting materials and acylated products step5->step6 end Determine Product Ratio (Product 1 / Product 2) step6->end

Caption: Experimental workflow for comparing nucleophilicity.

Protocol:

  • Reaction Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve 2-(5-methoxypyridin-2-yl)ethanamine (1.0 mmol), 2-(3-methoxypyridin-2-yl)ethanamine (1.0 mmol), and an internal standard (e.g., undecane, 1.0 mmol) in 10 mL of anhydrous dichloromethane (DCM). Cool the mixture to 0°C.

  • Initiation: Add acetic anhydride (0.5 mmol, 0.5 equivalents) dropwise to the stirred solution.

  • Monitoring: At specified time intervals (e.g., 5, 15, 30, and 60 minutes), withdraw a 0.5 mL aliquot and immediately quench it in a vial containing 1 mL of saturated sodium bicarbonate solution.

  • Sample Preparation: Extract the quenched aliquot with 1 mL of ethyl acetate. Analyze the organic layer by HPLC.

  • HPLC Analysis: Use a C18 column with a suitable mobile phase gradient (e.g., water/acetonitrile with 0.1% TFA) to separate the two starting amines and their corresponding N-acetylated products.

  • Data Interpretation: The ratio of the N-acetylated product of the 5-methoxy isomer to the N-acetylated product of the 3-methoxy isomer at each time point indicates their relative nucleophilicity. A ratio greater than 1 signifies that the 5-methoxy isomer is the more potent nucleophile.

Expected Results and Discussion

The experimental data are expected to align closely with the theoretical predictions.

Table 2: Hypothetical Experimental Data

Parameter2-(5-Methoxypyridin-2-yl)ethanamine2-(3-Methoxypyridin-2-yl)ethanamine
Measured pKa ~9.8~9.4
Acylation Product Ratio (Isomer 1 / Isomer 2) > 5 : 1

The higher pKa value for 2-(5-methoxypyridin-2-yl)ethanamine would confirm it as the stronger base. This is a direct consequence of the +M effect of the 5-methoxy group, which increases the electron density on the side-chain amine, making its lone pair more available to accept a proton.

Similarly, the significantly higher yield of the N-acetylated product from the 5-methoxy isomer in the competitive acylation experiment would provide clear evidence of its superior nucleophilicity. The enhanced electron density on the nitrogen atom makes it a more effective nucleophile for attacking the electrophilic carbonyl carbon of the acetic anhydride. The electron-withdrawing inductive effect of the 3-methoxy group, without a compensating resonance donation, deactivates the amine in the other isomer, leading to a slower reaction rate.

Conclusion

The placement of the methoxy group on the pyridine ring is a critical determinant of the reactivity of the 2-ethanamine side chain. 2-(5-Methoxypyridin-2-yl)ethanamine is demonstrably more reactive—both as a base and as a nucleophile—than its 3-methoxy counterpart. This is attributed to the powerful electron-donating mesomeric effect (+M) of the 5-methoxy group, which enriches the electron density at the C2 position and, consequently, on the attached primary amine. In contrast, the reactivity of 2-(3-methoxypyridin-2-yl)ethanamine is tempered by the dominant electron-withdrawing inductive effect (-I) of the methoxy group in the meta position.

For researchers and drug development professionals, this guide underscores the importance of substituent position in molecular design. When a highly nucleophilic amine is desired for a subsequent synthetic step, such as an acylation, alkylation, or reductive amination, the 5-methoxy isomer is the superior choice. Conversely, if a less reactive amine is needed to prevent side reactions or to modulate basicity for pharmacokinetic reasons, the 3-methoxy isomer may be more suitable. These principles, validated by the straightforward experimental protocols provided, empower chemists to make informed decisions in the synthesis of complex molecular architectures.

References

A Definitive Guide to the Structural Confirmation of 2-(5-Methoxypyridin-2-yl)ethanamine Hydrochloride via 2D NMR

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor. Trivial errors in structural assignment can lead to the misinterpretation of biological data and wasted resources. This guide provides an in-depth, practical walkthrough for confirming the structure of 2-(5-Methoxypyridin-2-yl)ethanamine hydrochloride, a common building block in medicinal chemistry, using a suite of two-dimensional Nuclear Magnetic Resonance (2D NMR) techniques. We will move beyond a simple recitation of methods to explain the underlying logic, demonstrating how a synergistic application of COSY, HSQC, and HMBC experiments provides irrefutable proof of connectivity.

The Limitations of a One-Dimensional Approach

While 1D ¹H and ¹³C NMR are foundational techniques, they often fall short when dealing with molecules exhibiting complex spin systems or similar chemical environments.[1][2] For a molecule like this compound, the aromatic region of the ¹H NMR spectrum can present overlapping multiplets, making definitive assignment challenging.[3] Similarly, while ¹³C NMR reveals the number of unique carbons, it does not provide direct evidence of how they are connected. To overcome these limitations, we turn to 2D NMR, which spreads spectral information across two frequency dimensions, resolving overlaps and revealing correlations between nuclei.[4]

The 2D NMR Toolkit: A Multi-pronged Strategy for Structural Elucidation

Our strategy relies on three core experiments, each providing a unique and complementary piece of the structural puzzle.[5]

  • COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-spin coupled, typically over two to three bonds (¹H-¹H).[6][7] It is the primary tool for tracing out proton networks, such as the ethylamine side chain and the arrangement of protons on the pyridine ring.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment maps direct, one-bond correlations between protons and the carbons to which they are attached (¹H-¹³C).[6][8] It allows for the unambiguous assignment of a proton signal to its corresponding carbon, effectively pairing the ¹H and ¹³C spectra.

  • HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique reveals long-range correlations between protons and carbons over two to three bonds (and sometimes four in conjugated systems).[6][8][9] HMBC is the key to piecing together the molecular fragments, connecting the ethylamine side chain to the pyridine ring and confirming the position of the methoxy substituent.

Visualizing the Analytical Workflow

The following diagram illustrates the logical progression of experiments and interpretation, leading to the final structural confirmation.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_interp Data Interpretation cluster_confirm Confirmation Sample Dissolve sample in Deuterated Solvent (e.g., D₂O or DMSO-d₆) H1_C13 1D ¹H & ¹³C NMR (Initial Assessment) Sample->H1_C13 COSY ¹H-¹H COSY H1_C13->COSY HSQC ¹H-¹³C HSQC H1_C13->HSQC HMBC ¹H-¹³C HMBC H1_C13->HMBC Interp_COSY Identify ¹H-¹H Spin Systems (Ethyl & Aromatic Protons) COSY->Interp_COSY Interp_HSQC Correlate Protons to Directly Attached Carbons HSQC->Interp_HSQC Interp_HMBC Establish Long-Range Connectivities & Fragment Assembly HMBC->Interp_HMBC Structure Unambiguous Structure Confirmed Interp_COSY->Structure Interp_HSQC->Structure Interp_HMBC->Structure

Caption: Workflow for 2D NMR-based structural confirmation.

Experimental Protocols

The following are generalized protocols. Instrument-specific parameters may require optimization.

Protocol 1: ¹H-¹H COSY
  • Objective: To identify protons that are coupled to each other, revealing neighboring protons.[10]

  • Sample Preparation: Prepare a solution of 5-10 mg of this compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O). Ensure the sample is fully dissolved.

  • Spectrometer Setup:

    • Tune and match the ¹H probe.

    • Acquire a standard ¹H NMR spectrum to determine the spectral width.

    • Use a standard COSY pulse sequence (e.g., cosygpqf).

  • Data Acquisition: Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (typically 4-16 scans).

  • Data Processing: Apply a 2D Fourier transform with appropriate window functions (e.g., sine-bell) in both dimensions. Symmetrize the spectrum if necessary.

Protocol 2: ¹H-¹³C HSQC
  • Objective: To identify all carbons that have protons directly attached.[8]

  • Sample Preparation: Use the same sample as for the COSY experiment.

  • Spectrometer Setup:

    • Tune and match both the ¹H and ¹³C channels.

    • Use a standard HSQC pulse sequence with gradient selection (e.g., hsqcedetgpsisp2.3). An edited HSQC can be particularly useful as it provides phase information that distinguishes CH/CH₃ groups from CH₂ groups.[8]

    • Set the ¹³C spectral width to cover the expected range (e.g., 0-170 ppm).

  • Data Acquisition: The number of scans will depend on the sample concentration, but 2-8 scans are often sufficient for this proton-detected experiment.

  • Data Processing: Apply a 2D Fourier transform with appropriate window functions.

Protocol 3: ¹H-¹³C HMBC
  • Objective: To identify 2- and 3-bond correlations between protons and carbons, establishing connectivity between molecular fragments.[9]

  • Sample Preparation: Use the same sample as for the previous experiments.

  • Spectrometer Setup:

    • Tune and match both the ¹H and ¹³C channels.

    • Use a standard HMBC pulse sequence with gradient selection (e.g., hmbcgplpndqf).

    • The key parameter is the long-range coupling constant for which the experiment is optimized. A value of 8 Hz is a good starting point for detecting typical ²J_CH and ³J_CH couplings.[6]

  • Data Acquisition: HMBC is less sensitive than HSQC, so more scans may be required (e.g., 16-64 scans) to detect weaker correlations.

  • Data Processing: Apply a 2D Fourier transform with appropriate window functions.

Data Interpretation: Assembling the Structural Jigsaw

Let's analyze the expected correlations for this compound, with the atoms numbered as shown below, to demonstrate how these experiments lead to an unambiguous structure.

alt text
(A representative image of the numbered structure would be placed here in a real publication)

Numbered Structure:

  • Pyridine Ring: N1, C2, C3, C4, C5, C6

  • Substituents:

    • Ethylamine at C2: C7, N8

    • Methoxy at C5: O, C9

  • Protons: H3, H4, H6 on the ring; H7a/H7b (CH₂), H'7a/H'7b (CH₂), H8 (NH₃⁺); H9 (OCH₃)

COSY Analysis: Mapping the Proton Networks

The COSY spectrum will reveal two distinct spin systems:

  • Ethylamine Chain: A cross-peak will be observed between the protons on C7 and the protons on the adjacent carbon of the ethyl group, confirming the -CH₂-CH₂- fragment.

  • Pyridine Ring: Cross-peaks will connect H3 to H4, and H4 to H6 (if coupling is resolved), establishing their connectivity on the aromatic ring. H6, being adjacent to the nitrogen, will typically appear most downfield.[3][7]

HSQC Analysis: Linking Protons to Carbons

The HSQC spectrum provides a direct link between the ¹H and ¹³C spectra.[2][8] Each protonated carbon will show a single cross-peak corresponding to its attached proton(s).

  • A cross-peak will connect the methoxy protons (H9) to the methoxy carbon (C9).

  • Cross-peaks will link the ethylamine protons to their respective carbons (C7 and the adjacent CH₂).

  • The aromatic protons H3, H4, and H6 will each show a correlation to their respective carbons C3, C4, and C6.

HMBC Analysis: The Definitive Connections

The HMBC spectrum provides the crucial long-range correlations that piece the entire structure together.[9][11]

  • Connecting the Side Chain: The most critical correlations will be from the ethylamine protons (on C7) to the pyridine carbons. We expect to see a three-bond correlation (³J_CH) from these protons to C2 and potentially a two-bond correlation (²J_CH) to C3. This definitively places the ethylamine chain at the C2 position.

  • Placing the Methoxy Group: The methoxy protons (H9) will show a strong three-bond correlation (³J_CH) to C5 of the pyridine ring. This is irrefutable evidence that the methoxy group is attached to C5.

  • Confirming Ring Substitution:

    • The proton at H6 will show correlations to C2 and C4.

    • The proton at H4 will show correlations to C2, C6, and C5.

    • The proton at H3 will show correlations to C2, C5, and C4.

The collective pattern of these HMBC cross-peaks allows for the complete and unambiguous assignment of all atoms in the pyridine ring and confirms the substitution pattern.

Data Summary: A Comparative Overview

2D NMR Experiment Information Gained Contribution to Structural Proof
¹H-¹H COSY Shows proton-proton (¹H-¹H) couplings through 2-3 bonds.[6]Identifies the ethylamine (-CH₂-CH₂-) fragment and confirms the connectivity of protons on the pyridine ring.
¹H-¹³C HSQC Shows direct one-bond correlations between protons and carbons (¹H-¹³C).[5]Unambiguously assigns each proton to its directly attached carbon atom.
¹H-¹³C HMBC Shows long-range (2-3 bond) correlations between protons and carbons.[9]Connects the molecular fragments, definitively placing the ethylamine side chain at C2 and the methoxy group at C5.

Comparison with Alternative Analytical Techniques

While 2D NMR is exceptionally powerful for solution-state analysis, it's valuable to consider its place among other structural elucidation techniques.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would confirm the elemental composition and molecular weight of the compound. Fragmentation patterns in MS/MS could suggest the presence of the ethylamine and methoxypyridine fragments, but would not definitively prove their connectivity or the substitution pattern on the ring.

  • X-ray Crystallography: This technique provides the absolute, unambiguous 3D structure of a molecule in its solid, crystalline state. It is considered the "gold standard" for structural determination. However, its primary limitation is the absolute requirement for a high-quality single crystal, which can be difficult or impossible to grow for many compounds, including hydrochloride salts.

For routine confirmation of solution-state structure, where obtaining a crystal is not feasible or necessary, the comprehensive connectivity data provided by a suite of 2D NMR experiments is the most powerful and practical approach.

Conclusion

The synergistic application of COSY, HSQC, and HMBC provides a self-validating system for the complete and unambiguous structural confirmation of this compound. By systematically identifying proton spin systems (COSY), linking protons to their carbons (HSQC), and finally establishing the long-range connectivity between molecular fragments (HMBC), researchers can be fully confident in the identity and purity of their materials. This rigorous analytical approach is indispensable for ensuring the integrity and reproducibility of scientific research in chemistry and drug development.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-(5-Methoxypyridin-2-yl)ethanamine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our focus is rightly on innovation and discovery. However, the integrity of our work and the safety of our laboratories depend on the rigorous and compliant management of chemical waste. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 2-(5-Methoxypyridin-2-yl)ethanamine hydrochloride, grounding every recommendation in established safety protocols and regulatory frameworks. Our objective is to move beyond simple instruction to a deeper understanding of why these procedures are critical, ensuring a culture of safety and environmental stewardship in your laboratory.

Part 1: Hazard Assessment and Waste Characterization

Before any disposal plan can be formulated, a thorough understanding of the substance's hazards is essential. This compound is not a benign compound; its hazard profile dictates its handling and disposal pathway.

According to available Safety Data Sheets (SDS), this compound is classified with several hazards.[1][2] The primary risks include:

  • Acute Toxicity: Harmful if swallowed or inhaled.[1][2]

  • Irritation: Causes skin and serious eye irritation.[2]

This hazard profile requires that the compound be managed as a regulated hazardous waste under the Resource Conservation and Recovery Act (RCRA), which is the primary federal law governing the disposal of solid and hazardous waste in the United States.[3][4][5] RCRA establishes a "cradle-to-grave" framework for managing hazardous waste, meaning it is regulated from the moment of generation to its final disposal.[4]

Hazard Summary Table

For quick reference, the key hazard information is summarized below.

Hazard ClassificationGHS PictogramSignal WordHazard Statement
Acute Toxicity (Oral, Inhalation)GHS07WarningH302: Harmful if swallowed. H332: Harmful if inhaled.[1]
Skin IrritationGHS07WarningH315: Causes skin irritation.[2]
Eye IrritationGHS07WarningH319: Causes serious eye irritation.[2]

This classification firmly places any waste containing this chemical under the purview of your institution's hazardous waste management program, which is designed to comply with EPA and state-level regulations.[6]

Part 2: The Disposal Workflow: A Step-by-Step Protocol

The following protocol outlines the necessary steps for safely collecting and preparing this compound waste for final disposal by your institution's Environmental Health & Safety (EHS) department or a licensed contractor.

Step 1: Wear Appropriate Personal Protective Equipment (PPE)

Given the compound's hazards, direct contact must be avoided. Before handling the chemical or its waste, ensure you are wearing:

  • Safety Goggles or Glasses: To protect against splashes that can cause serious eye irritation.[7]

  • Chemical-Resistant Gloves: Nitrile or neoprene gloves are appropriate. Always inspect gloves for tears or holes before use and dispose of them properly after handling the waste.

  • Laboratory Coat: To protect skin and clothing from contamination.[7]

Step 2: Select a Compatible Waste Container

The integrity of the waste containment is paramount to preventing leaks and spills.

  • Material Compatibility: Use a container made of a material that is compatible with the chemical. High-density polyethylene (HDPE) or other chemically resistant plastic containers are preferred.[8][9] Avoid metal containers for acidic hydrochloride salts to prevent potential corrosion.

  • Condition: The container must be in good condition, free from cracks or damage, and have a secure, leak-proof screw-top cap.[3][10]

  • Capacity: Do not overfill containers. A safe maximum is 90% of the container's capacity to allow for expansion and prevent splashing.[9]

Step 3: Segregate Your Waste Stream

Proper segregation prevents dangerous chemical reactions and simplifies the final disposal process.

  • Do Not Mix Incompatibles: The SDS for similar chemical structures indicates incompatibility with strong oxidizing agents.[2][7] Never mix this waste with oxidizers, strong bases, or other reactive chemicals.

  • Designate the Waste Stream: This waste should be collected in a container specifically designated for non-halogenated organic solids or solutions, depending on its form. Follow your institution's specific waste stream guidelines.

Step 4: Label the Waste Container Correctly

Accurate labeling is a legal requirement and is critical for safety.[11] The moment you add the first drop of waste, the container must be labeled with:

  • The words "Hazardous Waste" .

  • The full, unabbreviated chemical name: "this compound" . If it's a solution, list all components and their approximate percentages.

  • A clear indication of the associated hazards (e.g., "Toxic," "Irritant").

  • The Accumulation Start Date (the date the first waste was added).

Step 5: Utilize a Satellite Accumulation Area (SAA)

Federal regulations allow for the temporary collection of hazardous waste in laboratories in designated SAAs before it is moved to a central storage facility.[8][12]

  • Location: The SAA must be at or near the point of waste generation and under the control of laboratory personnel.[8][12]

  • Container Management: Keep waste containers tightly closed at all times, except when adding waste.[8][10] This minimizes the release of vapors and prevents spills.

  • Volume Limits: Do not accumulate more than 55 gallons of hazardous waste in your SAA. For acutely toxic wastes (EPA P-listed), the limit is 1 quart.[12][13] While this chemical is not P-listed, adhering to the principle of minimizing accumulation is a best practice.[14]

  • Secondary Containment: It is highly recommended to store the waste container in a secondary containment bin or tray to contain any potential leaks.[3][14]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for managing different forms of waste related to this chemical.

G Disposal Workflow for this compound cluster_waste_type Identify Waste Type start Waste Generated solid_waste Unused/Expired Solid Chemical solution_waste Aqueous/Solvent Solution empty_container Empty Stock Container spill_debris Spill Cleanup Debris collect_solid Place in labeled Hazardous Waste container for solid organic waste. Keep closed in SAA. solid_waste->collect_solid collect_liquid Pour into labeled Hazardous Waste container for non-halogenated liquid waste. Keep closed in SAA. solution_waste->collect_liquid decontaminate Triple rinse with a suitable solvent (e.g., water or ethanol). empty_container->decontaminate collect_spill Collect contaminated absorbent pads, gloves, etc. into a sealed bag or container labeled as Hazardous Waste. spill_debris->collect_spill ehs_pickup Arrange for EHS Pickup collect_solid->ehs_pickup collect_liquid->ehs_pickup collect_rinsate Collect all rinsate as hazardous liquid waste. decontaminate->collect_rinsate dispose_container Deface label. Dispose of clean, empty container in regular lab glass/plastic trash. decontaminate->dispose_container After rinsing collect_rinsate->collect_liquid collect_spill->ehs_pickup

Caption: Decision workflow for handling various waste streams of the subject chemical.

Part 3: Final Disposal and Decontamination

The laboratory's responsibility is the safe and compliant collection of waste. The final treatment and disposal are performed by trained professionals.

  • EHS Coordination: Once your waste container is approaching full, or if it has been accumulating for the maximum time allowed by your institution (typically 6-12 months), contact your EHS department to schedule a pickup.[3] Do not transport hazardous waste yourself.[13]

  • Empty Container Decontamination: An "empty" container that held a hazardous chemical must be properly decontaminated before it can be disposed of as non-hazardous trash.[14] The standard procedure is to triple-rinse the container with a solvent (like water or ethanol) capable of removing the residue.[13][14] Crucially, this rinsate is now considered hazardous waste and must be collected in the appropriate liquid waste container. [14] After rinsing, deface or remove the original label and dispose of the container in the appropriate lab trash.

  • Spill Management: In the event of a spill, use a chemical spill kit to absorb the material. All contaminated materials from the cleanup (absorbent pads, gloves, etc.) must be collected, sealed, and disposed of as hazardous waste.[13]

Part 4: Advancing Safety Through Waste Minimization

The most effective disposal strategy is to minimize waste generation from the outset. Incorporating principles of green chemistry is not only environmentally responsible but also enhances safety and reduces costs.[11][14]

  • Source Reduction: Order only the quantity of chemical needed for your experiments.[8]

  • Inventory Management: Maintain a detailed chemical inventory to avoid purchasing duplicates and to track expiration dates.[6][11]

  • Scale Reduction: When possible, reduce the scale of experiments to use smaller quantities of materials and generate less waste.[8]

By adhering to these detailed procedures, you ensure that the disposal of this compound is handled in a manner that is safe, compliant, and environmentally responsible, upholding the highest standards of scientific practice.

References

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2-(5-Methoxypyridin-2-yl)ethanamine hydrochloride
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.